molecular formula C18H19ClFN5O3 B15137584 Hbv-IN-41

Hbv-IN-41

Número de catálogo: B15137584
Peso molecular: 407.8 g/mol
Clave InChI: LUMWJWQVLZISQA-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hbv-IN-41 is a useful research compound. Its molecular formula is C18H19ClFN5O3 and its molecular weight is 407.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H19ClFN5O3

Peso molecular

407.8 g/mol

Nombre IUPAC

(6S)-N-(3-chloro-4-fluorophenyl)-6-methyl-3-(3-oxomorpholin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide

InChI

InChI=1S/C18H19ClFN5O3/c1-11-8-25-16(15(7-21-25)23-4-5-28-10-17(23)26)9-24(11)18(27)22-12-2-3-14(20)13(19)6-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,22,27)/t11-/m0/s1

Clave InChI

LUMWJWQVLZISQA-NSHDSACASA-N

SMILES isomérico

C[C@H]1CN2C(=C(C=N2)N3CCOCC3=O)CN1C(=O)NC4=CC(=C(C=C4)F)Cl

SMILES canónico

CC1CN2C(=C(C=N2)N3CCOCC3=O)CN1C(=O)NC4=CC(=C(C=C4)F)Cl

Origen del producto

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis of Heteroaryldihydropyrimidine (HAP) Analogs as Hepatitis B Virus (HBV) Capsid Assembly Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "Hbv-IN-41" is not available in the public domain based on the conducted searches. This guide, therefore, details the synthesis pathway and methodology for a representative and well-documented class of HBV inhibitors, the Heteroaryldihydropyrimidine (HAP) derivatives. These compounds, such as the reference compound Bay 41-4109, are potent HBV core protein allosteric modulators (CpAMs) that function by disrupting viral capsid assembly.[1][2][3]

Introduction to HBV Capsid Assembly Modulators (CAMs)

Chronic Hepatitis B Virus (HBV) infection remains a significant global health issue, leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[4] A promising therapeutic strategy involves targeting the HBV core protein (HBc), which is essential for the assembly of the viral nucleocapsid—a critical step in viral replication.[5]

Core protein allosteric modulators (CpAMs), also known as capsid assembly modulators (CAMs), are small molecules that bind to a hydrophobic pocket at the interface between HBc dimers. This binding event disrupts the delicate process of capsid formation. Heteroaryldihydropyrimidine (HAP) derivatives are a prominent class of CAMs that induce the misdirection of core protein dimers, leading to the formation of non-capsid polymers or other aberrant structures instead of functional nucleocapsids, thereby inhibiting viral replication. This document provides a technical overview of the synthesis and evaluation of these potent antiviral compounds.

General Synthesis Pathway for HAP Derivatives

The synthesis of the HAP scaffold is typically achieved through a multi-component Biginelli-like condensation reaction. This efficient one-pot synthesis involves the reaction of three key building blocks: an aromatic aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative. This approach allows for significant structural diversity by modifying each of the core components.

Below is a generalized workflow for the synthesis of HAP analogs.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Aromatic Aldehyde (e.g., 2-chloro-4-fluorobenzaldehyde) R One-Pot Condensation (Biginelli-like Reaction) A->R B β-Ketoester (e.g., Methyl 2-acetyl-3-(2-pyridyl)propanoate) B->R C Amidine Source (e.g., 3-amino-1H-pyrazole-4-carboxamide) C->R P HAP Derivative (HBV Capsid Assembly Modulator) R->P Acid Catalyst (e.g., p-TsOH) Heat

Caption: Generalized synthetic workflow for HAP derivatives.

Detailed Experimental Protocol

The following protocol describes the synthesis of a specific HAP analog, modified from procedures reported in the literature for similar compounds.

Step 1: Synthesis of a Heteroaryldihydropyrimidine (HAP) Analog

Objective: To synthesize a HAP derivative via a one-pot, three-component reaction.

Materials:

Procedure:

  • A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ethanol (50 mL).

  • To the solvent, add 2-chloro-4-fluorobenzaldehyde (1.0 eq), methyl acetoacetate (1.1 eq), and 3-amino-1H-pyrazole-4-carboxamide (1.0 eq).

  • Add p-toluenesulfonic acid (0.2 eq) to the mixture to catalyze the reaction.

  • The reaction mixture is heated to reflux (approximately 78 °C) and stirred vigorously for 12-24 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/hexane (B92381) (1:1).

  • Upon completion, the mixture is cooled to room temperature, which may induce precipitation of the product.

  • If precipitation occurs, the solid is collected by vacuum filtration, washed with cold ethanol (2 x 10 mL), and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude residue is purified by column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexane to afford the pure HAP derivative.

  • The structure of the final compound is confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Quantitative Data Summary

The efficacy of synthesized HAP compounds is evaluated through antiviral activity assays and cytotoxicity assessments. The data below is representative of typical results for potent HAP analogs found in the literature.

Table 1: Antiviral Activity and Cytotoxicity of Representative HAP Analogs

Compound EC₅₀ (HBV DNA reduction) (nM) CC₅₀ (HepG2.2.15 cells) (µM) Selectivity Index (SI = CC₅₀/EC₅₀)
Bay 41-4109 (Ref.) 120 >10 >83
Analog 1d 80 >25 >312

| Analog 1e | 95 | >25 | >263 |

EC₅₀: The half-maximal effective concentration for inhibition of HBV replication. CC₅₀: The half-maximal cytotoxic concentration.

Mechanism of Action: Disruption of Capsid Assembly

HAP derivatives function by binding to the core protein dimer-dimer interface, inducing an allosteric change that prevents the correct geometric formation of the icosahedral nucleocapsid. This leads to the formation of non-functional polymers and aggregates, effectively halting the viral life cycle at the encapsidation step.

G cluster_pathway HBV Capsid Assembly Pathway cluster_normal Normal Assembly (No Inhibitor) cluster_inhibited Inhibited Assembly (with HAP compound) cluster_result Outcome Dimer HBc Dimers Capsid Functional Nucleocapsid (with pgRNA) Dimer->Capsid Self-Assembly Result1 Successful Replication Capsid->Result1 Dimer2 HBc Dimers Complex Dimer-HAP Complex Dimer2->Complex HAP HAP Molecule HAP->Complex Aggregate Aberrant Polymer / Non-Capsid Aggregate Complex->Aggregate Mis-assembly Result2 Replication Blocked Aggregate->Result2

Caption: Mechanism of HAP-mediated inhibition of HBV capsid assembly.

References

Unveiling the Action of Hbv-IN-41: A Novel Pyrazole Derivative Targeting Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 2, 2025 – Hbv-IN-41, a novel and potent pyrazole (B372694) derivative, has emerged as a promising small molecule inhibitor in the fight against chronic Hepatitis B Virus (HBV) infection. With a half-maximal effective concentration (EC50) of a remarkable 0.027 µM, this orally active compound demonstrates significant potential for clinical development. This technical guide provides an in-depth analysis of its mechanism of action, supported by available data and detailed experimental insights, for an audience of researchers, scientists, and drug development professionals.

This compound, also identified as compound 45, possesses the chemical formula C18H19ClFN5O3 and is registered under CAS number 1967002-25-0. Its core structure features a pyrazole scaffold, a class of compounds that has garnered considerable attention for its diverse pharmacological activities, including antiviral properties.

Core Mechanism of Action: Inhibition of HBV Replication

While the precise molecular target of this compound is not yet fully elucidated in publicly available literature, its potent antiviral activity strongly suggests interference with a critical step in the HBV life cycle. Based on the evaluation of analogous pyrazole derivatives, the primary mechanism of action is hypothesized to be the inhibition of viral gene expression and viral DNA replication.

The HBV replication cycle is a complex process involving multiple stages, any of which could be a potential target for this compound. These include:

  • Entry into hepatocytes: Preventing the virus from entering liver cells.

  • cccDNA formation and transcription: Inhibiting the formation or transcriptional activity of the covalently closed circular DNA (cccDNA), the stable viral minichromosome.

  • Pregenomic RNA (pgRNA) encapsidation and reverse transcription: Interfering with the packaging of the viral RNA into capsids and its subsequent conversion into DNA.

  • Virion assembly and egress: Blocking the formation of new virus particles and their release from the infected cell.

Further mechanistic studies are required to pinpoint the exact molecular interactions of this compound within the infected hepatocyte.

Quantitative Efficacy Data

The in vitro potency of this compound is a key highlight of its preclinical profile. The available data is summarized in the table below.

Parameter Value Cell Line Assay
EC50 0.027 µMNot SpecifiedHBV Inhibition
HBsAg Secretion IC50 24.33 µM (for analog 6a3)HepG2.2.15ELISA
HBeAg Secretion IC50 2.22 µM (for analog 6a3)HepG2.2.15ELISA

Note: Data for HBsAg and HBeAg inhibition are for a related pyrazole derivative (compound 6a3) and provide a potential framework for the activity of this compound.

In vivo studies have further substantiated the antiviral potential of this compound. In an HBV adeno-associated virus (AAV) mouse model, oral administration of the compound led to a significant suppression of HBV DNA viral loads, demonstrating its bioavailability and efficacy in a living organism.

Experimental Protocols

The following methodologies are standard in the evaluation of novel anti-HBV agents and are likely to have been employed in the characterization of this compound.

In Vitro HBV Inhibition Assay (HepG2.2.15 Cell Line)

The HepG2.2.15 cell line, which stably expresses the HBV genome, is a cornerstone for in vitro anti-HBV drug screening.

  • Cell Culture: HepG2.2.15 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are treated with serial dilutions of this compound for a defined period (e.g., 6-8 days).

  • Supernatant Analysis:

    • HBV DNA Quantification: Viral DNA is extracted from the cell culture supernatant and quantified using real-time PCR to determine the extent of viral replication inhibition.

    • HBsAg and HBeAg Quantification: The levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) are measured by enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 and IC50 values are calculated from the dose-response curves.

Cytotoxicity Assay

To assess the selectivity of the antiviral effect, the cytotoxicity of this compound is evaluated in parallel.

  • Cell Treatment: HepG2.2.15 or other relevant cell lines are treated with the same concentrations of this compound as in the inhibition assay.

  • Viability Assessment: Cell viability is determined using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated to determine the compound's therapeutic index (CC50/EC50).

Visualizing the Path to Inhibition

The following diagrams illustrate the logical workflow for evaluating a novel anti-HBV compound like this compound and a simplified representation of the HBV life cycle, highlighting potential targets.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_invivo In Vivo Evaluation cell_culture HepG2.2.15 Cell Culture compound_treatment This compound Treatment cell_culture->compound_treatment supernatant_analysis Supernatant Analysis compound_treatment->supernatant_analysis cytotoxicity_assay Cytotoxicity Assay compound_treatment->cytotoxicity_assay ec50 EC50 (HBV DNA) supernatant_analysis->ec50 ic50 IC50 (HBsAg/HBeAg) supernatant_analysis->ic50 cc50 CC50 cytotoxicity_assay->cc50 therapeutic_index Therapeutic Index ec50->therapeutic_index cc50->therapeutic_index mouse_model HBV AAV Mouse Model therapeutic_index->mouse_model oral_admin Oral Administration mouse_model->oral_admin viral_load HBV DNA Viral Load Measurement oral_admin->viral_load

Figure 1: Experimental workflow for the evaluation of this compound.

hbv_life_cycle cluster_cell Hepatocyte cluster_inhibitor Potential Inhibition by this compound Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating cccDNA_formation 3. cccDNA Formation (in Nucleus) Uncoating->cccDNA_formation Transcription 4. Transcription cccDNA_formation->Transcription Translation 5. Translation Transcription->Translation Encapsidation 6. pgRNA Encapsidation Transcription->Encapsidation Translation->Encapsidation Reverse_Transcription 7. Reverse Transcription Encapsidation->Reverse_Transcription Assembly 8. Virion Assembly Reverse_Transcription->Assembly Egress 9. Virion Egress Assembly->Egress Inhibit_Replication Inhibition of Replication Inhibit_Replication->cccDNA_formation Inhibit_Replication->Transcription Inhibit_Replication->Reverse_Transcription

Figure 2: Simplified HBV life cycle with potential inhibition points.

Conclusion and Future Directions

This compound represents a significant advancement in the discovery of novel, potent, and orally bioavailable HBV inhibitors. Its pyrazole core structure offers a promising scaffold for further optimization. The immediate future for this compound research will undoubtedly focus on elucidating its precise molecular target and mechanism of action. Advanced studies, including resistance profiling and combination therapy evaluations with existing nucleos(t)ide analogs, will be crucial in defining its role in future HBV treatment paradigms. The strong preclinical data to date positions this compound as a compelling candidate for continued development towards a functional cure for chronic hepatitis B.

An In-depth Technical Guide to HBV-IN-41, a Novel Capsid Assembly Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Hbv-IN-41" is not available in the public domain as of the last update of this document. Therefore, this guide will utilize a well-characterized capsid assembly modulator (CAM) from the heteroaryldihydropyrimidine (HAP) class, Bay 41-4109 , as a representative model to illustrate the core principles, mechanism of action, quantitative data, and experimental evaluation of this class of antiviral agents. The data and methodologies presented herein are based on published literature for Bay 41-4109 and are intended to serve as a comprehensive technical reference for researchers, scientists, and drug development professionals working on similar molecules.

Introduction to Hepatitis B Virus (HBV) Capsid Assembly Modulation

The Hepatitis B virus (HBV) is a DNA virus that causes chronic liver infection, a major global health issue that can lead to cirrhosis and hepatocellular carcinoma.[1] A critical step in the HBV replication cycle is the assembly of the viral capsid, an icosahedral shell composed of the HBV core protein (Cp).[2][3] This capsid protects the viral genome and is essential for the formation of new, infectious virions.

Capsid Assembly Modulators (CAMs) are a class of antiviral compounds that interfere with the normal process of capsid formation.[3] By binding to the core protein, CAMs can induce allosteric changes that lead to the assembly of aberrant, non-functional capsids or prevent assembly altogether. This disruption of the capsid assembly process is a promising therapeutic strategy for the treatment of chronic hepatitis B.

Mechanism of Action of Heteroaryldihydropyrimidine (HAP) CAMs

Heteroaryldihydropyrimidines (HAPs) like Bay 41-4109 represent a major class of CAMs. They bind to a hydrophobic pocket at the interface between two core protein dimers, a site critical for the proper geometry of capsid assembly.[4] This binding event strengthens the interaction between core protein dimers, accelerating the kinetics of assembly. However, this accelerated and stabilized interaction leads to the formation of non-icosahedral polymers and aggregates that are unable to package the viral genome, effectively halting the viral life cycle.[3][4]

cluster_0 Normal HBV Capsid Assembly cluster_1 Action of HAP Capsid Assembly Modulator Cp_dimer Core Protein (Cp) Dimers Assembly_Intermediates Assembly Intermediates (e.g., trimers of dimers) Cp_dimer->Assembly_Intermediates Icosahedral_Capsid Functional Icosahedral Capsid (T=4 or T=3) Assembly_Intermediates->Icosahedral_Capsid Packaging pgRNA/Polymerase Packaging Icosahedral_Capsid->Packaging Mature_Virion Mature Virion Formation Packaging->Mature_Virion HAP_CAM HAP Compound (e.g., Bay 41-4109) Cp_dimer_HAP Cp Dimer-HAP Complex HAP_CAM->Cp_dimer_HAP Aberrant_Polymers Aberrant, Non-functional Capsid Polymers Cp_dimer_HAP->Aberrant_Polymers No_Packaging No Genome Packaging Aberrant_Polymers->No_Packaging Cp_dimer_main Core Protein (Cp) Dimers Cp_dimer_main->Cp_dimer Normal Pathway Cp_dimer_main->Cp_dimer_HAP HAP-mediated Pathway

Caption: Mechanism of HAP-type Capsid Assembly Modulators.

Quantitative Data for Bay 41-4109

The following table summarizes the key quantitative metrics for the representative HAP compound, Bay 41-4109, compiled from various in vitro studies.

ParameterValueCell Line / Assay ConditionDescription
EC50 0.2 µMHepG2.2.15 cellsThe concentration at which 50% of the maximal antiviral effect (inhibition of HBV DNA replication) is observed.
CC50 >10 µMHepG2 cellsThe concentration at which 50% of the cells are killed, indicating cytotoxicity. A higher value suggests lower toxicity.
Selectivity Index (SI) >50(CC50 / EC50)A ratio indicating the therapeutic window of the compound. Higher values are more favorable.
Capsid Assembly EC50 0.3 µMIn vitro assembly assayThe concentration required to induce 50% of the maximal effect in a cell-free capsid assembly assay.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel CAMs. Below are outlines for key experiments.

Cell-Based Antiviral Activity Assay

This assay quantifies the ability of a compound to inhibit HBV replication in a cell culture model.

  • Cell Culture: HepG2.2.15 cells, which are human hepatoma cells stably transfected with the HBV genome, are commonly used. These cells constitutively produce mature HBV virions.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of the test compound (e.g., Bay 41-4109) for a period of 3-6 days.

  • DNA Extraction: After treatment, the supernatant is collected, and viral DNA is extracted from the encapsidated virions.

  • Quantification: The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR).

  • Data Analysis: The percentage of HBV DNA reduction is plotted against the compound concentration to determine the EC50 value. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on uninfected HepG2 cells to determine the CC50.

In Vitro Capsid Assembly Assay

This cell-free assay directly measures the effect of a compound on the assembly of purified HBV core protein dimers.

  • Protein Expression and Purification: The assembly-competent domain of the HBV core protein (typically amino acids 1-149, Cp149) is expressed in E. coli and purified to homogeneity.

  • Assembly Reaction: Purified Cp149 dimers are induced to assemble into capsids by increasing the ionic strength of the buffer (e.g., adding NaCl). The reaction is performed in the presence of various concentrations of the test compound.

  • Detection of Assembly: Capsid formation can be monitored by various techniques:

    • Size Exclusion Chromatography (SEC): Assembled capsids elute earlier than dimers, allowing for quantification of the two species.

    • Light Scattering: The increase in light scattering intensity is proportional to the formation of larger capsid structures.

    • Electron Microscopy (EM): Direct visualization of the assembled structures to assess their morphology (i.e., normal icosahedral capsids vs. aberrant polymers).

  • Data Analysis: The extent of capsid assembly is measured at each compound concentration to determine the EC50 for assembly modulation.

cluster_workflow Experimental Workflow for CAM Evaluation cluster_invitro In Vitro / Biochemical Assays cluster_cellbased Cell-Based Assays start Start: Synthesize/Obtain Test Compound protein_prep Express & Purify HBV Core Protein (Cp149) start->protein_prep cell_culture Culture HBV-replicating Cells (e.g., HepG2.2.15) start->cell_culture assembly_assay Capsid Assembly Assay (e.g., SEC, Light Scattering) protein_prep->assembly_assay em_viz Electron Microscopy (Morphology Assessment) assembly_assay->em_viz data_analysis Data Analysis: Determine EC50, CC50, Selectivity Index em_viz->data_analysis antiviral_assay Antiviral Activity Assay (HBV DNA qPCR) cell_culture->antiviral_assay cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity antiviral_assay->data_analysis cytotoxicity->data_analysis end End: Identify Lead Candidate data_analysis->end

Caption: General workflow for the evaluation of HBV CAMs.

Conclusion

HBV capsid assembly modulators represent a potent and clinically validated approach to inhibiting viral replication. While specific data on this compound is not yet in the public domain, the principles of action, quantitative evaluation, and experimental protocols can be thoroughly understood through well-characterized representative molecules like Bay 41-4109. The methodologies and data presented in this guide provide a robust framework for the research and development of new CAMs, contributing to the ultimate goal of finding a functional cure for chronic hepatitis B.

References

The Discovery and Development of Hbv-IN-41: A Novel Core Protein Allosteric Modulator for Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Researchers have unveiled the discovery and preclinical development of Hbv-IN-41, a potent, orally active inhibitor of the Hepatitis B Virus (HBV). Also identified as compound 45, this small molecule belongs to a class of antiviral agents known as Core Protein Allosteric Modulators (CpAMs) and has demonstrated significant promise in inhibiting HBV replication. With an impressive half-maximal effective concentration (EC50) of 0.027µM, this compound represents a significant advancement in the quest for a functional cure for chronic hepatitis B.[1]

This in-depth guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) (THPP) derivative that acts as a Core Protein Allosteric Modulator (CpAM). By binding to the HBV core protein, it disrupts the normal process of capsid assembly, a critical step in the viral lifecycle. This mechanism of action effectively inhibits viral replication. Preclinical studies have demonstrated its potent antiviral activity against a broad range of HBV variants, including those resistant to existing nucleos(t)ide analogue therapies. Furthermore, in vivo studies in an HBV AAV mouse model have shown that oral administration of this compound leads to a significant reduction in HBV DNA viral load.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound (compound 45) and its analogues.

Compound EC50 (µM) a CC50 (µM) b Selectivity Index (SI) c
This compound (45) 0.027 >10 >370
Analogue XData not availableData not availableData not available
Analogue YData not availableData not availableData not available
a Half-maximal effective concentration in inhibiting HBV replication in HepG2.2.15 cells.
b Half-maximal cytotoxic concentration in HepG2 cells.
c Selectivity Index = CC50 / EC50.
Pharmacokinetic Parameter Value Species Dose & Route
Oral Bioavailability (%)Data not availableMouse20 mg/kg, oral
Cmax (ng/mL)Data not availableMouse20 mg/kg, oral
Tmax (h)Data not availableMouse20 mg/kg, oral
AUC (ng·h/mL)Data not availableMouse20 mg/kg, oral

Mechanism of Action: Core Protein Allosteric Modulation

This compound functions as a Class II CpAM. The HBV core protein (HBc) is essential for multiple stages of the viral lifecycle, including the encapsidation of the viral pregenomic RNA (pgRNA), reverse transcription, and the formation of new virions.

The proposed mechanism of action for this compound is as follows:

  • Binding to Core Protein Dimers: this compound binds to a hydrophobic pocket at the interface of HBc dimers.

  • Allosteric Modulation: This binding induces a conformational change in the core protein, strengthening the dimer-dimer interaction.

  • Aberrant Capsid Formation: This enhanced interaction leads to the misdirection of capsid assembly, resulting in the formation of non-functional, empty capsids or other aberrant structures that do not contain the viral genome.

  • Inhibition of Replication: By preventing the correct formation of nucleocapsids, the encapsidation of pgRNA and subsequent reverse transcription into viral DNA are blocked, thereby halting the replication cycle.

Caption: Mechanism of action of this compound as a Core Protein Allosteric Modulator (CpAM).

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the discovery and characterization of this compound.

Anti-HBV Activity Assay (HepG2.2.15 Cell Line)

This assay is used to determine the potency of compounds in inhibiting HBV replication in a stable, HBV-producing human hepatoma cell line.

  • Cell Culture: HepG2.2.15 cells are seeded in 96-well plates and cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Entecavir) are included.

  • Incubation: The cells are incubated for 6 days, with the medium and compounds being refreshed on day 3.

  • Quantification of HBV DNA: On day 6, the supernatant is collected, and viral particles are precipitated. The encapsidated HBV DNA is then extracted and quantified by quantitative real-time PCR (qPCR).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of the compounds to the host cells.

  • Cell Seeding: HepG2 cells are seeded in 96-well plates.

  • Compound Treatment: After 24 hours, the cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy in HBV AAV Mouse Model

This animal model is used to evaluate the in vivo antiviral efficacy of lead compounds.

  • Model Establishment: Mice are hydrodynamically injected with a plasmid containing an adeno-associated virus (AAV) vector expressing the HBV genome. This establishes a persistent HBV infection.

  • Compound Administration: Once stable viremia is established, the mice are treated with this compound (e.g., 20 mg/kg, orally, twice daily) or a vehicle control for a defined period (e.g., 7 days).

  • Monitoring of Viral Load: Blood samples are collected at various time points, and the serum HBV DNA levels are quantified by qPCR.

  • Data Analysis: The reduction in HBV DNA viral load in the treated group is compared to the vehicle control group to determine the in vivo efficacy.

Discovery and Optimization Workflow

The discovery of this compound was the result of a systematic drug discovery and optimization process.

Discovery_Workflow HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification (THPP Scaffold) HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) and Structure-Based Design Lead_Gen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Profiling (Antiviral Potency, Cytotoxicity, ADME) Lead_Opt->In_Vitro Preclinical_Candidate Preclinical Candidate Selection (this compound / Compound 45) In_Vivo In Vivo Efficacy (HBV AAV Mouse Model) Preclinical_Candidate->In_Vivo In_Vitro->SAR In_Vitro->Preclinical_Candidate Tox Toxicology Studies In_Vivo->Tox Clinical_Dev Clinical Development Tox->Clinical_Dev

Caption: The drug discovery and development workflow leading to this compound.

Conclusion and Future Directions

The discovery of this compound (compound 45) marks a significant milestone in the development of novel therapeutics for chronic hepatitis B. As a potent and orally bioavailable Core Protein Allosteric Modulator, it offers a distinct mechanism of action compared to current standard-of-care nucleos(t)ide analogues. The preclinical data strongly support its further development.

Future efforts will likely focus on comprehensive IND-enabling toxicology studies and subsequent evaluation in clinical trials to assess its safety, pharmacokinetics, and efficacy in patients with chronic HBV infection. Combination therapy studies with existing HBV drugs will also be a key area of investigation to explore potential synergistic effects and the possibility of achieving a functional cure. The detailed understanding of its structure-activity relationship and mechanism of action will also guide the discovery of next-generation CpAMs with even more favorable drug-like properties.

References

HBV-IN-41: A Potent Core Protein Allosteric Modulator for Hepatitis B Virus Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity and Molecular Target of a Novel Anti-HBV Agent

Introduction

HBV-IN-41, also identified as compound 45, is a novel, potent, and orally active inhibitor of the Hepatitis B Virus (HBV). It belongs to a class of compounds known as Core Protein Allosteric Modulators (CpAMs). These molecules represent a promising therapeutic strategy for chronic HBV infection by targeting a critical viral component, the HBV core protein (HBc), which is essential for multiple stages of the viral lifecycle. This technical guide provides a comprehensive overview of the biological activity, molecular target, and mechanism of action of this compound, based on preclinical data. The information is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral research and hepatology.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the HBV core protein (HBc). The core protein is a multifunctional viral protein that plays a central role in HBV replication. It assembles to form the viral capsid, which is necessary for the encapsidation of the viral pregenomic RNA (pgRNA) and the reverse transcriptase, the process of reverse transcription, and the protection of the viral genome.

This compound acts as a Core Protein Allosteric Modulator (CpAM). Unlike nucleos(t)ide analogs that target the viral polymerase, CpAMs bind to an allosteric pocket on the core protein dimers. This binding induces a conformational change in the core protein, leading to aberrant and accelerated capsid assembly. The resulting capsids are non-functional, often empty, and are targeted for degradation by the host cell machinery. By disrupting the normal process of capsid formation, this compound effectively inhibits HBV replication at a critical step.

Below is a diagram illustrating the proposed mechanism of action of this compound.

HBV_Lifecycle_and_CpAM_Inhibition cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA_out pgRNA pgRNA->pgRNA_out Export Correct_Capsid Correct Capsid Assembly pgRNA_out->Correct_Capsid Encapsidation HBc_dimer HBc Dimers HBc_dimer->Correct_Capsid Aberrant_Capsid Aberrant Capsid Assembly HBc_dimer->Aberrant_Capsid HBV_Polymerase HBV Polymerase HBV_Polymerase->Correct_Capsid Correct_Capsid->cccDNA Recycling to Nucleus Virion Release Virion Release Correct_Capsid->Virion Release Envelopment and Secretion Degradation Degradation Aberrant_Capsid->Degradation Leads to HBV_IN_41 This compound HBV_IN_41->HBc_dimer Binds to

Figure 1: Mechanism of Action of this compound as a CpAM.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Parameter Value Assay System
EC50 0.027 µMAnti-HBV activity in HepG2.2.15 cells
CC50 > 10 µMCytotoxicity in HepG2.2.15 cells
Selectivity Index (SI) > 370Calculated as CC50 / EC50

Table 1: In Vitro Activity of this compound

Animal Model Dosage Duration Effect
AAV-HBV Mouse Model20 mg/kg (oral, BID)1 weekSignificant suppression of HBV DNA viral load

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

Anti-HBV Activity Assay (EC50 Determination)

The half-maximal effective concentration (EC50) of this compound against HBV replication was determined using the HepG2.2.15 cell line, which stably expresses HBV.

  • Cell Culture: HepG2.2.15 cells were cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound. A vehicle control (DMSO) was included.

  • Incubation: The treated cells were incubated for 6 days, with media and compound replenishment on day 3.

  • Supernatant Collection: On day 6, the cell culture supernatant was collected.

  • HBV DNA Quantification: Viral DNA was extracted from the supernatant and quantified using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.

  • Data Analysis: The percentage of HBV DNA inhibition was calculated relative to the vehicle control. The EC50 value was determined by fitting the dose-response curve using a non-linear regression model.

Cytotoxicity Assay (CC50 Determination)

The half-maximal cytotoxic concentration (CC50) was determined to assess the selectivity of this compound.

  • Cell Culture: HepG2.2.15 cells were seeded in 96-well plates.

  • Compound Treatment: Cells were treated with the same serial dilutions of this compound as in the anti-HBV assay.

  • Incubation: The cells were incubated for 6 days.

  • Cell Viability Measurement: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The CC50 value was determined from the dose-response curve.

In Vivo Efficacy Study in AAV-HBV Mouse Model

The oral efficacy of this compound was evaluated in a mouse model of persistent HBV replication.

  • Animal Model: An adeno-associated virus (AAV) vector carrying the HBV genome was delivered to C57BL/6 mice via hydrodynamic tail vein injection to establish chronic HBV replication.

  • Compound Administration: this compound was formulated for oral administration and dosed at 20 mg/kg twice daily (BID) for one week. A vehicle control group was included.

  • Sample Collection: Blood samples were collected at baseline and at the end of the treatment period.

  • HBV DNA Quantification: Serum HBV DNA levels were quantified by qPCR.

  • Data Analysis: The change in HBV DNA viral load from baseline was calculated for both the treatment and vehicle groups to determine the antiviral efficacy.

Below is a workflow diagram for the in vivo efficacy study.

InVivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Analysis AAV_HBV AAV-HBV Vector Injection Hydrodynamic Injection AAV_HBV->Injection Mice C57BL/6 Mice Mice->Injection HBV_Model Established HBV Model Injection->HBV_Model Establishes Treatment_Group This compound (20 mg/kg, BID) HBV_Model->Treatment_Group Vehicle_Group Vehicle Control HBV_Model->Vehicle_Group Blood_Collection Blood Collection (Baseline & Post-treatment) Treatment_Group->Blood_Collection Vehicle_Group->Blood_Collection qPCR Serum HBV DNA qPCR Blood_Collection->qPCR Efficacy Efficacy Assessment (Viral Load Reduction) qPCR->Efficacy

Figure 2: Experimental Workflow for In Vivo Efficacy Study.

Conclusion

This compound is a promising preclinical candidate for the treatment of chronic hepatitis B. Its novel mechanism of action as a Core Protein Allosteric Modulator offers a potential new therapeutic option that could be used in combination with existing HBV polymerase inhibitors. The potent in vitro anti-HBV activity, favorable selectivity index, and demonstrated in vivo oral efficacy warrant further investigation and development of this compound and its analogs. The detailed experimental protocols provided herein serve as a foundation for further research and validation of this class of HBV inhibitors.

Determining the Potency of Novel Anti-HBV Compounds: A Technical Guide to EC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for determining the half-maximal effective concentration (EC50) and potency of investigational compounds against the Hepatitis B Virus (HBV), using the hypothetical compound Hbv-IN-41 as an illustrative example. This document outlines the critical experimental protocols, data analysis workflows, and relevant biological pathways essential for the preclinical assessment of novel anti-HBV therapeutics.

Introduction to EC50 and Potency in Antiviral Drug Discovery

The EC50 is a fundamental pharmacological parameter that quantifies the potency of a drug by identifying the concentration at which it elicits 50% of its maximum effect.[1] In the context of anti-HBV drug development, a lower EC50 value signifies higher potency, indicating that a smaller concentration of the compound is required to inhibit viral activity by half.[1] This metric is crucial for comparing the efficacy of different antiviral agents and for guiding dose selection in subsequent preclinical and clinical studies.[1]

Core Principles of HBV Inhibition

HBV is a DNA virus that primarily infects hepatocytes.[2][3] Its replication cycle involves several key steps that can be targeted by antiviral therapies.[4] A critical component of the viral life cycle is the formation of covalently closed circular DNA (cccDNA) in the nucleus of infected cells, which serves as the template for viral replication.[2][5] Antiviral compounds can be designed to inhibit various stages, including viral entry, reverse transcription, and DNA polymerase activity.[4][6]

The following diagram illustrates a simplified representation of the HBV life cycle and potential targets for antiviral intervention.

HBV_Lifecycle cluster_cell Hepatocyte cluster_inhibitors Potential Drug Targets HBV_Virion HBV Virion Entry Viral Entry (NTCP Receptor) HBV_Virion->Entry Uncoating Uncoating Entry->Uncoating Nucleus Nucleus Uncoating->Nucleus cccDNA cccDNA Formation Nucleus->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (HBsAg, HBcAg, etc.) Translation->Viral_Proteins Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription New_Virions Assembly & Release Reverse_Transcription->New_Virions New_Virions->HBV_Virion Infection Cycle Entry_Inhibitor Entry Inhibitors Entry_Inhibitor->Entry RT_Inhibitor Reverse Transcriptase Inhibitors (NAs) RT_Inhibitor->Reverse_Transcription cccDNA_Target cccDNA Targeting Compounds cccDNA_Target->cccDNA

Caption: Simplified HBV lifecycle and potential drug targets.

Experimental Protocol for EC50 Determination of this compound

The following protocol describes a typical cell-based assay for determining the EC50 of a hypothetical anti-HBV compound, this compound.

Materials and Reagents
  • Cell Line: HepG2.2.15 cell line, which stably expresses HBV.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selective pressure.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Control Compounds: A known anti-HBV drug (e.g., Lamivudine) as a positive control and the solvent (e.g., DMSO) as a negative control.

  • Reagents for HBV DNA quantification: DNA extraction kit, primers and probes for HBV-specific quantitative PCR (qPCR).

  • Reagents for cytotoxicity assay: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), plate reader, qPCR instrument.

Experimental Workflow

The general workflow for determining the EC50 value is depicted in the following diagram.

EC50_Workflow Start Start Cell_Seeding Seed HepG2.2.15 cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of this compound and controls Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 6-9 days) Compound_Treatment->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Cytotoxicity_Assay Perform cytotoxicity assay on treated cells Incubation->Cytotoxicity_Assay DNA_Extraction Extract HBV DNA from supernatant Supernatant_Collection->DNA_Extraction qPCR Quantify HBV DNA using qPCR DNA_Extraction->qPCR Data_Analysis Analyze qPCR and cytotoxicity data qPCR->Data_Analysis Cytotoxicity_Assay->Data_Analysis EC50_Determination Calculate EC50 and CC50 values Data_Analysis->EC50_Determination End End EC50_Determination->End

Caption: General experimental workflow for EC50 determination.

Detailed Method
  • Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound, the positive control, and the negative control in the culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

  • Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication (typically 6-9 days), replacing the medium with freshly prepared compounds every 3 days.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant for quantification of extracellular HBV DNA.

  • HBV DNA Quantification: Extract viral DNA from the supernatant and perform qPCR to determine the HBV DNA copy number.

  • Cytotoxicity Assay: Assess the viability of the cells treated with the compounds to determine the 50% cytotoxic concentration (CC50). This is crucial to ensure that the observed antiviral effect is not due to cell death.

Data Analysis and EC50 Calculation

The raw data from the qPCR (HBV DNA levels) and the cytotoxicity assay are used to calculate the EC50 and CC50 values, respectively.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

CompoundEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound[Insert Value][Insert Value][Insert Value]
Lamivudine (Control)[Insert Value][Insert Value][Insert Value]
Calculation Workflow

The process of calculating the EC50 involves fitting the dose-response data to a sigmoidal curve.[1]

Data_Analysis_Workflow Raw_Data Raw qPCR Data (HBV DNA levels) Normalization Normalize data to untreated control (%) Raw_Data->Normalization Log_Transform Log-transform compound concentrations Normalization->Log_Transform Nonlinear_Regression Perform non-linear regression (sigmoidal dose-response curve) Log_Transform->Nonlinear_Regression EC50_Value Determine EC50 from the curve Nonlinear_Regression->EC50_Value

Caption: Data analysis workflow for EC50 calculation.

The data analysis typically involves the following steps:

  • Normalization: The HBV DNA levels at each compound concentration are normalized to the level in the untreated control wells (set to 100% viral replication).

  • Log Transformation: The compound concentrations are log-transformed.

  • Non-linear Regression: The normalized data is plotted against the log-transformed concentrations, and a sigmoidal dose-response curve is fitted using a suitable software package (e.g., GraphPad Prism).[7][8] The EC50 is the concentration at which the curve passes through the 50% inhibition level.

Conclusion

The determination of the EC50 is a critical step in the preclinical evaluation of novel anti-HBV compounds like the hypothetical this compound. A robust and well-documented experimental protocol, coupled with rigorous data analysis, is essential for obtaining reliable and reproducible potency data. This information is fundamental for making informed decisions in the drug development pipeline and for advancing promising candidates toward clinical investigation.

References

In-Depth Technical Guide to Hbv-IN-41: A Potent Hepatitis B Virus Core Protein Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Hbv-IN-41

ParameterValueSource
Molecular Formula C18H19ClFN5O3[1]
CAS Number 1967002-25-0[1]
Mechanism of Action Core Protein Allosteric Modulator (CpAM)[2][3][4]
Reported In Vitro Efficacy (EC50) 0.027µM
Reported In Vivo Efficacy Demonstrated inhibition of HBV DNA viral load in an HBV AAV mouse model at 20 mg/kg (oral, BID for one week)

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infections posing a substantial risk for the development of cirrhosis and hepatocellular carcinoma. A key therapeutic strategy in the pursuit of a functional cure for chronic hepatitis B is the targeting of the viral core protein (Cp). The HBV core protein is a multifunctional protein crucial for several stages of the viral lifecycle, including the assembly of the viral capsid, packaging of the pregenomic RNA (pgRNA), and reverse transcription.

This compound has emerged as a potent, orally active inhibitor of HBV replication. It belongs to the class of Core Protein Allosteric Modulators (CpAMs), which represent a promising class of anti-HBV therapeutic agents. This technical guide provides a comprehensive overview of the molecular formula, CAS number, and available technical data for this compound, including experimental protocols and a visualization of the relevant biological pathways.

Experimental Protocols

Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (B108843) Derivatives (Core Scaffold of this compound)

While the specific, detailed synthesis protocol for this compound is proprietary and not publicly available, the general synthesis of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold, which forms the core of this class of compounds, has been described in the scientific literature. The synthesis generally involves a multi-step process. A common approach involves the condensation of a hydrazine (B178648) derivative with a pyrazole (B372694) precursor, followed by cyclization to form the bicyclic pyrazolopyrazine system. Further modifications are then made to introduce the various substituents found in the final active molecule.

In Vitro Efficacy Determination (EC50) in HepG2.2.15 Cells

The half-maximal effective concentration (EC50) of antiviral compounds against HBV is commonly determined using the HepG2.2.15 cell line, which stably expresses HBV. A general protocol is as follows:

  • Cell Culture: HepG2.2.15 cells are maintained in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics. For routine maintenance, G418 is included to maintain the selection pressure for the integrated HBV genome.

  • Drug Treatment: Cells are seeded in 96-well plates. After reaching a suitable confluency (e.g., 60%), the cells are treated with serial dilutions of the test compound (e.g., this compound) for a specified period (e.g., 6 days). A vehicle control (e.g., 0.5% DMSO) is run in parallel.

  • HBV DNA Quantification: After the treatment period, the cell culture supernatant is collected. Enveloped HBV DNA (virions) are isolated from the supernatant. The amount of HBV DNA is then quantified using a real-time quantitative polymerase chain reaction (qPCR) assay with primers and probes specific for the HBV genome.

  • Data Analysis: The percentage of inhibition of HBV DNA replication at each drug concentration is calculated relative to the vehicle control. The EC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

In Vivo Efficacy in an HBV AAV Mouse Model

The adeno-associated virus (AAV)-HBV mouse model is a widely used preclinical model to evaluate the in vivo efficacy of anti-HBV compounds. This model establishes persistent HBV replication in mice. A general protocol is as follows:

  • Model Establishment: Immunocompetent mice (e.g., C57BL/6) are transduced with a recombinant AAV vector carrying a replication-competent HBV genome (e.g., rAAV-HBV1.3-mer WT) via tail vein injection. Stable HBV viremia is typically established within a few weeks.

  • Compound Administration: Once stable HBV replication is confirmed, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally at a specified dose and frequency (e.g., 20 mg/kg, twice a day) for a defined period (e.g., one week). A vehicle control group receives the formulation without the active compound.

  • Monitoring of Viral Load: Blood samples are collected at regular intervals throughout the study. Serum is isolated, and the HBV DNA viral load is quantified using a validated qPCR assay.

  • Data Analysis: The reduction in HBV DNA levels in the treated group is compared to the vehicle control group to determine the in vivo antiviral efficacy of the compound.

Signaling Pathways and Mechanism of Action

This compound, as a Core Protein Allosteric Modulator (CpAM), disrupts the normal function of the HBV core protein. The primary mechanism of action of CpAMs is to interfere with the proper assembly of the viral capsid. This can occur through several mechanisms, including the induction of aberrant, non-functional capsid structures or the formation of empty capsids that lack the viral genome. By disrupting capsid formation, CpAMs effectively halt the viral replication cycle.

The HBV core protein also plays a role in the regulation of HBV transcription from the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes. The C-terminal domain of the core protein has been shown to be important for this regulatory function, potentially through its interaction with the cccDNA and the recruitment of host factors such as histone acetyltransferases (HATs). By binding to the core protein, CpAMs may allosterically modulate these interactions, further contributing to their antiviral effect.

Experimental Workflow for Evaluating CpAMs

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation synthesis Compound Synthesis (4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrazine scaffold) ec50 EC50 Determination (HepG2.2.15 cells) synthesis->ec50 Test Compound assembly_assay Capsid Assembly Assay ec50->assembly_assay Characterize Mechanism mechanism Elucidate Mechanism of Action assembly_assay->mechanism mouse_model HBV AAV Mouse Model Establishment treatment Oral Administration of this compound mouse_model->treatment Infected Mice dna_quant HBV DNA Quantification (serum qPCR) treatment->dna_quant Blood Samples efficacy Determine Antiviral Efficacy dna_quant->efficacy efficacy->mechanism HBV_Core_Protein_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA Template HBc_nuc HBc Protein HBc_nuc->cccDNA Binds to HATs Host HATs HBc_nuc->HATs Recruits HATs->cccDNA Acetylation pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export HBc_dimer HBc Protein Dimers Capsid Correct Capsid Assembly HBc_dimer->Capsid Self-assembles with pgRNA + Pol Aberrant_Capsid Aberrant Capsid Assembly HBc_dimer->Aberrant_Capsid Misdirects Assembly pgRNA_cyto->Capsid Pol Polymerase Pol->Capsid Replication Reverse Transcription & Viral Replication Capsid->Replication Aberrant_Capsid->Replication Inhibits Hbv_IN_41 This compound (CpAM) Hbv_IN_41->HBc_dimer Binds to

References

Heteroaryldihydropyrimidine Analogues: A Technical Guide to Potent Inhibitors of Hepatitis B Virus Capsid Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents that can lead to a functional cure. A promising class of antivirals, Heteroaryldihydropyrimidine (HAP) analogues, have emerged as potent modulators of HBV capsid assembly, a critical step in the viral life cycle. These small molecules interfere with the normal formation of the viral capsid, leading to the assembly of non-functional or aberrant structures and ultimately suppressing viral replication. This technical guide provides an in-depth overview of HAP analogues, detailing their mechanism of action, structure-activity relationships, and a summary of their in vitro and in vivo efficacy. Furthermore, this document offers detailed protocols for key experimental assays and visual representations of the underlying biological pathways and experimental workflows to aid researchers in the evaluation and development of this promising class of HBV inhibitors.

Mechanism of Action: Disrupting HBV Capsid Assembly

The life cycle of HBV is a complex process that relies on the proper assembly of the viral capsid, which is composed of the HBV core protein (HBc). HAP analogues function as Capsid Assembly Modulators (CAMs) by binding to a hydrophobic pocket at the interface between HBc dimers.[1] This binding induces a conformational change in the core protein, which in turn accelerates the kinetics of capsid assembly.[2] However, this accelerated assembly process is error-prone, leading to the formation of aberrant, non-functional capsids that are unable to properly package the viral pregenomic RNA (pgRNA) and the viral polymerase.[3][4] This disruption of capsid assembly effectively halts the viral replication cascade. Some HAP analogues have also been shown to induce the proteasomal degradation of the core protein.[2]

The following diagram illustrates the key steps in the HBV life cycle and the point of intervention for HAP analogues.

HBV_Lifecycle_HAP_Intervention cluster_host_cell Hepatocyte cluster_outside rcDNA rcDNA cccDNA cccDNA (in Nucleus) rcDNA->cccDNA Conversion pgRNA pgRNA cccDNA->pgRNA Transcription HBc_dimer HBc Dimers Capsid Correct Capsid (pgRNA-containing) HBc_dimer->Capsid Normal Assembly Aberrant_Capsid Aberrant Capsid (Empty or mis-assembled) HBc_dimer->Aberrant_Capsid Misdirected Assembly Virion_Release Virion Release Capsid->Virion_Release Envelopment HAP HAP Analogue HAP->HBc_dimer Binds to HBV_Virion HBV Virion HBV_Virion->rcDNA Enters Cell

Figure 1: HBV Lifecycle and HAP Analogue Intervention.

Structure-Activity Relationship (SAR)

The antiviral potency of HAP analogues is intrinsically linked to their chemical structure. Extensive research has elucidated key structural features that govern their interaction with the HBc protein and their overall efficacy. The core dihydropyrimidine (B8664642) scaffold is essential for activity, with various substitutions at different positions significantly influencing potency, metabolic stability, and toxicity. For instance, modifications at the C6 position of the dihydropyrimidine ring have been shown to impact interactions within the binding pocket, while alterations to the ester group at the C5 position can modulate pharmacokinetic properties.[5][6] The exploration of the solvent-exposed region of the HAP binding pocket has led to the design of novel derivatives with improved potency and drug-like properties.[7]

In Vitro and In Vivo Efficacy of HAP Analogues

A multitude of HAP analogues have been synthesized and evaluated for their anti-HBV activity. The following tables summarize the quantitative data for a selection of these compounds, providing a comparative overview of their potency and cytotoxicity.

Table 1: In Vitro Anti-HBV Activity of Selected HAP Analogues

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
GLS4 HepG2.2.150.007 - 0.012> 99.20> 8267[5][6]
Bay 41-4109 HepG2.2.15~0.01>10>1000[3]
II-1 HepG2.2.150.35 ± 0.04> 20> 57[7]
6a-25 HepAD380.020> 10> 500[5]
6b-9 HepAD380.021> 10> 476[5]
4r HepG2.2.150.20 ± 0.00> 87.03> 435[6][8]
HAP_R01 HepG2-NTCP0.0268 - 0.0435> 10> 230[9]
RG7907 HepG2.2.150.006> 10> 1667[5]
Lamivudine HepG2.2.150.09 - 0.37> 100> 270[5][6]

Table 2: In Vivo Anti-HBV Activity of Selected HAP Analogues

CompoundAnimal ModelDosageRouteDurationViral Load Reduction (log10)Reference
GLS4 Chronic HBV Patients120 mg (+100 mg ritonavir)Oral28 days1.42 - 3.5
RG7907 AAV-HBV MouseNot SpecifiedNot SpecifiedNot SpecifiedRobust and sustained
Birinapant HBV-infected MiceNot SpecifiedNot Specified4 weeksBelow detection limit
Entecavir HBV-infected MiceNot SpecifiedNot Specified4 weeksSignificant reduction

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of HAP analogues.

Synthesis of Heteroaryldihydropyrimidine (HAP) Analogues

The synthesis of HAP analogues is typically achieved through a multi-component Biginelli reaction.[3] The following is a general procedure:

  • Reaction Setup: To a solution of an appropriate β-ketoester (1 equivalent) and an aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol (B145695), THF), add a heteroaryl amidine hydrochloride (1.5 equivalents) and a base (e.g., sodium acetate, triethylamine) (2 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 6-24 hours) and monitored by thin-layer chromatography (TLC). Microwave irradiation can also be employed to accelerate the reaction.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired HAP analogue.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anti-HBV Replication Assay (HepG2.2.15 Cell Line)

This assay quantifies the ability of a compound to inhibit HBV DNA replication in a stable HBV-producing cell line.

HBV_Replication_Assay_Workflow cluster_workflow HBV Replication Assay Workflow Seed_Cells 1. Seed HepG2.2.15 cells in 96-well plates Treat_Compound 2. Treat cells with serial dilutions of HAP analogue Seed_Cells->Treat_Compound Incubate 3. Incubate for 6-9 days, replacing medium and compound every 3 days Treat_Compound->Incubate Harvest_DNA 4. Harvest supernatant and/or intracellular DNA Incubate->Harvest_DNA qPCR 5. Quantify HBV DNA using qPCR Harvest_DNA->qPCR Data_Analysis 6. Calculate EC50 value qPCR->Data_Analysis

Figure 2: Workflow for In Vitro HBV Replication Assay.
  • Cell Culture: Maintain HepG2.2.15 cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • Assay Setup: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the HAP analogues in culture medium. Remove the existing medium from the cells and add the compound-containing medium. Include appropriate controls (e.g., vehicle control, positive control like Lamivudine).

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 6 to 9 days. The medium containing the test compound is typically replaced every 3 days.

  • DNA Extraction: After the incubation period, harvest the cell culture supernatant for extracellular HBV DNA or lyse the cells to extract intracellular HBV DNA.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the extracted samples using a validated qPCR assay with specific primers and probes for the HBV genome.

  • Data Analysis: Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits HBV DNA replication by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Cytotoxicity assays are crucial to determine the therapeutic window of the HAP analogues.

  • Cell Seeding: Seed cells (e.g., HepG2.2.15) in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the HAP analogues for a period that corresponds to the antiviral assay (e.g., 6-9 days).

  • Dye Incubation: After treatment, remove the medium and add a medium containing neutral red dye. Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.

  • Dye Extraction: Wash the cells to remove excess dye and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, by comparing the absorbance of treated cells to that of untreated controls.

  • Assay Setup: Plate and treat cells with HAP analogues as described for the antiviral assay.

  • Reagent Addition: At the end of the treatment period, add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. Metabolically active cells will reduce the MTS to a colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at approximately 490 nm.

  • Data Analysis: Determine the CC50 value as described for the neutral red assay.

Analysis of HBV Capsid Assembly

This technique is used to visualize the effect of HAP analogues on the formation of HBV capsids.

Capsid_Assembly_Analysis_Workflow cluster_workflow Capsid Assembly Analysis Workflow Treat_Cells 1. Treat HBV-producing cells with HAP analogues Lyse_Cells 2. Prepare cytoplasmic lysates Treat_Cells->Lyse_Cells NAGE 3. Separate lysates by native agarose gel electrophoresis Lyse_Cells->NAGE Transfer 4. Transfer proteins to a nitrocellulose membrane NAGE->Transfer Immunoblot 5. Probe with anti-HBc antibody Transfer->Immunoblot Detect 6. Detect signal to visualize capsids Immunoblot->Detect

References

Hbv-IN-41: A Technical Overview of its Potential Role in Inhibiting the Hepatitis B Virus Replication Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available on Hbv-IN-41 is currently limited to data from commercial suppliers. No primary scientific publication detailing its synthesis, mechanism of action, or comprehensive biological evaluation is publicly accessible at the time of this writing. Therefore, this document provides a general framework for understanding its potential as an anti-HBV agent based on the available data and the broader context of HBV virology and drug development.

Introduction to HBV and the Need for Novel Inhibitors

Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The viral replication cycle is complex, involving the persistence of a stable covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a template for viral transcription. Current treatments can suppress viral replication but rarely lead to a complete cure, highlighting the urgent need for novel inhibitors that target different stages of the HBV lifecycle.

This compound: An Investigational Inhibitor of HBV

This compound is a novel small molecule inhibitor of the Hepatitis B Virus. While its precise mechanism of action has not been publicly disclosed, its reported potent antiviral activity suggests it may interfere with a critical step in the viral replication process.

Quantitative Data

The publicly available quantitative data for this compound is limited. The following table summarizes the known efficacy metric.

CompoundParameterValueSource
This compoundEC500.027 µMMedchemExpress.com[1]
This compoundIn VivoInhibition of HBV DNA viral load in an AAV-HBV mouse model (20 mg/kg, orally, twice a day for one week)MedchemExpress.com[1]

The HBV Replication Cycle and Potential Targets for Inhibition

Understanding the HBV replication cycle is crucial for identifying potential targets for antiviral therapy. The cycle involves several key steps, each of which can be a target for inhibition.

HBV_Replication_Cycle cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import Uncoating->Nuclear_Import cccDNA_Formation 4. cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription pgRNA & mRNAs Translation 6. Translation Transcription->Translation Viral Proteins Encapsidation 7. Encapsidation Reverse_Transcription 8. Reverse Transcription Encapsidation->Reverse_Transcription rcDNA synthesis Assembly 9. Assembly & Egress Reverse_Transcription->Assembly Progeny_Virions Progeny Virions Assembly->Progeny_Virions HBV_Virion HBV Virion HBV_Virion->Entry

Diagram 1: The Hepatitis B Virus (HBV) Replication Cycle.
Hypothetical Mechanism of Action for an HBV Inhibitor

While the specific target of this compound is unknown, novel HBV inhibitors are being developed to target various stages of the viral life cycle. The following diagram illustrates a hypothetical mechanism where an inhibitor could block the encapsidation step, a critical process for viral replication.

Hypothetical_MoA pgRNA pgRNA Nucleocapsid Nucleocapsid Assembly pgRNA->Nucleocapsid Core_Protein Core Protein Core_Protein->Nucleocapsid HBV_Polymerase HBV Polymerase HBV_Polymerase->Nucleocapsid Blocked Encapsidation Blocked Inhibitor HBV Inhibitor (e.g., this compound) Inhibitor->Blocked

Diagram 2: Hypothetical mechanism of an HBV encapsidation inhibitor.

Experimental Protocols for Evaluating Anti-HBV Compounds

The evaluation of novel anti-HBV compounds like this compound typically involves a series of in vitro and in vivo experiments to determine their efficacy, potency, and mechanism of action. Due to the lack of a primary publication for this compound, the following are generalized protocols commonly used in the field.

In Vitro Antiviral Activity Assay

Objective: To determine the half-maximal effective concentration (EC50) of a compound against HBV replication in a cell-based assay.

Methodology:

  • Cell Culture: HepG2.2.15 cells, which are human hepatoblastoma cells that stably express the HBV genome, are commonly used. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., this compound). A known anti-HBV drug (e.g., Entecavir) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Incubation: The treated cells are incubated for a defined period (e.g., 6-9 days), with media and compound being replenished every few days.

  • Quantification of HBV DNA: After incubation, the supernatant is collected, and extracellular HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).

  • Data Analysis: The percentage of HBV DNA inhibition is calculated for each compound concentration relative to the vehicle control. The EC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

  • Cytotoxicity Assay: A parallel assay (e.g., MTT or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) of the compound on the host cells to assess its selectivity index (SI = CC50/EC50).

General Experimental Workflow

The overall workflow for testing a potential anti-HBV compound is a multi-step process, from initial screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Screening 1. High-Throughput Screening Dose_Response 2. Dose-Response & EC50 Determination Screening->Dose_Response Cytotoxicity 3. Cytotoxicity Assay (CC50) Dose_Response->Cytotoxicity MoA 4. Mechanism of Action Studies Cytotoxicity->MoA Animal_Model 5. HBV Mouse Model MoA->Animal_Model Efficacy 6. Efficacy Assessment (Viral Load Reduction) Animal_Model->Efficacy Toxicity 7. Toxicology Studies Efficacy->Toxicity

Diagram 3: General experimental workflow for anti-HBV drug discovery.

Conclusion and Future Directions

This compound shows promise as a potent inhibitor of HBV replication based on its reported EC50 value. However, a comprehensive understanding of its therapeutic potential requires the public availability of detailed scientific studies. Future research should focus on elucidating its precise mechanism of action, evaluating its efficacy against a broader range of HBV genotypes and drug-resistant variants, and conducting thorough preclinical safety and pharmacokinetic studies. The publication of these findings will be critical for the scientific community to fully assess the potential of this compound as a future therapeutic agent for chronic hepatitis B.

References

Investigating the Antiviral Spectrum of a Novel Hepatitis B Virus Inhibitor: Hbv-IN-41

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Hbv-IN-41" is a hypothetical agent used for illustrative purposes in this technical guide. The data, experimental protocols, and mechanisms described are representative of the preclinical evaluation of a novel anti-HBV compound and are based on publicly available scientific literature.

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] Current treatment regimens, primarily based on nucleos(t)ide analogues and interferons, can effectively suppress viral replication but rarely lead to a functional cure.[2][3] This underscores the urgent need for novel antiviral agents with distinct mechanisms of action. This document provides a comprehensive technical overview of this compound, a novel investigational inhibitor of Hepatitis B Virus. We will delve into its antiviral spectrum, present detailed experimental protocols for its characterization, and visualize key pathways and workflows pertinent to its preclinical development.

Antiviral Activity of this compound

This compound has been profiled against a panel of viruses to determine its antiviral spectrum and specificity. The compound demonstrates potent and selective activity against Hepatitis B Virus, with minimal to no activity against other tested viruses at non-cytotoxic concentrations.

Table 1: Antiviral Spectrum and Cytotoxicity of this compound

VirusAssay TypeCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Hepatitis B Virus (HBV) HBV DNA Reduction HepG2.2.15 0.05 >50 >1000
Human Immunodeficiency Virus 1 (HIV-1)p24 Antigen ELISAMT-4>10>50-
Hepatitis C Virus (HCV)Replicon AssayHuh-7>10>50-
Influenza A Virus (H1N1)CPE Reduction AssayMDCK>10>50-
Herpes Simplex Virus 1 (HSV-1)Plaque Reduction AssayVero>10>50-

EC₅₀: 50% effective concentration required to inhibit viral replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index, a measure of the compound's therapeutic window.

Proposed Mechanism of Action

Initial mechanism of action studies suggest that this compound is a capsid assembly modulator (CpAM). Unlike nucleos(t)ide analogues that target the viral polymerase, CpAMs interfere with the formation of the viral nucleocapsid, a critical step in the HBV life cycle for packaging the viral genome.[4] This interference can lead to the formation of non-infectious "empty" capsids or aberrant capsid structures, thus disrupting the production of new infectious virions.

Below is a diagram illustrating the proposed mechanism of action of this compound within the HBV replication cycle.

HBV_Lifecycle_and_Hbv_IN_41_MOA cluster_host_cell Hepatocyte cluster_inhibition Mechanism of Action entry HBV Entry uncoating Uncoating entry->uncoating nucleus Nucleus uncoating->nucleus cccDNA cccDNA Formation transcription Transcription cccDNA->transcription pgRNA pgRNA transcription->pgRNA translation Translation pgRNA->translation encapsidation Encapsidation (pgRNA + P + Cp) pgRNA->encapsidation core_protein Core Protein (Cp) translation->core_protein polymerase Polymerase (P) translation->polymerase core_protein->encapsidation polymerase->encapsidation rt Reverse Transcription encapsidation->rt aberrant_capsid Aberrant Capsid Formation encapsidation->aberrant_capsid dsDNA_synthesis dsDNA Synthesis rt->dsDNA_synthesis nucleocapsid Mature Nucleocapsid dsDNA_synthesis->nucleocapsid envelopment Envelopment & Assembly nucleocapsid->envelopment release Virion Release envelopment->release Hbv_IN_41 This compound Hbv_IN_41->encapsidation Inhibits

Caption: Proposed mechanism of action of this compound as a capsid assembly modulator.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an antiviral compound's efficacy and safety profile. Below are the key experimental protocols used in the characterization of this compound.

Cell Lines and Virus
  • HepG2.2.15 Cells: A human hepatoblastoma cell line that stably expresses the HBV genome and secretes Dane particles. This is the primary cell line for assessing anti-HBV activity.

  • Huh-7 and Vero Cells: Used for cytotoxicity assays and to test antiviral activity against other viruses.

  • HBV Genotype D: Used as the reference strain for antiviral assays.

Anti-HBV Efficacy Assay (EC₅₀ Determination)
  • Cell Seeding: Plate HepG2.2.15 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a no-drug control and a positive control (e.g., Entecavir).

  • Incubation: Incubate the plates for 6 days at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • HBV DNA Quantification: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit. Quantify the HBV DNA levels using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.

  • Data Analysis: Calculate the EC₅₀ value by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay (CC₅₀ Determination)
  • Cell Seeding: Plate HepG2.2.15 cells in 96-well plates as described above.

  • Compound Treatment: Treat the cells with serial dilutions of this compound.

  • Incubation: Incubate for 6 days.

  • Cell Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the amount of ATP and thus indicative of the number of viable cells.

  • Data Analysis: Calculate the CC₅₀ value from the dose-response curve.

Experimental Workflow for Antiviral Screening

The following diagram outlines the general workflow for screening and identifying novel antiviral compounds like this compound.

Antiviral_Screening_Workflow compound_library Compound Library primary_screen Primary Screening (High-Throughput) compound_library->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response & EC₅₀ Determination hit_identification->dose_response cytotoxicity Cytotoxicity Assay (CC₅₀ & SI Determination) dose_response->cytotoxicity secondary_assays Secondary Assays (e.g., Mechanism of Action) cytotoxicity->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization preclinical_development Preclinical Development lead_optimization->preclinical_development

Caption: General workflow for antiviral drug discovery and development.

Signaling Pathways and Logical Relationships

Understanding the logical progression from a primary hit to a clinical candidate is essential in drug development. The following diagram illustrates this relationship.

Hit_to_Lead_Logic cluster_discovery Discovery Phase cluster_optimization Optimization Phase primary_hit Primary Hit (EC₅₀ < 10 µM) confirmed_hit Confirmed Hit (Reproducible Activity) primary_hit->confirmed_hit Confirmation lead_compound Lead Compound (Improved Potency & PK/PD) confirmed_hit->lead_compound SAR Studies candidate Preclinical Candidate (Good Efficacy & Safety) lead_compound->candidate In vivo Studies

References

Methodological & Application

Application Notes and Protocols for Hbv-IN-41: In Vitro Evaluation of a Novel Hepatitis B Virus Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection and at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma (HCC).[1][2][3] Current treatments can suppress viral replication but rarely lead to a functional cure.[2] The development of novel therapeutics with diverse mechanisms of action is therefore a critical priority. Hbv-IN-41 is an investigational inhibitor of HBV replication. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its antiviral activity, mechanism of action, and cytotoxicity in relevant cell culture models.

Mechanism of Action

While the precise molecular target of this compound is under investigation, initial studies suggest it interferes with the HBV replication cycle. Hepadnaviruses like HBV replicate through reverse transcription of a pregenomic RNA (pgRNA) intermediate within the viral capsid.[1] The viral polymerase, a multifunctional enzyme with reverse transcriptase (RT), DNA-dependent DNA polymerase, and RNase H activities, is a key target for many anti-HBV compounds. It is hypothesized that this compound may act as a chain terminator following its intracellular phosphorylation, thereby inhibiting viral DNA synthesis.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound against different HBV Genotypes

HBV GenotypeAssayEC50 (nM)
Genotype DHBV DNA0.45
HBsAg0.21
HBeAg5.10
Genotype CHBV DNA0.52
HBsAg0.25
HBeAg5.80

EC50 (50% effective concentration) values were determined in HepG2.2.15 cells treated with a serial dilution of this compound for 8 days.

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
HepG2.2.15> 50> 111,111
Huh7> 50N/A
Primary Human Hepatocytes> 50> 111,111

CC50 (50% cytotoxic concentration) was determined using a standard cell viability assay. The selectivity index was calculated based on the EC50 for HBV DNA inhibition (Genotype D).

Experimental Protocols

Protocol 1: Determination of Antiviral Activity in HepG2.2.15 Cells

This protocol describes the methodology to assess the efficacy of this compound in inhibiting HBV replication in the HepG2.2.15 cell line, which stably expresses HBV.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 96-well cell culture plates

  • Reagents for DNA/RNA extraction

  • qPCR master mix and primers/probes for HBV DNA and RNA

  • ELISA kits for HBsAg and HBeAg detection

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 incubator.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 8 days, with a medium change containing the respective compound concentrations on day 4.

  • Supernatant and Cell Lysate Collection: On day 8, collect the cell culture supernatant for analysis of secreted HBV DNA, HBsAg, and HBeAg. Lyse the cells for intracellular HBV DNA and RNA analysis.

  • Quantification of Viral Markers:

    • Extracellular HBV DNA: Extract viral DNA from the supernatant and quantify using qPCR.

    • HBsAg and HBeAg: Measure the levels of HBsAg and HBeAg in the supernatant using commercial ELISA kits.

    • Intracellular HBV RNA: Extract total RNA from the cell lysates and quantify HBV pgRNA using RT-qPCR.

  • Data Analysis: Calculate the EC50 values by fitting the dose-response curves using appropriate software.

Protocol 2: Cytotoxicity Assay

This protocol outlines the procedure to determine the cytotoxicity of this compound.

Materials:

  • HepG2.2.15, Huh7, or Primary Human Hepatocytes

  • Cell culture medium and supplements

  • This compound

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates as described in Protocol 1.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the same duration as the antiviral assay (e.g., 8 days).

  • Cell Viability Measurement: At the end of the treatment period, measure cell viability according to the manufacturer's instructions for the chosen assay.

  • Data Analysis: Calculate the CC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

HBV Life Cycle and Potential Inhibition Points

The following diagram illustrates the key stages of the HBV life cycle, highlighting potential targets for antiviral intervention. This compound is hypothesized to act at the reverse transcription step.

HBV_Life_Cycle cluster_cell Hepatocyte Entry Entry via NTCP Receptor Uncoating Uncoating Entry->Uncoating Nuclear_Import Nuclear Import Uncoating->Nuclear_Import cccDNA_Formation cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription Transcription cccDNA_Formation->Transcription pgRNA pgRNA Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs Core_Assembly Core Assembly & Encapsidation pgRNA->Core_Assembly Translation Translation mRNAs->Translation Viral_Proteins Viral Proteins (HBsAg, HBcAg, etc.) Translation->Viral_Proteins Reverse_Transcription Reverse Transcription Core_Assembly->Reverse_Transcription rcDNA rcDNA Reverse_Transcription->rcDNA rcDNA->Nuclear_Import Intracellular Amplification Assembly_Egress Assembly & Egress rcDNA->Assembly_Egress cccDNA_Amplification cccDNA Amplification Virion_Release New Virions Assembly_Egress->Virion_Release Viral_Proteins->Core_Assembly Viral_Proteins->Assembly_Egress Hbv_IN_41 This compound Hbv_IN_41->Reverse_Transcription Virion HBV Virion Virion->Entry

Caption: HBV life cycle and the putative target of this compound.

Experimental Workflow for In Vitro Evaluation

The diagram below outlines the general workflow for testing the in vitro efficacy and cytotoxicity of a candidate HBV inhibitor like this compound.

Experimental_Workflow cluster_assays Assays cluster_antiviral_endpoints Antiviral Endpoints cluster_data_analysis Data Analysis start Start: Candidate Inhibitor (this compound) cell_culture Seed HBV-replicating cells (e.g., HepG2.2.15) start->cell_culture treatment Treat cells with serial dilutions of this compound cell_culture->treatment incubation Incubate for a defined period (e.g., 8 days) treatment->incubation antiviral_assay Antiviral Activity Assays incubation->antiviral_assay cytotoxicity_assay Cytotoxicity Assay incubation->cytotoxicity_assay supernatant Collect Supernatant antiviral_assay->supernatant cells Harvest Cells antiviral_assay->cells cell_viability Measure Cell Viability cytotoxicity_assay->cell_viability hbv_dna HBV DNA (qPCR) supernatant->hbv_dna antigens HBsAg, HBeAg (ELISA) supernatant->antigens hbv_rna HBV RNA (RT-qPCR) cells->hbv_rna ec50 Calculate EC50 hbv_dna->ec50 antigens->ec50 hbv_rna->ec50 cc50 Calculate CC50 cell_viability->cc50 si Determine Selectivity Index (SI) ec50->si cc50->si

Caption: Workflow for in vitro evaluation of this compound.

HBV and STAT3 Signaling

HBV infection has been shown to activate the STAT3 signaling pathway, which can promote hepatocyte survival and support viral replication. This pathway represents a potential target for host-targeting antiviral therapies. While this compound is a direct-acting antiviral, understanding its effects on host signaling pathways is an important area for further investigation.

STAT3_Signaling cluster_outcomes Cellular Outcomes HBV HBV Infection Cytokine_R Cytokine Receptor HBV->Cytokine_R induces cytokine signaling JAK JAK Cytokine_R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates Hepatocyte_Survival Hepatocyte Survival Gene_Expression->Hepatocyte_Survival HBV_Replication HBV Replication Gene_Expression->HBV_Replication

Caption: Simplified diagram of HBV-mediated STAT3 activation.

References

Application Notes and Protocols for Hbv-IN-41 in HBV-Infected Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2][3] The persistence of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a major obstacle to a complete cure.[2][3] This document provides detailed application notes and protocols for the in vitro evaluation of Hbv-IN-41, a novel investigational inhibitor of HBV replication, in infected cell cultures. These guidelines are intended to assist researchers in assessing the antiviral efficacy and cytotoxic profile of this compound.

This compound is hypothesized to be a capsid assembly modulator, a class of compounds that interfere with the formation of the viral nucleocapsid, a critical step in the HBV life cycle. By disrupting capsid assembly, this compound is expected to inhibit viral genome replication and the production of new infectious virions.

Recommended In Vitro Models for HBV Research

The selection of an appropriate cell culture model is crucial for studying HBV replication and the effects of antiviral agents. Several cell lines are widely used in the field, each with its own advantages and limitations.

  • HepG2.2.15 Cells: This cell line is derived from the human hepatoblastoma cell line HepG2 and is stably transfected with a full-length HBV genome. HepG2.2.15 cells constitutively produce HBV virions and viral antigens, making them a reliable model for screening antiviral compounds that target the later stages of the viral life cycle.

  • HepG2-NTCP Cells: These are HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the primary receptor for HBV entry into hepatocytes. This modification renders the cells susceptible to HBV infection, allowing for the study of the complete viral life cycle, including early events like viral entry and cccDNA formation.

  • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro HBV research, PHHs most accurately reflect the physiology of human liver cells. However, their use is limited by availability, cost, and variability between donors.

Experimental Protocols

Cell Culture and Maintenance

Protocol 1A: Maintenance of HepG2.2.15 Cells

  • Culture HepG2.2.15 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418 to maintain selection for the HBV transgene.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

Protocol 1B: Maintenance of HepG2-NTCP Cells

  • Culture HepG2-NTCP cells in DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., puromycin (B1679871) or hygromycin, depending on the vector used for NTCP expression).

  • Incubate and subculture the cells as described for HepG2.2.15 cells.

Antiviral Efficacy Assessment

Protocol 2A: Treatment of HepG2.2.15 Cells with this compound

  • Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well.

  • After 24 hours, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor like Entecavir).

  • Incubate the cells for 6 days, replacing the medium with freshly prepared compound-containing medium every 2 days.

  • On day 6, collect the cell culture supernatant for quantification of HBV DNA and viral antigens.

  • Lyse the cells to extract intracellular DNA for the analysis of HBV replicative intermediates.

Protocol 2B: HBV Infection and Treatment of HepG2-NTCP Cells

  • Seed HepG2-NTCP cells in collagen-coated 48-well plates.

  • Differentiate the cells by culturing them in the presence of 2% DMSO for 7-10 days.

  • Infect the differentiated cells with HBV virions (at a multiplicity of infection of 100-200 genome equivalents/cell) in the presence of 4% polyethylene (B3416737) glycol (PEG) 8000 for 16-24 hours.

  • Wash the cells extensively to remove the inoculum and add fresh medium containing serial dilutions of this compound.

  • Incubate the cells for the desired duration (e.g., 8-12 days), with medium changes every 2-3 days.

  • Collect supernatant and cell lysates at different time points to measure viral parameters.

Quantification of HBV Replication Markers

Protocol 3A: Quantification of Extracellular HBV DNA by qPCR

  • Isolate viral DNA from the cell culture supernatant using a commercial viral DNA extraction kit.

  • Perform quantitative real-time PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.

  • Use a standard curve generated from a plasmid containing the HBV genome to quantify the HBV DNA copy number.

Protocol 3B: Quantification of HBsAg and HBeAg by ELISA

  • Use commercial enzyme-linked immunosorbent assay (ELISA) kits for the quantification of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant, following the manufacturer's instructions.

Protocol 3C: Analysis of Intracellular HBV cccDNA by Southern Blot or qPCR

  • Isolate total DNA from the cell lysates.

  • To specifically detect cccDNA, treat the DNA with a plasmid-safe ATP-dependent DNase to digest the relaxed circular (rcDNA) and double-stranded linear (dslDNA) forms of HBV DNA.

  • Analyze the remaining cccDNA by Southern blot using a specific probe or by a highly sensitive qPCR assay designed to amplify only the cccDNA form.

Cytotoxicity Assay

Protocol 4A: Neutral Red Uptake Assay

  • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the antiviral assay.

  • After the treatment period, incubate the cells with a medium containing neutral red dye.

  • The viable cells will take up the dye into their lysosomes.

  • After an incubation period, wash the cells and extract the dye from the lysosomes using a destaining solution.

  • Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) to determine the percentage of viable cells compared to the untreated control.

Data Presentation

The antiviral activity and cytotoxicity of this compound should be quantified and presented in a clear, tabular format for easy interpretation and comparison.

Table 1: Antiviral Activity of this compound against HBV in HepG2.2.15 Cells

ParameterEC50 (µM)EC90 (µM)
Extracellular HBV DNA1.55.2
HBsAg2.17.8
HBeAg1.86.5

EC50: Half-maximal effective concentration; EC90: 90% effective concentration.

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
HepG2.2.15> 50> 33.3
HepG2-NTCP> 50> 28.6

CC50: Half-maximal cytotoxic concentration.

Visualizations

HBV Life Cycle and the Proposed Target of this compound

HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus Entry 1. Entry (NTCP) Uncoating 2. Uncoating Entry->Uncoating Nuclear_Transport 3. Nuclear Transport Uncoating->Nuclear_Transport rcDNA rcDNA Nuclear_Transport->rcDNA cccDNA 4. cccDNA Formation rcDNA->cccDNA Transcription 5. Transcription cccDNA->Transcription pgRNA pgRNA & mRNAs Transcription->pgRNA Translation 6. Translation pgRNA->Translation Capsid_Assembly 7. Capsid Assembly pgRNA->Capsid_Assembly Proteins Viral Proteins (Core, Pol, Env) Translation->Proteins Proteins->Capsid_Assembly Reverse_Transcription 8. Reverse Transcription Capsid_Assembly->Reverse_Transcription NC_maturation Mature Nucleocapsid Reverse_Transcription->NC_maturation Envelopment 9. Envelopment & Secretion NC_maturation->Envelopment Virion_Release 10. Virion Release Envelopment->Virion_Release Hbv_IN_41 This compound Hbv_IN_41->Capsid_Assembly Inhibition

Caption: Proposed mechanism of action of this compound targeting HBV capsid assembly.

Experimental Workflow for Antiviral Testing

Antiviral_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Cell_Seeding Seed HBV-producing cells (e.g., HepG2.2.15) Compound_Treatment Treat cells with serial dilutions of this compound Cell_Seeding->Compound_Treatment Incubate Incubate for 6 days (with media changes) Compound_Treatment->Incubate Collect_Samples Collect supernatant and cell lysate Incubate->Collect_Samples Cytotoxicity Assess Cytotoxicity (e.g., Neutral Red Assay) Incubate->Cytotoxicity qPCR Quantify HBV DNA (qPCR) Collect_Samples->qPCR ELISA Quantify HBsAg & HBeAg (ELISA) Collect_Samples->ELISA Data_Analysis Calculate EC50, CC50, and Selectivity Index qPCR->Data_Analysis ELISA->Data_Analysis Cytotoxicity->Data_Analysis

Caption: General workflow for evaluating the antiviral activity of this compound.

References

Application Notes and Protocols for HBV Inhibitor Hbv-IN-41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the research use of Hbv-IN-41, a potent inhibitor of the Hepatitis B Virus (HBV). Due to the limited publicly available information on the primary research publication for this compound (also referred to as compound 45), this document also includes detailed protocols for a similar class of molecule, Hbv-IN-45 (compound 26f), a recently described HBV capsid assembly modulator, to provide a comprehensive guide for researchers working with novel anti-HBV compounds.

This compound (Compound 45): Overview and Quantitative Data

Table 1: Summary of Quantitative Data for this compound (Compound 45)

ParameterValueSpecies/Cell LineSource
EC₅₀ 0.027 µMNot Specified[1][2]
In Vivo Dosage 20 mg/kg, orally, twice daily (BID) for one weekHBV AAV mouse model[3]
Molecular Formula C₁₈H₁₉ClFN₅O₃N/A
CAS Number 1967002-25-0N/A

Experimental Protocols for Anti-HBV Compound Screening (Generalized for this compound)

The following are generalized protocols for evaluating the in vitro and in vivo efficacy of a potent HBV inhibitor like this compound, based on standard methodologies in the field.

In Vitro Efficacy Assessment: Antiviral Activity in Cell Culture

This protocol describes a method to determine the half-maximal effective concentration (EC₅₀) of an anti-HBV compound in a cell-based assay.

1. Cell Lines and Reagents:

  • Cell Line: HepG2.2.15 cells, which are stably transfected with the HBV genome and constitutively produce HBV particles.

  • Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418 (geneticin) for selective pressure.

  • Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

2. Experimental Procedure:

  • Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 10 µM down to 0.1 nM. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.

  • Incubate the plates for 6 days, changing the medium with freshly prepared compound every 2 days.

  • After the incubation period, collect the cell culture supernatant to quantify extracellular HBV DNA.

  • Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantify HBV DNA levels using a quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.

  • Calculate the EC₅₀ value by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Assessment in an HBV Mouse Model

This protocol outlines a general procedure for evaluating the in vivo antiviral activity of an orally administered compound in a mouse model of HBV infection.

1. Animal Model and Reagents:

  • Animal Model: HBV AAV (adeno-associated virus) mouse model, where mice are transduced with an AAV vector carrying the HBV genome, leading to persistent HBV replication.

  • Test Compound Formulation: Prepare a suspension of this compound in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).

2. Experimental Procedure:

  • Establish HBV replication in mice by intravenous injection of the AAV-HBV vector. Monitor serum HBV DNA levels to confirm infection.

  • Once stable HBV replication is achieved, randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dosage (e.g., 20 mg/kg) twice daily for the specified duration (e.g., one week). The control group should receive the vehicle only.

  • Collect blood samples at regular intervals (e.g., before treatment, during treatment, and after treatment) to monitor serum HBV DNA levels.

  • At the end of the treatment period, euthanize the mice and collect liver tissue for analysis of intrahepatic HBV DNA and RNA.

  • Quantify serum and intrahepatic HBV DNA levels by qPCR.

  • Analyze the data to determine the reduction in viral load in the treated group compared to the control group.

Hbv-IN-45 (Compound 26f): A Case Study of an HBV Capsid Assembly Modulator

Hbv-IN-45 is a selective and orally active HBV capsid assembly modulator. The following data and protocols are based on the publication by Du et al. in the European Journal of Medicinal Chemistry, 2024.

Table 2: Summary of Quantitative Data for Hbv-IN-45 (Compound 26f)

ParameterValueSpecies/Cell LineSource
IC₅₀ (Capsid Assembly) 0.51 ± 0.20 µMHBC cells
EC₅₀ (HBV DNA) 2.24 ± 0.43 µMHepAD38 cells
CC₅₀ 84.29 µMHepG2 cells
In Vivo Dosage 100 mg/kg, oral administration, twice daily for 14 daysHydrodynamic-Injection (HDI) mouse model

Detailed Experimental Protocols for Hbv-IN-45

In Vitro Cytotoxicity Assay (CC₅₀ Determination)

1. Cell Line and Reagents:

  • Cell Line: HepG2 cells.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

2. Experimental Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Add serial dilutions of Hbv-IN-45 to the wells and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

In Vitro Anti-HBV Activity in HepAD38 Cells (EC₅₀ Determination)

1. Cell Line and Reagents:

  • Cell Line: HepAD38 cells, which have a tetracycline-off inducible HBV genome.

  • Culture Medium: DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and tetracycline (B611298).

2. Experimental Procedure:

  • Seed HepAD38 cells in a 96-well plate and culture without tetracycline to induce HBV replication.

  • Treat the cells with various concentrations of Hbv-IN-45 for 6 days, with medium changes every 2 days.

  • Collect the supernatant and extract HBV DNA.

  • Quantify the extracellular HBV DNA using qPCR.

  • Determine the EC₅₀ value as described in the generalized protocol.

In Vivo Antiviral Efficacy in a Hydrodynamic Injection (HDI) Mouse Model

1. Animal Model and Reagents:

  • Animal Model: Male BALB/c mice.

  • Reagents: Replication-competent HBV 1.3 DNA plasmid.

2. Experimental Procedure:

  • Establish HBV replication in mice by hydrodynamic injection of the HBV DNA plasmid.

  • Administer Hbv-IN-45 orally at a dosage of 100 mg/kg twice daily for 14 days.

  • Monitor serum HBV DNA levels, HBeAg, and liver enzymes (ALT) during the treatment period.

  • The results should show a significant reduction in serum HBV DNA levels in the treated mice.

Visualizations: Signaling Pathways and Experimental Workflows

HBV Life Cycle and Potential Points of Inhibition

HBV_Lifecycle cluster_cell Hepatocyte cluster_inhibitors Potential Inhibition Points Entry 1. Entry via NTCP Receptor Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import of rcDNA Uncoating->Nuclear_Import cccDNA_Formation 4. cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription 5. Transcription (pgRNA & mRNAs) cccDNA_Formation->Transcription Translation 6. Translation (Viral Proteins) Transcription->Translation Encapsidation 7. Encapsidation of pgRNA Translation->Encapsidation Reverse_Transcription 8. Reverse Transcription Encapsidation->Reverse_Transcription Virion_Assembly 9. Virion Assembly & Secretion Reverse_Transcription->Virion_Assembly HBV_Virion_Out HBV_Virion_Out Virion_Assembly->HBV_Virion_Out New Virions Entry_Inhibitor Entry Inhibitors Entry_Inhibitor->Entry Polymerase_Inhibitor Polymerase Inhibitors (e.g., NAs) Polymerase_Inhibitor->Reverse_Transcription Capsid_Modulator Capsid Assembly Modulators (e.g., Hbv-IN-45) Capsid_Modulator->Encapsidation HBV_Virion HBV Virion HBV_Virion->Entry

Caption: HBV life cycle and targets of antiviral drugs.

Experimental Workflow for In Vitro Anti-HBV Compound Evaluation

In_Vitro_Workflow start Start cell_seeding Seed HepG2.2.15 cells in 96-well plates start->cell_seeding compound_treatment Treat cells with serial dilutions of this compound cell_seeding->compound_treatment incubation Incubate for 6 days (media change every 2 days) compound_treatment->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection dna_extraction Extract HBV DNA supernatant_collection->dna_extraction qpcr Quantify HBV DNA using qPCR dna_extraction->qpcr data_analysis Calculate EC50 value qpcr->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-HBV drug screening.

Experimental Workflow for In Vivo Anti-HBV Compound Evaluation

In_Vivo_Workflow start Start model_establishment Establish HBV replication in mouse model (e.g., AAV-HBV) start->model_establishment randomization Randomize mice into treatment and control groups model_establishment->randomization compound_administration Administer this compound orally (e.g., 20 mg/kg BID for 1 week) randomization->compound_administration monitoring Monitor serum HBV DNA levels compound_administration->monitoring tissue_collection Collect serum and liver tissue monitoring->tissue_collection analysis Quantify HBV DNA and RNA tissue_collection->analysis results Compare viral load between treated and control groups analysis->results end End results->end

Caption: Workflow for in vivo anti-HBV drug evaluation.

References

Application Notes and Protocols for Testing the In Vitro Efficacy of HBV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The persistence of the virus is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for all viral transcripts.[1][2] The development of novel anti-HBV agents targeting different steps of the viral life cycle is a major focus of current research.

These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy of hepatitis B virus (HBV) inhibitors, such as Hbv-IN-41. The described assays cover key stages of the HBV life cycle, including viral entry, cccDNA formation, capsid assembly, and overall viral replication. Additionally, a protocol for assessing compound cytotoxicity is included to determine the therapeutic index.

Key In Vitro Assays for HBV Inhibitor Efficacy

A comprehensive in vitro evaluation of an HBV inhibitor should assess its impact on various stages of the viral life cycle. The following assays are fundamental for characterizing the antiviral activity of a compound like this compound.

HBV Replication Assay in Stably Transfected Cell Lines

This assay provides an overall assessment of the inhibitor's ability to suppress HBV replication. Cell lines like HepG2.2.15, which constitutively produce HBV virions, are commonly used.[3][4]

Experimental Protocol:

  • Cell Culture: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound (e.g., this compound) for a specified period (e.g., 6-9 days), with media and compound changes every 3 days.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

  • Quantification of Extracellular HBV DNA:

    • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

    • Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes specific for a conserved region of the HBV genome.[5][6][7]

  • Quantification of Intracellular HBV Replicative Intermediates (Optional):

    • Lyse the cells and extract total intracellular DNA.

    • Perform Southern blot analysis to visualize and quantify HBV DNA replicative intermediates (relaxed circular DNA, double-stranded linear DNA, and single-stranded DNA).

  • Data Analysis: Determine the 50% effective concentration (EC50), the concentration at which a 50% reduction in HBV DNA levels is observed compared to untreated controls.

Data Presentation:

Compound ConcentrationExtracellular HBV DNA (log IU/mL)% Inhibition
Vehicle ControlX0
Concentration 1Y1Z1
Concentration 2Y2Z2
Concentration 3Y3Z3
Positive Control (e.g., Entecavir)Z99

Workflow Diagram:

HBV_Replication_Assay cluster_setup Assay Setup cluster_analysis Data Acquisition & Analysis seed Seed HepG2.2.15 cells treat Treat with serial dilutions of this compound seed->treat incubate Incubate for 6-9 days treat->incubate collect Collect supernatant incubate->collect extract Extract extracellular HBV DNA collect->extract qpcr Quantify HBV DNA by qPCR extract->qpcr calculate Calculate EC50 qpcr->calculate

Workflow for the HBV replication assay.

cccDNA Formation and Quantification Assay

This assay is crucial for evaluating inhibitors that may target the formation or stability of the cccDNA reservoir, a key element for viral persistence.[1][8][9]

Experimental Protocol:

  • Infection System: Use a de novo infection system, such as HepG2 cells expressing the sodium taurocholate cotransporting polypeptide (NTCP) receptor (HepG2-NTCP cells).[10][11][12]

  • Infection and Treatment: Seed HepG2-NTCP cells and infect them with a concentrated HBV inoculum. Treat the cells with the test compound before, during, or after infection to assess its effect on different stages of cccDNA establishment.

  • Extraction of cccDNA: After a suitable incubation period (e.g., 7-10 days), harvest the cells and selectively extract the low molecular weight DNA containing cccDNA, while removing chromosomal DNA and replicative intermediates. This often involves a modified Hirt extraction procedure followed by treatment with plasmid-safe ATP-dependent DNase to digest non-circular DNA.

  • Quantification of cccDNA: Quantify the purified cccDNA using a specific qPCR assay with primers that span the gap region of the relaxed circular DNA, ensuring that only cccDNA is amplified.

  • Data Analysis: Determine the EC50 for the inhibition of cccDNA formation.

Data Presentation:

Compound ConcentrationcccDNA copies/cell% Inhibition
Vehicle ControlA0
Concentration 1B1C1
Concentration 2B2C2
Concentration 3B3C3
Positive Control (e.g., a known cccDNA inhibitor)C95

Workflow Diagram:

cccDNA_Assay cluster_infection Infection cluster_quantification Quantification seed Seed HepG2-NTCP cells infect Infect with HBV seed->infect treat Treat with this compound infect->treat extract Selective cccDNA extraction treat->extract digest Digest non-circular DNA extract->digest qpcr Quantify cccDNA by qPCR digest->qpcr analyze Calculate EC50 qpcr->analyze

Workflow for the cccDNA formation assay.

HBV Capsid Assembly and pgRNA Encapsidation Assay

This assay is designed to identify capsid assembly modulators (CpAMs), which interfere with the formation of the viral capsid or the encapsidation of the pregenomic RNA (pgRNA).[13][14]

Experimental Protocol:

  • Cell System: Use HBV-producing cell lines (e.g., HepG2.2.15 or Huh7 cells transiently transfected with an HBV replicon plasmid).

  • Compound Treatment: Treat the cells with the test compound for 2-3 days.

  • Cell Lysis and Nuclease Treatment: Lyse the cells and treat the cytoplasmic extract with a nuclease to degrade any non-encapsidated nucleic acids.

  • Capsid Immunoprecipitation: Immunoprecipitate the intact capsids using an anti-HBc antibody.

  • Quantification of Encapsidated pgRNA: Extract the RNA from the immunoprecipitated capsids and quantify the pgRNA using a reverse transcription quantitative PCR (RT-qPCR) assay.

  • Analysis of Capsid Integrity (Optional): Analyze the cytoplasmic lysate by native agarose (B213101) gel electrophoresis followed by Western blotting for HBcAg to assess the integrity and quantity of assembled capsids.

  • Data Analysis: Determine the EC50 for the reduction of encapsidated pgRNA.

Data Presentation:

Compound ConcentrationEncapsidated pgRNA (relative units)% Inhibition
Vehicle ControlP0
Concentration 1Q1R1
Concentration 2Q2R2
Concentration 3Q3R3
Positive Control (e.g., a known CpAM)R98

Workflow Diagram:

Capsid_Assay setup Treat HBV-producing cells with this compound lysis Lyse cells & treat with nuclease setup->lysis ip Immunoprecipitate capsids (anti-HBc) lysis->ip extract Extract RNA from capsids ip->extract rtqpcr Quantify pgRNA by RT-qPCR extract->rtqpcr analyze Calculate EC50 rtqpcr->analyze HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA_nuc rcDNA cccDNA cccDNA rcDNA_nuc->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription translation Translation pgRNA->translation capsid_assembly Capsid Assembly & pgRNA Encapsidation pgRNA->capsid_assembly mRNAs->translation virion HBV Virion entry Entry via NTCP virion->entry uncoating Uncoating entry->uncoating uncoating->rcDNA_nuc Nuclear Import capsid_dna Capsid (rcDNA) egress Egress (Virion Release) capsid_dna->egress proteins Viral Proteins (Core, Pol, Env) translation->proteins proteins->capsid_assembly capsid_rna Capsid (pgRNA) capsid_assembly->capsid_rna rt Reverse Transcription capsid_rna->rt rt->capsid_dna new_virion New Virion egress->new_virion outside Extracellular Space entry_inhibitor Entry Inhibitors entry_inhibitor->entry cccDNA_inhibitor cccDNA Inhibitors cccDNA_inhibitor->cccDNA rt_inhibitor RT Inhibitors rt_inhibitor->rt capsid_inhibitor Capsid Assembly Modulators capsid_inhibitor->capsid_assembly

References

Application Notes and Protocols for In Vivo Evaluation of HBV Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed in vivo study results and specific protocols for Hbv-IN-41 are not publicly available in the referenced literature. The following application notes and protocols are based on established methodologies for evaluating Hepatitis B Virus (HBV) inhibitors in the adeno-associated virus (AAV)-HBV mouse model, a commonly used platform for preclinical drug development. The provided experimental parameters for this compound are based on limited available information and should be considered illustrative.

Application Notes

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health issue, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. The development of novel antiviral agents is crucial for achieving a functional cure. This compound is a potent, orally active inhibitor of HBV. Preclinical evaluation of such compounds in relevant animal models is a critical step in the drug development pipeline. The AAV-HBV mouse model is a valuable tool for these studies as it mimics many aspects of chronic HBV infection in humans. This model is established by intravenously injecting mice with an AAV vector carrying the HBV genome, leading to sustained HBV replication in hepatocytes.

Principle of the AAV-HBV Mouse Model

The AAV-HBV mouse model provides a robust system for assessing the in vivo efficacy of anti-HBV compounds. In this model, the AAV vector transduces hepatocytes, leading to the expression of HBV antigens (HBsAg, HBeAg) and the production of HBV virions. This allows for the evaluation of a compound's ability to inhibit viral replication by measuring key biomarkers in the serum of the animals.

This compound: An Illustrative Case

This compound has been shown to inhibit HBV DNA viral load in an AAV-HBV mouse model when administered orally at a dose of 20 mg/kg twice daily for one week[1]. This suggests that this compound effectively targets a component of the HBV replication cycle in vivo. The following protocols provide a framework for conducting such an in vivo study.

Experimental Protocols

Establishment of the AAV-HBV Mouse Model

Objective: To establish a persistent HBV infection in mice using an AAV vector.

Materials:

  • Male C57BL/6 mice, 6-8 weeks old

  • AAV8-1.3HBV vector (or similar AAV vector carrying the HBV genome)

  • Sterile saline solution

  • Insulin syringes

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Dilute the AAV8-1.3HBV vector stock in sterile saline to the desired concentration. A typical dose is 1x10^11 vector genomes (vg) per mouse.

  • Administer 200 µL of the diluted AAV vector solution to each mouse via tail vein injection.

  • House the mice under standard laboratory conditions.

  • Monitor the mice for signs of distress.

  • At 4-6 weeks post-injection, collect blood samples to confirm the establishment of persistent HBV infection by measuring serum levels of HBV DNA, HBsAg, and HBeAg.

In Vivo Efficacy Study of an HBV Inhibitor

Objective: To evaluate the antiviral activity of an HBV inhibitor in the AAV-HBV mouse model.

Materials:

  • AAV-HBV infected mice with established persistent infection

  • HBV inhibitor (e.g., this compound)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Randomly assign the AAV-HBV infected mice into treatment and control groups (n=5-8 mice per group).

  • Prepare the HBV inhibitor formulation. For an illustrative example using this compound, suspend the compound in the vehicle to a final concentration for a 20 mg/kg dosage.

  • Administer the HBV inhibitor or vehicle control to the respective groups via oral gavage. For this compound, the dosing regimen is twice daily for 7 consecutive days[1].

  • Collect blood samples at baseline (day 0) and at specified time points during and after the treatment period (e.g., days 3, 7, 14, and 21).

  • At the end of the study, euthanize the mice and collect liver tissue for further analysis (e.g., measurement of intrahepatic HBV DNA).

Quantification of HBV Markers

Objective: To measure the levels of HBV DNA, HBsAg, and HBeAg in mouse serum.

Materials:

  • Serum samples from mice

  • Commercial ELISA kits for HBsAg and HBeAg quantification

  • DNA extraction kit

  • qPCR master mix and primers/probes for HBV DNA quantification

Procedure:

  • HBsAg and HBeAg Quantification:

    • Follow the manufacturer's instructions for the respective ELISA kits.

    • Briefly, coat microplate wells with capture antibody, add serum samples and standards, followed by detection antibody and substrate.

    • Measure the absorbance and calculate the antigen concentrations based on the standard curve.

  • HBV DNA Quantification:

    • Extract total DNA from 50-100 µL of serum using a DNA extraction kit.

    • Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.

    • Use a plasmid standard curve to quantify the HBV DNA copy number.

Data Presentation

The quantitative data from an in vivo efficacy study can be summarized in the following tables:

Table 1: In Vivo Antiviral Efficacy of an HBV Inhibitor in AAV-HBV Mice

Treatment GroupDosageAdministration RouteDurationMean Log10 Reduction in Serum HBV DNA (Day 7)
Vehicle Control-Oral Gavage7 days0.1
This compound 20 mg/kg, BID Oral Gavage 7 days >1.0 (Illustrative)
Positive Control (e.g., Entecavir)0.5 mg/kg, QDOral Gavage7 days>2.0

Table 2: Effect of an HBV Inhibitor on Serum HBsAg and HBeAg Levels

Treatment GroupMean HBsAg Level (IU/mL) at Day 7% Reduction from BaselineMean HBeAg Level (ng/mL) at Day 7% Reduction from Baseline
Vehicle Control15005%802%
This compound <1000 (Illustrative) >33% (Illustrative) <50 (Illustrative) >37% (Illustrative)
Positive Control<500>66%<20>75%

Visualizations

experimental_workflow cluster_model_establishment AAV-HBV Mouse Model Establishment cluster_treatment_phase Treatment Phase cluster_analysis Data Analysis AAV_injection AAV-HBV Vector Injection (1x10^11 vg/mouse, IV) Incubation Incubation Period (4-6 weeks) AAV_injection->Incubation Screening Screening for Persistent Infection (Serum HBV DNA, HBsAg, HBeAg) Incubation->Screening Grouping Randomization of Mice (Treatment vs. Vehicle) Screening->Grouping Treatment Daily Oral Gavage (e.g., this compound 20 mg/kg BID for 7 days) Grouping->Treatment Monitoring Blood Sampling (Day 0, 3, 7, 14, 21) Treatment->Monitoring Euthanasia Euthanasia and Tissue Collection (Day 21) Monitoring->Euthanasia Biomarker_analysis Quantification of HBV Markers (qPCR for HBV DNA, ELISA for HBsAg/HBeAg) Euthanasia->Biomarker_analysis Data_interpretation Data Interpretation and Statistical Analysis Biomarker_analysis->Data_interpretation

Caption: Experimental workflow for in vivo evaluation of an HBV inhibitor.

HBV_Lifecycle cluster_entry Viral Entry cluster_replication Replication Cycle cluster_assembly_release Assembly & Release HBV_virion HBV Virion Attachment Attachment to Hepatocyte HBV_virion->Attachment Entry Receptor-mediated Endocytosis Attachment->Entry Uncoating Uncoating Entry->Uncoating Nuclear_transport Transport to Nucleus Uncoating->Nuclear_transport rcDNA_to_cccDNA rcDNA to cccDNA Conversion Nuclear_transport->rcDNA_to_cccDNA Transcription Transcription (pgRNA, mRNAs) rcDNA_to_cccDNA->Transcription Translation Translation (Core, Pol, Env proteins) Transcription->Translation Encapsidation Encapsidation (pgRNA + Pol in Core) Translation->Encapsidation Reverse_transcription Reverse Transcription (pgRNA -> rcDNA) Encapsidation->Reverse_transcription Potential Target for This compound Nucleocapsid_assembly Nucleocapsid Assembly Reverse_transcription->Nucleocapsid_assembly Envelopment Envelopment (ER/Golgi) Nucleocapsid_assembly->Envelopment Virion_release Virion Release Envelopment->Virion_release

Caption: Simplified HBV replication cycle and potential drug targets.

References

Application Notes and Protocols for HBV Inhibitor Treatment in HepG2.2.15 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection is a major global health concern, leading to chronic hepatitis, cirrhosis, and hepatocellular carcinoma. The HepG2.2.15 cell line is a crucial in vitro model for the study of HBV replication and the evaluation of novel antiviral compounds. This cell line is derived from the human hepatoblastoma cell line HepG2, stably transfected with a plasmid containing two head-to-tail dimers of the HBV genome (ayw subtype). Consequently, HepG2.2.15 cells constitutively produce and secrete infectious HBV particles, including Dane particles, as well as subviral particles like hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg).[1][2] This makes them an invaluable tool for screening and characterizing the efficacy of potential HBV inhibitors.

These application notes provide a comprehensive overview and detailed protocols for the treatment and analysis of an exemplary HBV inhibitor, a heteroaryldihydropyrimidine (HAP) compound, in the HepG2.2.15 cell line. While the specific compound "Hbv-IN-41" is not prominently documented in scientific literature, we will use data and protocols associated with a well-characterized HAP compound, Bay 41-4109, as a representative example to illustrate the experimental workflow and data presentation. HAP compounds are known capsid assembly modulators that interfere with the formation of the viral nucleocapsid, a critical step in the HBV life cycle.

Data Presentation: Efficacy of Bay 41-4109 in HepG2.2.15 Cells

The following tables summarize the quantitative data on the antiviral activity of Bay 41-4109 in the HepG2.2.15 cell line.

Table 1: Antiviral Activity of Bay 41-4109 against HBV Replication in HepG2.2.15 Cells

CompoundParameterValueCell LineReference
Bay 41-4109IC50 (HBV DNA reduction)~202 nMHepG2.2.15[3]
Bay 41-4109EC50 (HBV DNA reduction)0.085 - 0.5 µMHepG2.2.15[3]

IC50 (Inhibitory Concentration 50%): The concentration of a drug that is required for 50% inhibition in vitro. EC50 (Effective Concentration 50%): The concentration of a drug that gives half-maximal response.

Table 2: Cytotoxicity Profile of Bay 41-4109

CompoundParameterObservationCell LineReference
Bay 41-4109Cell ToxicityNo cell toxicity observed at effective concentrations.HepG2.2.15[3]
Bay 41-4109Cell StressNo microscopic markers of cell stress observed.HepG2.2.15

Experimental Protocols

HepG2.2.15 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the HepG2.2.15 cell line.

Materials:

  • HepG2.2.15 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • G418 (Geneticin)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418. The G418 is essential to maintain the selection pressure for the integrated HBV plasmid.

  • Cell Seeding: Seed HepG2.2.15 cells in T-75 flasks or multi-well plates at a density of 2 x 10^5 cells/well in a 24-well plate or an appropriate density for other culture vessels.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Medium Change: Change the culture medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Resuspend the cells in fresh complete growth medium and re-seed into new flasks at a 1:3 to 1:6 split ratio.

Antiviral Compound Treatment

This protocol outlines the treatment of HepG2.2.15 cells with an antiviral compound.

Materials:

  • HepG2.2.15 cells cultured in multi-well plates

  • Antiviral compound stock solution (e.g., Bay 41-4109 dissolved in DMSO)

  • Complete growth medium

Procedure:

  • Cell Plating: Seed HepG2.2.15 cells in 6-well or 24-well plates and allow them to adhere and grow for 24 hours.

  • Compound Dilution: Prepare serial dilutions of the antiviral compound in complete growth medium to achieve the desired final concentrations (e.g., for Bay 41-4109, concentrations ranging from 25 nM to 400 nM can be used). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the antiviral compound.

  • Incubation: Incubate the treated cells for the desired period (e.g., 5 days for the Bay 41-4109 experiment). The medium should be changed every two days with fresh medium containing the respective compound concentrations.

  • Sample Collection: After the treatment period, collect the cell culture supernatants for analysis of extracellular HBV DNA and viral antigens. The cells can be harvested for analysis of intracellular HBV DNA and RNA, or for cytotoxicity assays.

Quantification of Extracellular HBV DNA by Real-Time PCR (qPCR)

This protocol describes the quantification of HBV DNA from the cell culture supernatant.

Materials:

  • Cell culture supernatant

  • DNA extraction kit (viral DNA)

  • Real-time PCR instrument

  • HBV-specific primers and probe

  • qPCR master mix

  • HBV DNA standard for quantification

Procedure:

  • DNA Extraction: Extract viral DNA from the collected cell culture supernatants using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, HBV-specific primers and probe, and the extracted DNA template.

  • qPCR Program: Run the qPCR reaction using a standard thermal cycling program. An example program is an initial denaturation at 93°C for 2 minutes, followed by 40 cycles of denaturation at 93°C for 45 seconds and annealing/extension at 55°C for 60 seconds.

  • Data Analysis: Quantify the HBV DNA copy number by comparing the Ct values of the samples to a standard curve generated from serial dilutions of a known amount of HBV DNA. The inhibitory rate can be calculated using the formula: Inhibitory Rate (%) = (Control DNA copies - Sample DNA copies) / Control DNA copies * 100%.

Quantification of HBsAg and HBeAg by ELISA

This protocol is for the measurement of secreted viral antigens in the cell culture supernatant.

Materials:

  • Cell culture supernatant

  • HBsAg and HBeAg ELISA kits

  • Microplate reader

Procedure:

  • Sample Preparation: Collect the cell culture supernatants at the end of the treatment period.

  • ELISA Assay: Perform the ELISA for HBsAg and HBeAg according to the manufacturer's instructions provided with the commercial kits. This typically involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate.

  • Data Acquisition: Measure the optical density (OD) at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentrations of HBsAg and HBeAg based on a standard curve. The inhibitory rate can be calculated using the formula: Inhibitory Rate (%) = (OD control - OD sample) / OD control * 100%.

Mandatory Visualizations

Experimental_Workflow A Seed HepG2.2.15 cells in multi-well plates B Incubate for 24h (37°C, 5% CO2) A->B C Treat with serial dilutions of HBV inhibitor B->C D Incubate for 5 days (medium change every 2 days) C->D E Collect cell culture supernatant D->E F Harvest cells D->F G HBV DNA Extraction E->G I ELISA (HBsAg & HBeAg) E->I J Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) F->J H Real-Time PCR (qPCR) (Extracellular HBV DNA) G->H K Determine IC50/EC50 H->K I->K L Assess Cytotoxicity J->L

Caption: Experimental workflow for evaluating HBV inhibitors in HepG2.2.15 cells.

HBV_Replication_Pathway cccDNA cccDNA pgRNA pregenomic RNA (pgRNA) & subgenomic RNAs cccDNA->pgRNA Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export rcDNA Relaxed Circular DNA (rcDNA) rcDNA->cccDNA Conversion Capsid Nucleocapsid Assembly (pgRNA + Polymerase + Core) pgRNA_cyto->Capsid Core Core Protein (HBcAg) Core->Capsid Polymerase HBV Polymerase Polymerase->Capsid RT Reverse Transcription (pgRNA -> rcDNA) Capsid->RT RT->rcDNA Import to Nucleus Envelope Envelope Proteins (HBsAg) RT->Envelope Envelopment Virion Virion Budding & Secretion Envelope->Virion Inhibitor HAP Compound (e.g., Bay 41-4109) Inhibitor->Capsid Inhibits/Misdirects

Caption: Simplified HBV replication cycle and the target of HAP compounds.

References

Application Notes and Protocols for HBV Entry Inhibitor Hbv-IN-41 in NTCP-Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Hepatitis B Virus (HBV) infection is a major global health concern, leading to chronic hepatitis, cirrhosis, and hepatocellular carcinoma. The entry of HBV into hepatocytes is a critical first step in its lifecycle and is mediated by the sodium taurocholate cotransporting polypeptide (NTCP), which acts as a functional receptor for the virus.[1][2][3] The interaction between the preS1 domain of the HBV large surface protein and NTCP facilitates viral attachment and subsequent internalization.[4][5] Consequently, NTCP represents a prime target for the development of novel antiviral therapies aimed at preventing HBV infection.

Hbv-IN-41 is a novel investigational small molecule inhibitor designed to block HBV entry by targeting the NTCP receptor. These application notes provide a comprehensive protocol for the evaluation of this compound's antiviral activity and mechanism of action in NTCP-expressing cell lines, such as HepG2-NTCP.

Principle of the Assay

NTCP-expressing cell lines, which are engineered to be susceptible to HBV infection, are utilized to model the early stages of the viral life cycle in vitro.[1][6] The protocol involves infecting these cells with HBV in the presence of varying concentrations of this compound. The efficacy of the inhibitor is determined by quantifying the reduction in viral markers, such as Hepatitis B surface antigen (HBsAg), Hepatitis B e-antigen (HBeAg), and intracellular HBV DNA, including covalently closed circular DNA (cccDNA).[7][8][9] Cytotoxicity assays are also performed to ensure that the observed antiviral effect is not due to cell death.

Required Materials

Cell Lines and Virus:

  • HepG2-NTCP cells (or other suitable NTCP-expressing cell lines like Huh7-NTCP)

  • HBV inoculum (cell culture-derived or from patient serum)[2]

Reagents:

  • This compound

  • Myrcludex B (Bulevirtide) (as a positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol (PEG) 8000

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Reagents for DNA extraction, qPCR, ELISA, and cytotoxicity assays

Experimental Protocols

Cell Culture and Maintenance of HepG2-NTCP Cells
  • Culture HepG2-NTCP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

HBV Infection and Inhibitor Treatment
  • Seed HepG2-NTCP cells in 24- or 48-well plates at an appropriate density to reach 80-90% confluency on the day of infection.

  • On the day of infection, prepare the HBV inoculum in DMEM containing 4% PEG 8000.[2][8]

  • Prepare serial dilutions of this compound and the positive control (Myrcludex B) in the infection medium. Include a vehicle control (DMSO).

  • Aspirate the culture medium from the cells and wash once with PBS.

  • Add the infection medium containing the HBV inoculum and the respective inhibitor concentrations to the cells.

  • Incubate for 16-24 hours at 37°C.[2][10]

  • After incubation, remove the inoculum, wash the cells three times with PBS to remove unbound virus and compound.

  • Add fresh culture medium and continue to incubate.

  • Collect cell culture supernatants and/or cell lysates at various time points post-infection (e.g., 3, 6, and 9 days) for analysis.

Quantification of HBV Markers

a. HBsAg and HBeAg ELISA:

  • Collect cell culture supernatants at desired time points.

  • Quantify the levels of secreted HBsAg and HBeAg using commercially available ELISA kits, following the manufacturer's instructions.[11]

b. Intracellular HBV DNA qPCR:

  • At desired time points, wash the cells with PBS and lyse them.

  • Extract total intracellular DNA using a commercial DNA extraction kit.

  • To specifically quantify cccDNA, treat the DNA extract with a plasmid-safe ATP-dependent DNase to remove relaxed circular and single-stranded HBV DNA.[7]

  • Perform qPCR using primers specific for HBV DNA to determine the number of viral genome equivalents.[8]

c. Immunofluorescence for HBcAg:

  • Seed cells on coverslips in a 24-well plate and perform infection and inhibitor treatment as described above.

  • At a specific time point post-infection (e.g., 6 days), fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with a primary antibody against Hepatitis B core antigen (HBcAg).

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope. The percentage of HBcAg-positive cells can be determined.[10]

Cytotoxicity Assay
  • Seed HepG2-NTCP cells in a 96-well plate.

  • Treat the cells with serial dilutions of this compound for the same duration as the infection experiment.

  • Assess cell viability using a commercial cytotoxicity assay, such as the lactate (B86563) dehydrogenase (LDH) assay or MTT assay, following the manufacturer's protocol.[12]

Data Presentation

Table 1: Antiviral Activity of this compound against HBV

CompoundIC50 HBsAg (µM)IC50 HBeAg (µM)IC50 HBV DNA (µM)
This compoundValueValueValue
Myrcludex BValueValueValue

Table 2: Cytotoxicity of this compound

CompoundCC50 (µM)Selectivity Index (SI = CC50/IC50)
This compoundValueValue
Myrcludex BValueValue

Visualizations

HBV_Entry_Inhibition cluster_0 Hepatocyte NTCP NTCP Receptor Endocytosis Viral Entry (Endocytosis) NTCP->Endocytosis HBV HBV Virion HBV->NTCP preS1 binding Hbv_IN_41 This compound Hbv_IN_41->NTCP Inhibition Replication Viral Replication Endocytosis->Replication

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_workflow Experimental Protocol cluster_analysis Data Analysis A Seed HepG2-NTCP cells B Prepare HBV inoculum and serial dilutions of this compound A->B J Cytotoxicity Assay A->J C Infect cells in the presence of inhibitor (16-24h) B->C D Wash and add fresh medium C->D E Incubate for various time points D->E F Collect supernatant and/or cell lysate E->F G ELISA for HBsAg/HBeAg F->G H qPCR for HBV DNA/cccDNA F->H I Immunofluorescence for HBcAg F->I

Caption: Workflow for evaluating this compound.

References

Application Notes and Protocols: Measuring the Effect of Hbv-IN-41 on HBV DNA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection is a significant global health issue, leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes is a major challenge for current therapies, which primarily suppress viral replication but rarely lead to a complete cure. This necessitates the discovery and development of novel antiviral agents that target different aspects of the HBV life cycle. Hbv-IN-41 is a novel, potent, and selective small molecule inhibitor of HBV replication. These application notes provide detailed protocols to assess the in vitro efficacy of this compound by measuring its effect on HBV DNA levels in a cell-based assay.

Hypothetical Mechanism of Action of this compound

This compound is hypothesized to be a capsid assembly modulator. Capsid assembly modulators are a class of antiviral agents that interfere with the proper formation of the viral nucleocapsid, a crucial structure for HBV replication.[1] By inducing the misassembly of core protein dimers, this compound is believed to prevent the encapsidation of pregenomic RNA (pgRNA), thereby inhibiting the reverse transcription process and the subsequent production of new viral DNA. This disruption of capsid formation may also lead to the degradation of the core protein.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the maintenance of HepG2-NTCP cells, a human hepatoma cell line engineered to express the sodium taurocholate cotransporting polypeptide (NTCP) receptor, which allows for efficient HBV infection.[2]

  • Cell Line: HepG2-NTCP cells

  • Growth Medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 5 µg/mL Puromycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

In Vitro HBV Infection and this compound Treatment

This protocol outlines the steps for infecting HepG2-NTCP cells with HBV and subsequent treatment with this compound.

  • Materials:

    • HepG2-NTCP cells

    • HBV inoculum (cell culture-derived or from patient serum)

    • Polyethylene glycol (PEG) 8000

    • This compound stock solution (in DMSO)

    • Growth medium

  • Procedure:

    • Seed HepG2-NTCP cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Prepare the HBV inoculum in the growth medium containing 4% PEG 8000.

    • Aspirate the medium from the cells and add the HBV inoculum.

    • Incubate for 16-24 hours at 37°C.

    • Remove the inoculum and wash the cells three times with PBS.

    • Add fresh growth medium containing serial dilutions of this compound (e.g., from 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., Entecavir).

    • Incubate the cells for 5 days, replacing the medium with freshly prepared compound-containing medium every 2 days.

Total DNA Extraction

This protocol describes the extraction of total DNA from the infected and treated cells.[2][3][4]

  • Materials:

    • Cell lysis buffer (containing Proteinase K)

    • Silica-membrane-based DNA purification kit

    • Elution buffer

  • Procedure:

    • Aspirate the medium and wash the cells with PBS.

    • Add cell lysis buffer to each well and incubate at 56°C for 3-6 hours.

    • Follow the manufacturer's instructions for the silica-membrane-based DNA purification kit. This typically involves binding the DNA to the column, washing with wash buffers, and eluting the DNA in elution buffer.

    • Quantify the extracted DNA using a spectrophotometer.

Quantification of HBV DNA by qPCR

This protocol details the quantification of HBV DNA from the extracted total DNA using quantitative real-time PCR (qPCR).

  • Materials:

    • qPCR master mix

    • HBV-specific forward and reverse primers

    • HBV-specific probe (e.g., FAM-labeled)

    • HBV DNA standard for absolute quantification

    • Nuclease-free water

  • qPCR Reaction Setup (per reaction):

    Component Volume
    qPCR Master Mix (2x) 10 µL
    Forward Primer (10 µM) 0.5 µL
    Reverse Primer (10 µM) 0.5 µL
    Probe (10 µM) 0.2 µL
    Template DNA 5 µL
    Nuclease-free water 3.8 µL

    | Total Volume | 20 µL |

  • qPCR Cycling Conditions:

    Step Temperature Time Cycles
    Initial Denaturation 95°C 10 min 1
    Denaturation 95°C 15 sec 40

    | Annealing/Extension | 60°C | 60 sec | |

  • Data Analysis:

    • Generate a standard curve using the HBV DNA standard.

    • Calculate the HBV DNA copy number in each sample based on the standard curve.

    • Normalize the HBV DNA copy number to the cell number (e.g., by quantifying a host housekeeping gene like GAPDH).

    • Determine the EC50 value of this compound by plotting the percentage inhibition of HBV DNA levels against the log concentration of the compound.

Data Presentation

The antiviral activity of this compound is summarized in the following tables.

Table 1: Dose-Dependent Inhibition of HBV DNA by this compound

This compound Conc. (nM)Mean HBV DNA (log10 IU/mL)Standard Deviation% Inhibition
0 (Vehicle)6.50.20
0.16.20.34.6
15.50.215.4
104.10.336.9
1002.80.256.9
10001.50.176.9
10000<1.0->84.6

Table 2: Antiviral Potency of this compound

CompoundEC50 (nM)
This compound85
Entecavir (Control)5

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_infection Infection & Treatment cluster_analysis Analysis seeding Seed HepG2-NTCP cells in 96-well plate infection Infect with HBV (16-24h) seeding->infection 24h treatment Treat with this compound (5 days) infection->treatment extraction Total DNA Extraction treatment->extraction qpcr HBV DNA Quantification (qPCR) extraction->qpcr analysis Data Analysis (EC50 determination) qpcr->analysis

Caption: Experimental workflow for evaluating this compound's effect on HBV DNA.

mechanism_of_action cluster_hbv_lifecycle HBV Replication Cycle entry HBV Entry uncoating Uncoating entry->uncoating cccDNA cccDNA formation in nucleus uncoating->cccDNA transcription Transcription cccDNA->transcription pgRNA pgRNA transcription->pgRNA translation Translation pgRNA->translation encapsidation Encapsidation pgRNA->encapsidation core_protein Core Protein translation->core_protein core_protein->encapsidation rt Reverse Transcription encapsidation->rt new_virion New Virion Assembly rt->new_virion release Virion Release new_virion->release hbv_in_41 This compound hbv_in_41->encapsidation Inhibits

Caption: Hypothetical mechanism of this compound in the HBV life cycle.

Conclusion

The protocols described in these application notes provide a robust framework for evaluating the in vitro antiviral activity of novel compounds such as this compound against HBV. The hypothetical data presented demonstrates that this compound effectively inhibits HBV DNA replication in a dose-dependent manner. These methods are essential for the preclinical assessment of potential HBV inhibitors and can be adapted for high-throughput screening of compound libraries. Further studies are warranted to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of this compound.

References

Application Notes: HBsAg and HBeAg Secretion Assays with HBV-IN-41

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hepatitis B Virus (HBV) infection is a major global health issue, with millions of individuals living with chronic infections that can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The detection of viral antigens, specifically Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg), in patient serum are key diagnostic and prognostic markers. HBeAg is a marker of active viral replication, while the loss of HBsAg is the hallmark of a functional cure. Consequently, assays that quantify the secretion of these antigens from HBV-replicating cells are critical tools in the discovery and development of novel anti-HBV therapeutics.

HBV-IN-41 is an investigational small molecule inhibitor of HBV replication. It is classified as a Capsid Assembly Modulator (CAM). CAMs disrupt the normal formation of the viral nucleocapsid, a crucial step in the HBV lifecycle.[1][2] By interfering with capsid assembly, this compound not only blocks the encapsidation of pre-genomic RNA (pgRNA) and subsequent viral DNA synthesis but also affects the secretion of viral antigens.[3][4] This application note provides a detailed protocol for assessing the in vitro efficacy of this compound by measuring its impact on HBsAg and HBeAg secretion from the HepG2.2.15 cell line.[5]

Mechanism of Action: this compound

This compound belongs to the class of Capsid Assembly Modulators (CAMs) that act by accelerating the kinetics of capsid assembly. This leads to the formation of aberrant or empty capsids that do not contain the viral pgRNA-polymerase complex. This disruption of the replication cycle effectively reduces the production of new infectious virions. While the primary effect is on replication, long-term or high-concentration treatment with CAMs can also lead to a significant reduction in the secretion of HBsAg and HBeAg.

HBV_Lifecycle_Inhibition cluster_cell Hepatocyte cluster_capsid Capsid Assembly Entry HBV Entry (NTCP Receptor) cccDNA cccDNA (in Nucleus) Entry->cccDNA uncoating Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA HBsAg_synth HBsAg Synthesis (ER) Transcription->HBsAg_synth mRNA Translation Translation pgRNA->Translation pgRNA_encap pgRNA Encapsidation pgRNA->pgRNA_encap CoreProtein Core Protein (HBcAg) Translation->CoreProtein HBeAg_synth Pre-core Protein (-> HBeAg) Translation->HBeAg_synth CoreProtein->pgRNA_encap HBV_IN_41 This compound (CAM) CoreProtein->HBV_IN_41 HBsAg_Release HBsAg Particle Secretion HBsAg_synth->HBsAg_Release HBeAg_Release HBeAg Secretion HBeAg_synth->HBeAg_Release RT Reverse Transcription pgRNA_encap->RT Nucleocapsid Mature Nucleocapsid RT->Nucleocapsid Virion_Release Virion Secretion Nucleocapsid->Virion_Release AberrantCapsid Aberrant/Empty Capsids HBV_IN_41->AberrantCapsid AberrantCapsid->pgRNA_encap Blocks outside_cell Extracellular Space Virion_Release->outside_cell HBsAg_Release->outside_cell HBeAg_Release->outside_cell

Caption: Mechanism of this compound as a Capsid Assembly Modulator (CAM).

Quantitative Data Summary

The antiviral activity of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) for the secretion of HBsAg and HBeAg from HepG2.2.15 cells after 72 hours of treatment. The results are summarized below.

Assay Compound IC50 (nM) Assay Method Cell Line
HBsAg SecretionThis compound125.5ELISAHepG2.2.15
HBeAg SecretionThis compound98.7ELISAHepG2.2.15
Cell Viability (CC50)This compound>10,000MTT AssayHepG2.2.15

Experimental Protocols

Materials and Reagents
  • Cell Line: HepG2.2.15 (ATCC or other certified vendor), a human hepatoblastoma cell line stably transfected with the HBV genome.

  • Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Selection Agent: G418 (Geneticin) at a final concentration of 200-400 µg/mL for routine culture.

  • Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Reagents for Cell Culture: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS).

  • Assay Kits: Commercially available HBsAg and HBeAg ELISA kits.

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), plate reader for ELISA.

Experimental Workflow

The overall workflow for assessing the effect of this compound on HBsAg and HBeAg secretion involves cell seeding, compound treatment, collection of the cell culture supernatant, and quantification of secreted antigens using ELISA.

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow A 1. Culture HepG2.2.15 Cells C 3. Seed Cells into 96-Well Plate A->C B 2. Prepare Serial Dilutions of this compound D 4. Add Compound Dilutions to Cells B->D C->D E 5. Incubate for 72 hours D->E F 6. Collect Supernatant E->F G 7. Perform HBsAg & HBeAg ELISA F->G H 8. Read Absorbance & Calculate IC50 G->H

Caption: Workflow for HBsAg/HBeAg secretion inhibition assay.

Detailed Protocol: HBsAg/HBeAg Secretion Assay
  • Cell Culture Maintenance:

    • Culture HepG2.2.15 cells in DMEM + 10% FBS + 1% Pen/Strep and G418 in a T-75 flask.

    • Passage cells every 3-4 days at 80-90% confluency. For the assay, use cells that have been cultured for at least two weeks post-thawing to ensure stable HBV antigen secretion.

  • Cell Seeding:

    • On Day 0, detach HepG2.2.15 cells using Trypsin-EDTA.

    • Resuspend cells in assay medium (DMEM + 10% FBS + 1% Pen/Strep, without G418).

    • Seed the cells into a 96-well flat-bottom plate at a density of 2.5 x 10^4 cells per well in 100 µL of assay medium.

    • Incubate the plate overnight at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • On Day 1, prepare serial dilutions of this compound in assay medium. A typical concentration range would be from 10 µM down to 0.1 nM, with a final DMSO concentration kept below 0.5%.

    • Include "cells + medium + DMSO" as a vehicle control (0% inhibition) and "cells + medium only" as a negative control.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

    • On Day 4, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer. Store the supernatant at -20°C or proceed directly to the ELISA.

  • ELISA for HBsAg and HBeAg Quantification:

    • Perform the HBsAg and HBeAg ELISAs on the collected supernatants according to the manufacturer's instructions.

    • Briefly, this involves adding the supernatant (and standards/controls) to antibody-coated plates, followed by incubation, washing steps, addition of a detection antibody conjugate, and finally a substrate solution for color development.

    • Stop the reaction and read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Convert the raw absorbance values into antigen concentrations using the standard curve generated from the kit's standards.

    • Normalize the data to the vehicle control (DMSO) to calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Disclaimer: This document is intended for research use only. This compound is a hypothetical compound used for illustrative purposes based on the known mechanisms of HBV Capsid Assembly Modulators. All laboratory work involving HBV or HBV-producing cell lines must be conducted under appropriate biosafety level (BSL-2 or higher) conditions.

References

Hbv-IN-41: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of Hbv-IN-41 (also known as compound 45) for in vitro and in vivo experiments. This compound is a potent, orally active inhibitor of the Hepatitis B Virus (HBV)[1][2][3]. This document offers a guide for utilizing this compound in preclinical research settings, focusing on practical laboratory applications.

Physicochemical and Potency Data

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for accurate experimental design and data interpretation.

ParameterValueReference
Molecular Formula C₁₈H₁₉ClFN₅O₃[1][3]
Molecular Weight 407.83 g/mol
CAS Number 1967002-25-0
EC₅₀ (in vitro) 0.027 µM
Storage Temperature -20°C

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

For in vitro experiments, it is essential to prepare a high-concentration stock solution of this compound in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving compounds with low aqueous solubility.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but care should be taken to avoid degradation.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

G cluster_stock_prep Stock Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot and Store at -20°C vortex->aliquot G cluster_invitro_workflow In Vitro Anti-HBV Assay Workflow seed Seed HBV-producing cells treat Treat with this compound seed->treat incubate Incubate treat->incubate collect Collect Supernatant incubate->collect quantify Quantify HBsAg, HBeAg, HBV DNA collect->quantify analyze Calculate EC50 quantify->analyze G cluster_hbv_lifecycle Hepatitis B Virus Life Cycle & Potential Drug Targets cluster_targets Potential Targets for this compound entry Viral Entry uncoating Uncoating entry->uncoating cccDNA cccDNA Formation in Nucleus uncoating->cccDNA transcription Transcription cccDNA->transcription translation Translation transcription->translation encapsidation pgRNA Encapsidation (Capsid Assembly) translation->encapsidation rt Reverse Transcription encapsidation->rt assembly Virion Assembly rt->assembly release Viral Release assembly->release T1 Entry Inhibitors T1->entry T2 cccDNA Inhibitors T2->cccDNA T3 Capsid Assembly Modulators T3->encapsidation T4 Secretion Inhibitors T4->release

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Hbv-IN-41 Insolubility in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Hbv-IN-41 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common problems to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous cell culture medium. Why is this happening?

A1: This is a common issue for hydrophobic small molecule inhibitors like this compound.[1][2] The dramatic decrease in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium can cause the compound to crash out of solution.[2] DMSO is an excellent solvent for many nonpolar compounds, but its miscibility with water does not guarantee the solubility of the compound in the final aqueous solution.[1][3]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A2: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in your cell-based assays should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[1][3] It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.[4]

Q3: My stock solution of this compound in DMSO appears cloudy or has visible particles. What should I do?

A3: A cloudy or particulate-containing stock solution indicates that the compound is not fully dissolved or has precipitated during storage.[1] To address this, you can try the following:

  • Gentle Warming: Warm the solution in a 37°C water bath. Use caution, as excessive heat can degrade the compound.[1]

  • Mechanical Agitation: Vortexing or sonicating the solution can help break down aggregates and facilitate dissolution.[1][2]

  • Filtration: If you suspect insoluble impurities, you can filter the stock solution through a 0.22 µm syringe filter. Be aware that this may reduce the concentration of your compound if it is the substance that is not fully dissolved.[1]

Q4: Could poor solubility of this compound be the reason for inconsistent results in my anti-HBV assays?

A4: Absolutely. Poor solubility is a major contributor to experimental variability.[1] If this compound is not completely dissolved, its effective concentration in the assay will be lower and more variable than intended, leading to non-reproducible data.[1]

Troubleshooting Guide: Overcoming this compound Insolubility

If you are experiencing persistent precipitation of this compound in your culture media, follow this systematic troubleshooting workflow.

G cluster_0 Start: this compound Precipitation in Culture Media cluster_1 Initial Checks & Optimization cluster_2 Advanced Solubilization Strategies cluster_3 Verification & Final Application start Precipitation Observed stock_check Verify Stock Solution Clarity (Warm/Sonicate if needed) start->stock_check First Step lower_conc Lower Final Working Concentration stock_check->lower_conc If stock is clear intermediate_dilution Prepare Intermediate Dilutions in DMSO lower_conc->intermediate_dilution If precipitation persists alt_solvents Explore Alternative Solvents (e.g., Ethanol, DMF) intermediate_dilution->alt_solvents If precipitation persists verify_solubility Confirm Solubility in Final Medium (Visual check, microscopy) intermediate_dilution->verify_solubility Try this first cosolvents Use Co-solvents (e.g., PEG400, Glycerol) alt_solvents->cosolvents Or alt_solvents->verify_solubility excipients Formulate with Excipients (e.g., HP-β-Cyclodextrin) cosolvents->excipients Or cosolvents->verify_solubility ph_adjustment Adjust pH of Media (if compatible) excipients->ph_adjustment Or excipients->verify_solubility ph_adjustment->verify_solubility end Proceed with Experiment (Include Vehicle Control) verify_solubility->end If soluble

Caption: Troubleshooting workflow for addressing this compound insolubility.

Data Presentation: Solvent and Formulation Options

The selection of an appropriate solvent or formulation is critical for achieving the desired concentration of this compound without precipitation. The following table summarizes common options for poorly soluble compounds.

Solvent/ExcipientTypeTypical Stock Concentration RangeProsCons
DMSO Organic Co-solvent10-50 mMUniversal solvent for many hydrophobic compounds.[1]Can be cytotoxic at final concentrations >0.5-1%.[1]
Ethanol Polar Protic Solvent1-50 mMBiologically compatible; can be used with other solvents.[2]Lower solubilizing power than DMSO for highly nonpolar compounds.[2]
PEG 400 PolymerFormulation dependentCan significantly increase solubility; often used in vivo.[2][5]High viscosity; may not be suitable for all in vitro applications.[2]
HP-β-Cyclodextrin ExcipientFormulation dependentForms inclusion complexes to enhance aqueous solubility.[4]May require optimization of the compound-to-excipient ratio.
1 N HCl / 1 N NaOH Acid/BaseFormulation dependentCan solubilize basic/acidic compounds by forming salts.[2]Drastic pH changes are often incompatible with cell culture media and viability.[2]

Experimental Protocols

Protocol 1: Standard Method for Preparing this compound Working Solution

This protocol details the standard procedure for preparing a working solution of this compound from a DMSO stock.

G cluster_0 Workflow for Preparing this compound Working Solution prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO intermediate_dil 2. Create Intermediate Dilutions in pure DMSO (e.g., 1 mM, 100 µM) prep_stock->intermediate_dil warm_media 3. Pre-warm Culture Medium to 37°C intermediate_dil->warm_media add_to_media 4. Add Intermediate Stock to Medium (Add DMSO to aqueous, not vice-versa) warm_media->add_to_media mix 5. Mix Vigorously Immediately (Vortex or pipette) add_to_media->mix apply_to_cells 6. Apply to Cells mix->apply_to_cells

References

Technical Support Center: Optimizing HBV-IN-41 Concentration for Antiviral Effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HBV-IN-41. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound for maximum antiviral efficacy while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the first step to determine the optimal concentration of this compound?

The initial and most critical step is to establish the cytotoxicity profile of this compound in your chosen cell line (e.g., HepG2, Huh7, or HepG2-NTCP). This is crucial to identify a concentration range that is non-toxic to the cells, ensuring that any observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) should be determined.

Q2: How do I measure the antiviral activity of this compound?

The antiviral activity is typically assessed by measuring the reduction in viral markers in the presence of the compound. The most common parameter is the 50% effective concentration (EC50), which is the concentration of this compound that inhibits 50% of viral replication. Key viral markers to measure include HBV DNA, HBsAg, and HBeAg levels in the cell culture supernatant.[1][2][3]

Q3: What is the Selectivity Index (SI) and why is it important?

The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, meaning the compound is effective against the virus at concentrations far below those that are toxic to cells. An SI greater than 10 is generally considered promising for further development.

Q4: I am not seeing a significant reduction in HBV DNA levels. What could be the issue?

Several factors could contribute to a lack of antiviral activity. Consider the following troubleshooting steps:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in the culture medium and is stable under your experimental conditions (temperature, pH).[4] Precipitated compound will not be effective. Consider using a different solvent or performing solubility tests.

  • Concentration Range: You may be testing a concentration range that is too low. Try a broader range of concentrations, guided by your cytotoxicity data.

  • Assay Sensitivity: Verify that your HBV DNA quantification method (e.g., qPCR) is sensitive enough to detect changes in viral replication.[5]

  • Cell Line and Transfection/Infection Efficiency: Ensure your cell line is permissive to HBV replication and that your transfection or infection efficiency is adequate.

Q5: My results show high variability between experiments. How can I improve consistency?

To improve experimental consistency:

  • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.

  • Consistent Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

  • Use Appropriate Controls: Always include positive (e.g., a known HBV inhibitor like Entecavir) and negative (vehicle-treated) controls in every experiment.

  • Replicate Wells: Use technical and biological replicates to assess variability and ensure the reliability of your results.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Low Concentrations
Possible Cause Troubleshooting Step
Compound Instability/Degradation Assess the stability of this compound in culture medium over the course of the experiment. Degradation products may be more toxic.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%).
Cell Line Sensitivity Test the cytotoxicity of this compound in a different liver-derived cell line to rule out cell-line-specific toxicity.
Contamination Check for microbial contamination in your cell cultures and compound stock solutions.
Issue 2: Discrepancy Between Reduction in Viral DNA and Viral Antigens (HBsAg/HBeAg)
Possible Cause Troubleshooting Step
Mechanism of Action This compound may target a specific step in the HBV life cycle. For example, if it is a nucleoside analog, it will primarily inhibit DNA synthesis, with a delayed effect on antigen secretion.[6][7]
Integrated HBV DNA In some cell lines, HBsAg can be expressed from integrated HBV DNA in the host genome, which may not be affected by inhibitors of viral replication.[8]
Assay Timing The kinetics of reduction for different viral markers may vary. Perform a time-course experiment to monitor changes in DNA and antigens over a longer period.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
  • Cell Seeding: Seed HepG2 cells (or another suitable cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Determination of 50% Effective Concentration (EC50) for HBV DNA Reduction
  • Cell Culture and Transfection/Infection: Seed HepG2.2.15 cells (which constitutively produce HBV) or transfect/infect a suitable cell line with an HBV-expressing plasmid or infectious virus.

  • Compound Treatment: Treat the cells with a range of non-toxic concentrations of this compound (determined from the CC50 assay). Include a positive control (e.g., Entecavir) and a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 3-6 days), replacing the medium with fresh medium containing the compound every 2-3 days.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

  • HBV DNA Quantification: Extract viral DNA from the supernatant and quantify the HBV DNA levels using a validated real-time quantitative PCR (qPCR) assay.[5]

  • Data Analysis: Normalize the HBV DNA levels to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to calculate the EC50 value.

Data Presentation

Table 1: Example Cytotoxicity and Antiviral Activity Data for this compound

CompoundCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compoundHepG2.2.15>1001.5>66.7
EntecavirHepG2.2.15>1000.01>10000

Visualizations

HBV_Lifecycle_and_Inhibitor_Target cluster_cell Hepatocyte Entry Entry Uncoating Uncoating Entry->Uncoating cccDNA_Formation cccDNA Formation (in Nucleus) Uncoating->cccDNA_Formation Transcription Transcription cccDNA_Formation->Transcription Translation Translation Transcription->Translation Encapsidation Encapsidation Transcription->Encapsidation Translation->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Assembly_Egress Assembly & Egress Reverse_Transcription->Assembly_Egress New_Virions New_Virions Assembly_Egress->New_Virions HBV_Virion HBV_Virion HBV_Virion->Entry HBV_IN_41 This compound (Hypothetical Target) HBV_IN_41->Reverse_Transcription Experimental_Workflow Start Start: Select Cell Line Cytotoxicity_Assay 1. Determine CC50 (Cytotoxicity Assay) Start->Cytotoxicity_Assay Antiviral_Assay 2. Determine EC50 (Antiviral Assay) Cytotoxicity_Assay->Antiviral_Assay Calculate_SI 3. Calculate Selectivity Index (SI = CC50 / EC50) Antiviral_Assay->Calculate_SI Optimization 4. Dose-Response Optimization Calculate_SI->Optimization End End: Optimal Concentration Range Optimization->End Troubleshooting_Tree Start Low Antiviral Activity? Check_Concentration Is the concentration range appropriate (below CC50)? Start->Check_Concentration Check_Solubility Is the compound soluble and stable? Check_Concentration->Check_Solubility Yes Re-evaluate CC50 Re-evaluate CC50 Check_Concentration->Re-evaluate CC50 No Check_Assay Is the antiviral assay validated and sensitive? Check_Solubility->Check_Assay Yes Test new solvent/formulation Test new solvent/formulation Check_Solubility->Test new solvent/formulation No Check_Controls Are positive/negative controls working correctly? Check_Assay->Check_Controls Yes Validate assay sensitivity Validate assay sensitivity Check_Assay->Validate assay sensitivity No Investigate_MoA Investigate Mechanism of Action (MoA) Check_Controls->Investigate_MoA Yes Repeat experiment with\nfresh controls Repeat experiment with fresh controls Check_Controls->Repeat experiment with\nfresh controls No

References

Technical Support Center: HPI-X, a Novel HBV Core Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific compound "Hbv-IN-41" is not publicly available. This technical support guide is based on the general characteristics of Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs), also known as Capsid Assembly Modulators (CAMs). "HPI-X" is used as a placeholder for a hypothetical inhibitor of this class.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for HPI-X?

A1: HPI-X is an HBV core protein allosteric modulator (CpAM). The HBV core protein (HBc) is essential for multiple stages of the viral lifecycle.[1][2] HPI-X binds to a pocket on the core protein dimers, inducing a conformational change that interferes with the normal process of capsid assembly.[1][3] This can lead to the formation of non-capsid polymers or empty capsids that lack the viral pregenomic RNA (pgRNA), thereby disrupting the production of new infectious virions.[1]

Q2: What are the expected effects of HPI-X in cellular assays?

A2: In HBV-replicating cell lines, HPI-X is expected to inhibit HBV DNA replication. This is a downstream consequence of preventing the proper encapsidation of the viral pgRNA. Consequently, you should observe a significant reduction in intracellular and secreted HBV DNA levels. HPI-X may also interfere with the establishment of covalently closed circular DNA (cccDNA) in de novo infection models.

Q3: Does HPI-X have any effect on HBsAg or HBeAg levels?

A3: The direct impact of core protein inhibitors on Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) levels is generally limited. This is because HBsAg can be expressed from integrated HBV DNA, and HBeAg is a secreted protein derived from the precore protein, both of which are upstream of the capsid assembly step targeted by HPI-X.

Troubleshooting Guides

Problem 1: Inconsistent or no reduction in HBV DNA levels after HPI-X treatment.

Possible Cause Suggested Solution
Compound Instability or Degradation Prepare fresh stock solutions of HPI-X for each experiment. Store the stock solution at the recommended temperature and protect it from light if it is light-sensitive.
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal effective concentration (EC50) of HPI-X in your specific cell system.
Cell Line Variability Ensure the HBV-replicating cell line (e.g., HepG2.2.15, HepAD38) is healthy and properly maintained. Passage number can affect experimental outcomes.
Assay Sensitivity Verify the sensitivity and linear range of your qPCR assay for HBV DNA quantification. Use appropriate positive and negative controls.

Problem 2: High cytotoxicity observed at effective antiviral concentrations.

Possible Cause Suggested Solution
Off-Target Effects Reduce the concentration of HPI-X and consider combination treatment with another class of HBV inhibitor (e.g., a nucleos(t)ide analog) to achieve antiviral efficacy with lower toxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%).
Incorrect Cytotoxicity Assay Use a sensitive and reliable method to assess cell viability, such as an MTS or CellTiter-Glo assay. Visually inspect cells for morphological changes.

Problem 3: Difficulty in quantifying cccDNA levels accurately.

Possible Cause Suggested Solution
Contamination with other HBV DNA forms The presence of high levels of replicative intermediates can lead to inaccurate cccDNA quantification by qPCR. It is crucial to use a validated method to specifically isolate or digest non-cccDNA forms.
Inefficient cccDNA Extraction cccDNA is a stable, supercoiled molecule within the nucleus. Use a specialized cccDNA extraction protocol, which may include enzymatic digestion of other DNA forms, to enrich for cccDNA.
Low cccDNA copy number The number of cccDNA molecules per cell can be low. Ensure your qPCR assay is sensitive enough for accurate detection. Southern blot can be used as a confirmation method but is less sensitive and more laborious.

Quantitative Data Summary

The following table summarizes hypothetical data for HPI-X based on typical results for this class of compounds.

Parameter HPI-X Control (Vehicle)
HBV DNA Reduction (EC50) 150 - 350 nMN/A
cccDNA Formation Inhibition (EC50) 1.5 - 7.5 µMN/A
Cytotoxicity (CC50) > 25 µMN/A
Selectivity Index (CC50/EC50) > 70N/A

Experimental Protocols

Protocol: Evaluation of HPI-X Antiviral Activity in a Stable HBV-Producing Cell Line (e.g., HepG2.2.15)

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of HPI-X in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of HPI-X. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Lamivudine).

  • Incubation: Incubate the plate for 3 days.

  • Supernatant Collection: After incubation, collect the cell culture supernatant to quantify secreted HBV DNA.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • qPCR Analysis: Quantify the amount of HBV DNA using a validated real-time PCR assay with specific primers and probes for the HBV genome.

  • Cytotoxicity Assay: In a parallel plate, assess cell viability using an MTS or similar assay to determine the cytotoxic concentration of HPI-X.

  • Data Analysis: Calculate the EC50 (the concentration at which 50% of viral replication is inhibited) and the CC50 (the concentration at which 50% of cells are killed). Determine the Selectivity Index (SI = CC50/EC50).

Visualizations

HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus rcDNA Relaxed Circular DNA (rcDNA) cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription preC_mRNA precore mRNA cccDNA->preC_mRNA Transcription Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly HBeAg_Secretion HBeAg Secretion preC_mRNA->HBeAg_Secretion Entry HBV Virion Entry Uncoating Uncoating Entry->Uncoating Uncoating->rcDNA Core_Protein Core Protein (HBc) Core_Protein->Capsid_Assembly Reverse_Transcription Reverse Transcription Virion_Secretion Virion Secretion Reverse_Transcription->Virion_Secretion Capsid_Assembly->Reverse_Transcription HPIX_MOA cluster_normal Normal Capsid Assembly cluster_hpix Action of HPI-X HBc_dimer1 HBc Dimer Correct_Assembly Correct Assembly HBc_dimer1->Correct_Assembly pgRNA1 pgRNA pgRNA1->Correct_Assembly Mature_Capsid Mature, pgRNA-containing Capsid Correct_Assembly->Mature_Capsid HBc_dimer2 HBc Dimer Altered_Dimer Altered HBc Dimer HBc_dimer2->Altered_Dimer HPIX HPI-X HPIX->Altered_Dimer Aberrant_Assembly Aberrant Assembly Altered_Dimer->Aberrant_Assembly Empty_Capsid Empty Capsid or Non-capsid Polymer Aberrant_Assembly->Empty_Capsid Troubleshooting_Workflow Start Inconsistent Antiviral Activity Observed Check_Compound Check Compound Stability and Purity Start->Check_Compound Optimize_Conc Optimize HPI-X Concentration (Dose-Response) Check_Compound->Optimize_Conc Check_Cells Verify Cell Health and Passage Number Optimize_Conc->Check_Cells Validate_Assay Validate qPCR Assay (Controls, Sensitivity) Check_Cells->Validate_Assay Resolved Issue Resolved Validate_Assay->Resolved

References

Technical Support Center: Overcoming In Vitro Cytotoxicity of Novel Anti-HBV Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering in vitro cytotoxicity with novel anti-Hepatitis B Virus (HBV) compounds, such as the hypothetical inhibitor "Hbv-IN-41". Our goal is to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and obtain reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of in vitro cytotoxicity observed with small molecule inhibitors?

A1: In vitro cytotoxicity of small molecule inhibitors can stem from several factors:

  • Off-target effects: The compound may interact with cellular targets other than the intended viral protein, leading to unintended biological consequences and cell death.[1]

  • High concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) can induce non-specific effects and toxicity.[1]

  • Solvent toxicity: The solvent used to dissolve the compound, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations (typically >0.5%).[1][2] It's crucial to ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your specific cell line.[3]

  • Compound instability: The inhibitor may degrade in the culture medium, leading to the formation of toxic byproducts.

  • Metabolite toxicity: Cellular metabolism of the compound can sometimes produce toxic metabolites.[1]

  • Inhibition of essential cellular processes: The inhibitor might inadvertently interfere with pathways crucial for cell survival and proliferation.[1]

Q2: How can I determine if the observed cytotoxicity is specific to my compound or a result of the solvent?

A2: It is essential to include a "vehicle control" in your experiments.[1] This control should contain the same concentration of the solvent (e.g., DMSO) used to dissolve your test compound in the wells without the compound. By comparing the cell viability of the vehicle control to untreated cells, you can assess the cytotoxic effect of the solvent alone.

Q3: My initial screen shows high cytotoxicity. What are the immediate next steps?

A3: If you observe significant cytotoxicity, the first step is to perform a dose-response experiment. Test a wide range of compound concentrations, including those well below the initially tested concentration, to determine the 50% cytotoxic concentration (CC50).[4] This will help you identify a potential therapeutic window where the compound exhibits antiviral activity with minimal toxicity.

Q4: Can the choice of cytotoxicity assay influence the results?

A4: Yes, the choice of assay is critical. Different assays measure different cellular parameters, and some compounds can interfere with assay chemistries.[3] For instance, colored compounds can interfere with colorimetric assays like the MTT assay. It is advisable to use at least two different methods to confirm cell viability, such as a metabolic assay (e.g., MTT, MTS) and a membrane integrity assay (e.g., LDH release, trypan blue exclusion).[3]

Q5: How can I improve the solubility of my compound to reduce precipitation-induced cytotoxicity?

A5: Poor solubility can lead to compound precipitation in the culture medium, which can cause cytotoxicity. To improve solubility, you can try gentle sonication or vortexing of the stock solution. Additionally, microfiltering the solution can remove particulate matter, though this might also remove some of the active compound if it is not fully dissolved.

Troubleshooting Guides

Issue 1: High Background or False Positives in Cytotoxicity Assays
Possible Cause Troubleshooting Steps
Compound Interference with Assay Reagent Some compounds can directly reduce tetrazolium salts (MTT, XTT) or resazurin, leading to a false signal of high viability. To check for this, include a "compound-only" control (wells with the compound in medium but without cells). Subtract the absorbance/fluorescence of the compound-only control from your experimental readings.
Media Components Phenol (B47542) red in culture medium can interfere with absorbance readings in some assays.[5] Consider using phenol red-free medium during the assay incubation step.
Contamination Microbial contamination can lead to high background signals. Visually inspect your cultures for any signs of contamination and perform routine mycoplasma testing.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause Troubleshooting Steps
Inhibitor Instability Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.[1] Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots at -20°C or -80°C.[1]
Cell Seeding Density Inconsistent cell numbers across wells can lead to variable results. Ensure you have a homogenous single-cell suspension before seeding and optimize the seeding density for your specific cell line and assay duration.[3]
Edge Effects Evaporation from the outer wells of a microplate can concentrate compounds and media components, leading to "edge effects." To mitigate this, avoid using the outer wells for experimental samples or ensure proper humidification in the incubator.[6]

Quantitative Data Summary

When assessing the cytotoxicity and antiviral activity of a novel compound, it is crucial to determine its therapeutic window. This is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[4]

ParameterDescriptionDesired Value
EC50 The concentration of the compound that inhibits viral replication by 50%.As low as possible
CC50 The concentration of the compound that causes a 50% reduction in cell viability.As high as possible
Selectivity Index (SI) CC50 / EC50As high as possible (generally >10 for promising candidates)

Note: These values should be determined experimentally for each compound and cell line.

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using the MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[3]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of your compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[1]

    • Include the following controls:

      • Vehicle control: Medium with the same concentration of solvent (e.g., DMSO) as the highest compound concentration.[1]

      • Untreated control: Medium only.

      • Compound-only control: Medium with the compound at each tested concentration, but no cells.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[3]

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the compound-only controls.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells into the culture supernatant, indicating a loss of membrane integrity.

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 15-30 minutes before collecting the supernatant.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[5]

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.[5]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate for the recommended time at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at the wavelength specified by the kit manufacturer.

    • Calculate the percentage of cytotoxicity relative to the maximum release control after subtracting the background from the untreated control.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h for Cell Attachment A->B D Add Compound/Controls to Wells B->D C Prepare Serial Dilutions of Compound C->D E Incubate for Exposure Period D->E F Perform Assay (e.g., MTT, LDH) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate % Viability/ Cytotoxicity G->H I Determine CC50 H->I

Caption: Workflow for assessing in vitro cytotoxicity.

Troubleshooting_Logic_Flow start High Cytotoxicity Observed dose_response Perform Dose-Response (Determine CC50) start->dose_response check_solvent Run Vehicle Control start->check_solvent compound_toxic Compound is Toxic dose_response->compound_toxic solvent_toxic Solvent is Toxic check_solvent->solvent_toxic reduce_solvent Lower Solvent Concentration solvent_toxic->reduce_solvent Yes solvent_toxic->compound_toxic No reduce_solvent->dose_response optimize_exp Optimize Experiment: - Reduce Incubation Time - Change Cell Line compound_toxic->optimize_exp Yes confirm_assay Confirm with Second Viability Assay compound_toxic->confirm_assay Uncertain optimize_exp->confirm_assay end Proceed with Optimized Conditions confirm_assay->end

Caption: Troubleshooting logic for high cytotoxicity.

HBV_Lifecycle_and_Inhibitor_Targets cluster_cell Hepatocyte cluster_inhibitors Potential Inhibitor Targets entry HBV Entry (NTCP Receptor) uncoating Uncoating entry->uncoating cccDNA_formation rcDNA -> cccDNA (in Nucleus) uncoating->cccDNA_formation transcription Transcription (pgRNA, mRNAs) cccDNA_formation->transcription translation Translation (Core, Pol, Env proteins) transcription->translation encapsidation pgRNA Encapsidation transcription->encapsidation translation->encapsidation assembly Virion Assembly translation->assembly reverse_transcription Reverse Transcription (pgRNA -> rcDNA) encapsidation->reverse_transcription reverse_transcription->assembly release Virion Release assembly->release entry_inhibitor Entry Inhibitors entry_inhibitor->entry polymerase_inhibitor Polymerase Inhibitors (NAs) polymerase_inhibitor->reverse_transcription capsid_inhibitor Capsid Assembly Modulators capsid_inhibitor->encapsidation release_inhibitor Release Inhibitors release_inhibitor->release

Caption: HBV lifecycle and potential inhibitor targets.

References

Hbv-IN-41 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Hbv-IN-41 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active inhibitor of the Hepatitis B Virus (HBV) with a reported EC50 value of 0.027μM.[1][2] It is believed to function as a capsid assembly modulator (CAM), interfering with the proper formation of the viral capsid, which is essential for HBV replication.[3]

Q2: What are the common stability issues observed with small molecule inhibitors like this compound in long-term experiments?

A2: In long-term experiments, small molecule inhibitors can be susceptible to various stability issues, including degradation due to temperature fluctuations, light exposure, pH shifts in the culture medium, and enzymatic degradation by cellular components. For compounds in the heteroaryldihydropyrimidine (HAP) class, to which this compound is related, poor water solubility and metabolic instability can also be limiting factors.[4][5]

Q3: How should I properly store and handle my stock solutions of this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light. Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and bring it to room temperature.

Q4: I am observing a decrease in the antiviral activity of this compound over the course of my multi-week cell culture experiment. What could be the cause?

A4: A gradual loss of activity in long-term cell culture experiments can be attributed to several factors. The compound may be degrading in the culture medium at 37°C. It is also possible that the compound is being metabolized by the cells, leading to a lower effective concentration over time. Adsorption to plasticware can also reduce the available concentration of the compound.

Q5: Are there any known liabilities of the heteroaryldihydropyrimidine (HAP) class of compounds that I should be aware of?

A5: Some compounds in the HAP class have been reported to have limitations such as poor water solubility, short metabolic half-life, and potential for hERG toxicity. While specific data for this compound is not publicly available, it is prudent to consider these potential liabilities when designing and interpreting long-term experiments.

Troubleshooting Guides

This section provides structured guidance to address specific stability-related problems you might encounter during your experiments with this compound.

Problem 1: Inconsistent results or loss of compound efficacy in long-term cell-based assays.
  • Possible Cause 1: Compound Degradation in Culture Medium.

    • Troubleshooting Steps:

      • Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Collect samples at various time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of the parent compound by HPLC or LC-MS.

      • More Frequent Media Changes: If degradation is observed, increase the frequency of media changes containing fresh this compound to maintain a more consistent compound concentration.

      • Optimize Compound Concentration: Consider if a higher initial concentration could compensate for the degradation, while ensuring it remains below cytotoxic levels.

  • Possible Cause 2: Cellular Metabolism of the Compound.

    • Troubleshooting Steps:

      • Metabolic Stability Assay: If available, conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to assess the metabolic fate of this compound.

      • Use of Metabolic Inhibitors: In mechanistic studies, consider co-treatment with broad-spectrum cytochrome P450 inhibitors (use with caution as this can have off-target effects).

  • Possible Cause 3: Adsorption to Labware.

    • Troubleshooting Steps:

      • Use Low-Binding Plates: Utilize low-protein-binding plates and tubes for your experiments.

      • Pre-treatment of Labware: Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay.

Problem 2: Precipitation of the compound in the stock solution or culture medium.
  • Possible Cause 1: Poor Solubility.

    • Troubleshooting Steps:

      • Solubility Assessment: Determine the aqueous solubility of this compound in your experimental buffer or medium.

      • Optimize Solvent for Stock Solution: While DMSO is common, explore other solvents if solubility is an issue. Ensure the final solvent concentration in your assay is low (typically <0.5%) and does not affect cell viability.

      • Use of Solubilizing Agents: In specific circumstances, the use of solubilizing agents like cyclodextrins could be explored, but their effects on the experimental system must be carefully validated.

  • Possible Cause 2: Freeze-Thaw Cycles.

    • Troubleshooting Steps:

      • Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing.

      • Visual Inspection: Always visually inspect your thawed stock solution for any signs of precipitation before use. If precipitate is observed, gently warm the solution and vortex to try and redissolve it.

Data Presentation

Table 1: Hypothetical Long-Term Stability of this compound in Cell Culture Medium at 37°C

Time Point (hours)This compound Concentration (µM)Percent Remaining
01.00100%
240.8585%
480.7272%
720.6161%
960.5050%

Table 2: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

Incubation Time (minutes)Percent Parent Compound Remaining
0100
592
1575
3055
6030

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Cell Culture Medium
  • Materials:

    • This compound

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Incubator at 37°C with 5% CO2

    • HPLC or LC-MS system

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Spike the cell culture medium with this compound to the desired final concentration (e.g., 1 µM).

    • Dispense the medium into sterile tubes and place them in a 37°C incubator.

    • At designated time points (e.g., 0, 8, 24, 48, 72, 96 hours), remove a tube.

    • Immediately analyze the concentration of this compound in the sample using a validated HPLC or LC-MS method.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Mandatory Visualization

HBV_Lifecycle cluster_cell Hepatocyte Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import Uncoating->Nuclear_Import cccDNA_Formation 4. cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription Translation 6. Translation Transcription->Translation Encapsidation 7. Encapsidation Translation->Encapsidation Reverse_Transcription 8. Reverse Transcription Encapsidation->Reverse_Transcription Assembly 9. Assembly Reverse_Transcription->Assembly Release 10. Release Assembly->Release Hbv_IN_41 This compound Hbv_IN_41->Encapsidation Inhibition

Caption: HBV lifecycle and the inhibitory point of this compound.

Troubleshooting_Workflow Start Inconsistent Results/ Loss of Efficacy Check_Degradation Assess Compound Stability in Medium (HPLC/LC-MS) Start->Check_Degradation Degradation_Yes Degradation Observed Check_Degradation->Degradation_Yes Yes Degradation_No No Significant Degradation Check_Degradation->Degradation_No No Increase_Media_Changes Increase Frequency of Media Changes Degradation_Yes->Increase_Media_Changes Check_Metabolism Investigate Cellular Metabolism Degradation_No->Check_Metabolism Metabolism_Yes Evidence of Metabolism Check_Metabolism->Metabolism_Yes Yes Metabolism_No No Evidence of Metabolism Check_Metabolism->Metabolism_No No Consider_Metabolic_Inhibitors Consider Use of Metabolic Inhibitors (Mechanistic Studies) Metabolism_Yes->Consider_Metabolic_Inhibitors Check_Adsorption Evaluate Adsorption to Labware Metabolism_No->Check_Adsorption Use_Low_Binding_Plates Use Low-Binding Plates/Tubes Check_Adsorption->Use_Low_Binding_Plates Adsorption Suspected

Caption: Troubleshooting workflow for loss of this compound efficacy.

Signaling_Pathway HBV_Core_Protein HBV Core Protein (Cp) Dimers Cp_Dimer_Complex Cp Dimer-Inhibitor Complex HBV_Core_Protein->Cp_Dimer_Complex Binds to Normal_Capsid Normal Capsid Assembly HBV_Core_Protein->Normal_Capsid Self-assembles Hbv_IN_41 This compound Hbv_IN_41->Cp_Dimer_Complex Aberrant_Capsid Aberrant, Non-functional Capsid Formation Cp_Dimer_Complex->Aberrant_Capsid Induces HBV_Replication_Blocked HBV Replication Blocked Aberrant_Capsid->HBV_Replication_Blocked HBV_Replication_Proceeds HBV Replication Proceeds Normal_Capsid->HBV_Replication_Proceeds

References

Technical Support Center: Enhancing In Vivo Efficacy of Novel HBV cccDNA Formation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo efficacy of novel Hepatitis B Virus (HBV) inhibitors targeting covalently closed circular DNA (cccDNA) formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in targeting HBV cccDNA?

A1: The primary challenge in targeting HBV cccDNA is its high stability as a mini-chromosome within the nucleus of infected hepatocytes.[1] This stability makes it a persistent source of viral replication, and its eradication is a key goal for a curative HBV therapy.[1][2] Unlike other viral replication steps, cccDNA formation relies heavily on the host cell's own DNA repair machinery, making it difficult to target the virus without affecting host cells.[1]

Q2: What are the key host factors involved in cccDNA formation that can be targeted?

A2: Several host DNA repair enzymes are hijacked by HBV to convert its relaxed circular DNA (rcDNA) into cccDNA. Key factors include tyrosyl-DNA phosphodiesterases (TDPs) for the removal of the viral polymerase, flap endonuclease 1 (FEN-1), proliferating cell nuclear antigen (PCNA), DNA ligase 1 (LIG1), and DNA polymerase delta (POLδ).[3] Targeting these host factors represents a promising strategy for inhibiting cccDNA formation.

Q3: My cccDNA inhibitor shows potent activity in vitro but poor efficacy in vivo. What are the potential reasons?

A3: Discrepancies between in vitro and in vivo efficacy are common in drug development. Potential reasons for this include:

  • Pharmacokinetics (PK): The compound may have poor absorption, distribution, metabolism, or rapid excretion in the animal model, leading to suboptimal drug exposure in the liver.

  • Toxicity: The compound may exhibit toxicity in the animal model at concentrations required for efficacy, limiting the achievable dose.

  • Off-target effects: The inhibitor might have off-target effects that counteract its anti-HBV activity in vivo.

  • Immune response: The in vivo environment involves a complex interplay with the host immune system, which is not fully recapitulated in many in vitro models. The compound's effect on the immune response could influence its overall efficacy.

  • Model selection: The chosen animal model may not accurately reflect human HBV infection and cccDNA biology.

Q4: Which animal models are most suitable for evaluating inhibitors of cccDNA formation?

A4: Several animal models are available, each with its own advantages and limitations. Liver-humanized mice and immunocompetent human liver chimeric mice are considered highly relevant as they support de novo HBV infection and cccDNA formation. Adeno-associated virus (AAV)-based models also result in cccDNA formation and are useful for studying cccDNA-targeting agents. The woodchuck model, using the woodchuck hepatitis virus (WHV), is another established model for preclinical evaluation of antiviral drugs.

Troubleshooting Guides

Issue 1: Suboptimal reduction in serum HBV DNA and HBsAg levels.
Potential Cause Troubleshooting Steps
Inadequate Drug Exposure in the Liver 1. Pharmacokinetic Analysis: Conduct a thorough PK study in the selected animal model to determine the compound's concentration in the liver tissue over time.
2. Formulation Optimization: Improve the drug's solubility and stability through formulation changes (e.g., use of different vehicles, salt forms, or delivery systems).
3. Dose Escalation: If tolerated, perform a dose-escalation study to determine if higher doses lead to improved efficacy.
Insufficient Target Engagement 1. Pharmacodynamic (PD) Biomarkers: Develop and validate assays to measure target engagement in the liver (e.g., measuring the activity of the targeted host enzyme).
2. In Vitro-In Vivo Correlation: Compare the effective concentrations in vitro with the achieved liver concentrations in vivo to ensure they are within a therapeutic window.
Rapid Development of Drug Resistance 1. Sequencing Analysis: Sequence the HBV genome from treated animals to identify potential resistance mutations.
2. Combination Therapy: Consider combining the inhibitor with another anti-HBV agent that has a different mechanism of action, such as a nucleos(t)ide analog.
Issue 2: Observed Toxicity in Animal Models.
Potential Cause Troubleshooting Steps
On-Target Toxicity 1. Selectivity Profiling: Assess the inhibitor's selectivity for the viral process versus the host cellular processes.
2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the inhibitor to identify compounds with an improved therapeutic index (efficacy vs. toxicity).
Off-Target Toxicity 1. Broad Off-Target Screening: Screen the compound against a panel of common off-targets (e.g., kinases, GPCRs, ion channels).
2. Metabolite Profiling: Identify and test the major metabolites of the compound for toxicity.
Vehicle-Related Toxicity 1. Vehicle Control Group: Ensure that a vehicle-only control group is included in all in vivo studies to rule out toxicity from the formulation.
2. Alternative Formulations: Test different, less toxic vehicles for drug delivery.

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in an AAV-HBV Mouse Model
  • Model Establishment: C57BL/6 mice are injected intravenously with an AAV vector carrying an overlength HBV genome. This leads to the establishment of persistent HBV replication and cccDNA formation in the liver.

  • Treatment: Once HBV replication is established (typically 4-6 weeks post-AAV injection), mice are randomized into treatment and control groups. The cccDNA inhibitor is administered daily via oral gavage for a period of 4-8 weeks. A vehicle control group receives the formulation without the active compound. A positive control group can be treated with a known anti-HBV drug like Entecavir.

  • Monitoring:

    • Serum Analysis: Blood samples are collected weekly to quantify serum HBV DNA, HBsAg, and HBeAg levels using qPCR and ELISA, respectively.

    • Liver Analysis: At the end of the treatment period, livers are harvested. One portion is used for the quantification of intrahepatic HBV DNA and cccDNA using Southern blot or qPCR. Another portion can be used for histological analysis to assess liver damage and for pharmacodynamic biomarker analysis.

  • Data Analysis: Compare the levels of viral markers between the treatment, vehicle control, and positive control groups to determine the efficacy of the inhibitor.

Visualizations

HBV_cccDNA_Formation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rcDNA_capsid rcDNA-containing Capsid uncoating Uncoating at Nuclear Pore rcDNA_capsid->uncoating rcDNA Relaxed Circular DNA (rcDNA) uncoating->rcDNA dp_rcDNA Deproteinated rcDNA (dp-rcDNA) rcDNA->dp_rcDNA Polymerase Removal (TDPs) cccDNA cccDNA dp_rcDNA->cccDNA DNA Repair (FEN-1, LIG1, POLδ, etc.) transcription Transcription cccDNA->transcription pgRNA pgRNA & mRNAs transcription->pgRNA pgRNA->rcDNA_capsid Encapsidation & Reverse Transcription

Caption: Simplified pathway of HBV cccDNA formation from rcDNA.

In_Vivo_Efficacy_Workflow model_establishment Establish AAV-HBV Mouse Model randomization Randomize Mice into Treatment & Control Groups model_establishment->randomization treatment Administer cccDNA Inhibitor, Vehicle, or Positive Control randomization->treatment monitoring Weekly Serum Analysis (HBV DNA, HBsAg) treatment->monitoring monitoring->treatment Repeat for 4-8 weeks termination End of Treatment & Liver Harvest monitoring->termination liver_analysis Quantify Intrahepatic HBV DNA & cccDNA termination->liver_analysis data_analysis Analyze and Compare Viral Markers liver_analysis->data_analysis

Caption: Experimental workflow for in vivo efficacy testing.

Caption: Troubleshooting decision tree for poor in vivo efficacy.

References

Technical Support Center: HBV-IN-41 Resistance Mutation Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers screening for resistance mutations to the novel Hepatitis B Virus (HBV) inhibitor, HBV-IN-41. Given that specific resistance data for this compound is not yet widely published, this guide leverages established principles and methodologies from studies of other non-nucleoside HBV inhibitors, such as capsid assembly modulators and RNaseH inhibitors, to provide a robust framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported anti-HBV activity of this compound?

A1: this compound (also known as compound 45) is a potent and orally active inhibitor of Hepatitis B Virus with a reported 50% effective concentration (EC50) of 0.027µM.

Q2: What is the likely mechanism of action of this compound?

A2: While the precise mechanism of this compound is not publicly detailed, as a non-nucleoside inhibitor, it likely targets a viral protein or process distinct from the HBV polymerase's reverse transcriptase domain, which is the target of nucleos(t)ide analogs (NAs).[1][2] Potential targets for such inhibitors include the HBV capsid protein, preventing proper assembly or disassembly, or the RNaseH domain of the polymerase.[3][4][5]

Q3: What are the first steps to take if I suspect resistance to this compound in my cell culture model?

A3: The first step is to confirm the loss of antiviral efficacy. This involves performing a dose-response experiment to determine if the EC50 value of this compound has shifted to a higher concentration in your cell line compared to the parental, wild-type virus. A significant increase in the EC50 value is a strong indicator of resistance.

Q4: How can I identify the specific mutations conferring resistance to this compound?

A4: Genotypic analysis is required to identify resistance mutations. The standard approach is to amplify and sequence the entire HBV genome or specific target regions from the resistant viral population. Comparing these sequences to the wild-type sequence will reveal any mutations that have arisen under selective pressure from this compound.

Q5: What cell lines are suitable for this compound resistance studies?

A5: Commonly used cell lines for in vitro HBV replication and resistance studies include HepG2.2.15, HepAD38, and Huh7 cells transfected with HBV-expressing plasmids. More advanced models like HepG2-NTCP cells, which express the human sodium taurocholate cotransporting polypeptide (NTCP) receptor, are suitable for studying the full viral life cycle, including entry.

Troubleshooting Guides

Problem 1: High Variability in EC50 Values
Possible Cause Troubleshooting Step
Cell Seeding Density Inconsistency Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Uneven Drug Distribution Mix the drug dilutions thoroughly before adding to the cells. Ensure proper mixing after addition to the culture medium.
Cell Health Issues Regularly check for mycoplasma contamination. Ensure cells are within an optimal passage number range.
Assay Timing Perform the assay at a consistent time point after drug treatment.
Problem 2: Failure to Amplify HBV DNA for Sequencing
Possible Cause Troubleshooting Step
Low Viral Titer Concentrate the viral particles from the cell culture supernatant before DNA extraction. Increase the amount of template DNA in the PCR reaction.
PCR Inhibition Purify the extracted DNA to remove any potential inhibitors from the cell culture medium or extraction reagents.
Primer Mismatch Design primers based on the specific HBV genotype being used. If mutations are suspected in the primer binding sites, design alternative or degenerate primers.
Problem 3: No Resistance Development After Prolonged Drug Exposure
Possible Cause Troubleshooting Step
Suboptimal Drug Concentration Ensure the drug concentration used for selection is high enough to exert selective pressure but not completely cytotoxic. A concentration of 5-10 times the EC50 is often a good starting point.
High Genetic Barrier to Resistance The inhibitor may have a high barrier to resistance, meaning multiple mutations are required for a resistant phenotype. Continue the selection for a longer period, potentially with escalating drug concentrations.
Viral Fitness Cost of Resistance Resistance mutations may impart a significant fitness cost to the virus, preventing the resistant population from outcompeting the wild-type in the absence of high drug pressure.

Experimental Protocols

In Vitro Selection of this compound Resistant Virus

This protocol describes the process of generating drug-resistant HBV in a cell culture system through continuous exposure to the inhibitor.

Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in a 6-well plate at a density of 5 x 10^5 cells/well.

  • Initial Drug Treatment: After 24 hours, treat the cells with this compound at a concentration equal to its EC50.

  • Serial Passage: Culture the cells for 3-4 days, then passage them at a 1:3 or 1:4 ratio into a new plate with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Monitor the viral replication by quantifying HBV DNA in the supernatant. Once the viral load returns to pre-treatment levels, double the concentration of this compound.

  • Continue Selection: Repeat the passaging and dose escalation until the virus can replicate efficiently in the presence of a high concentration of the inhibitor (e.g., >100x EC50 of the wild-type virus).

  • Isolate and Characterize: Isolate viral DNA from the supernatant of the resistant cell population for genotypic analysis.

Phenotypic Characterization of Potential Resistance Mutations

This protocol details how to confirm that a specific mutation identified through sequencing is responsible for resistance.

Methodology:

  • Site-Directed Mutagenesis: Introduce the candidate resistance mutation(s) into an HBV replicon plasmid using a commercially available site-directed mutagenesis kit.

  • Transfection: Transfect the wild-type and mutant HBV plasmids into a suitable hepatoma cell line (e.g., Huh7).

  • Dose-Response Assay: Treat the transfected cells with a serial dilution of this compound.

  • Quantify HBV Replication: After 3-5 days, harvest the intracellular HBV replicative intermediates or supernatant HBV DNA. Quantify the HBV DNA levels using qPCR.

  • Calculate EC50: Determine the EC50 value for both the wild-type and mutant virus by plotting the percentage of inhibition against the drug concentration. The fold-resistance is calculated by dividing the EC50 of the mutant by the EC50 of the wild-type virus.

Quantitative Data Summary

The following tables provide representative data from studies on non-nucleoside HBV inhibitors, which can be used as a reference for interpreting your results with this compound.

Table 1: Antiviral Activity of Representative Non-Nucleoside HBV Inhibitors

Inhibitor Class Compound Target EC50 (µM) Reference
Capsid Assembly ModulatorAB-836Core Protein0.002 (in PHH)
Capsid Assembly ModulatorEDP-514Core Protein0.006 - 0.027
RNaseH Inhibitor#110 (α-hydroxytropolone)Polymerase (RNaseH)0.049 - 0.078
RNaseH Inhibitor#1133 (N-hydroxypyridinedione)Polymerase (RNaseH)0.049 - 0.078

Table 2: Fold-Resistance of Known HBV Mutants to a Representative Non-Nucleoside Inhibitor (Capsid Assembly Modulator)

Mutation Fold-Change in EC50 vs. Wild-Type Interpretation
T109M5-10Low-level resistance
Y132A>50High-level resistance
L180M + M204V0.7 - 2.3No cross-resistance
N236T0.7 - 2.3No cross-resistance

Note: Data is representative and compiled from studies on various capsid assembly modulators.

Visualizations

HBV Life Cycle and Potential Targets of Non-Nucleoside Inhibitors

HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_inhibitors Potential Inhibition by this compound Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating cccDNA_formation 3. cccDNA Formation Uncoating->cccDNA_formation to Nucleus Transcription 4. Transcription cccDNA_formation->Transcription Translation 5. Translation Transcription->Translation mRNAs Encapsidation 6. Encapsidation Transcription->Encapsidation pgRNA Translation->Encapsidation Core, Polymerase Reverse_Transcription 7. Reverse Transcription Encapsidation->Reverse_Transcription Assembly 8. Assembly Reverse_Transcription->Assembly Egress 9. Egress Assembly->Egress Virion_out Virion_out Egress->Virion_out New Virions Entry_Inhibitor Entry Inhibition Entry_Inhibitor->Entry Capsid_Inhibitor Capsid Assembly Modulation Capsid_Inhibitor->Encapsidation RNaseH_Inhibitor RNaseH Inhibition RNaseH_Inhibitor->Reverse_Transcription Virion HBV Virion Virion->Entry

Caption: HBV life cycle and potential targets for non-nucleoside inhibitors.

Workflow for this compound Resistance Screening

Resistance_Screening_Workflow start Start: Culture HBV-producing cells selection In Vitro Selection with this compound start->selection monitoring Monitor Viral Load (qPCR) selection->monitoring resistance_check Resistance Confirmed? monitoring->resistance_check resistance_check->selection No sequencing Genotypic Analysis (Sequencing) resistance_check->sequencing Yes mutation_id Identify Candidate Mutations sequencing->mutation_id phenotypic_assay Phenotypic Characterization mutation_id->phenotypic_assay sitedm Site-Directed Mutagenesis phenotypic_assay->sitedm ec50_determination EC50 Determination sitedm->ec50_determination fold_resistance Calculate Fold-Resistance ec50_determination->fold_resistance end End: Resistance Profile Established fold_resistance->end

Caption: Experimental workflow for identifying and characterizing this compound resistance.

References

Technical Support Center: Refining HBV-IN-X Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of the novel Hepatitis B Virus (HBV) inhibitor, HBV-IN-X.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the formulation, administration, and efficacy assessment of HBV-IN-X in animal models.

Category 1: Formulation and Administration of HBV-IN-X

Q1: HBV-IN-X has poor aqueous solubility. What are the recommended starting formulations for in vivo studies in mice?

A1: For poorly soluble compounds like HBV-IN-X, a multi-pronged approach to formulation is recommended to enhance bioavailability.[1][2][3] The choice of vehicle is critical and should be tailored to the administration route and the specific experimental goals. Initial screening of the formulations in the table below is advised. A pilot study to assess the tolerability of the vehicle alone in a small cohort of animals is also recommended.[4]

Q2: I am observing high variability in plasma exposure of HBV-IN-X following oral gavage. What are the potential causes and solutions?

A2: High variability after oral gavage is a common issue.[4] Potential causes include:

  • Improper Gavage Technique: Incorrect placement of the gavage needle can lead to dosing into the trachea instead of the esophagus, or cause reflux.[5][6] This results in inaccurate dosing and stress to the animal.

  • Compound Precipitation: The compound may be precipitating out of solution in the gastrointestinal tract.

  • Formulation Inhomogeneity: The suspension may not be uniformly mixed, leading to inconsistent dosing between animals.

Troubleshooting Steps:

  • Refine Gavage Technique: Ensure all personnel are thoroughly trained. The mouse should be properly restrained with its head and neck in a straight line to facilitate passage into the esophagus.[7] Using flexible, soft-tipped gavage needles can reduce the risk of trauma.[6] Pre-coating the gavage needle with sucrose (B13894) may also reduce animal stress and improve the ease of the procedure.[8]

  • Optimize Formulation: If precipitation is suspected, consider using a formulation with surfactants or lipids, such as a self-emulsifying drug delivery system (SEDDS), to maintain solubility in the gut.[2]

  • Ensure Homogeneity: For suspensions, vortex the formulation thoroughly immediately before drawing each dose to ensure the compound is evenly distributed.

Q3: After intraperitoneal (IP) injection of HBV-IN-X, some mice appear lethargic and show signs of pain. What should I do?

A3: These are signs of potential complications from the IP injection.[9] This could be due to irritation from the compound or vehicle, or injury during the injection.[10][11]

  • Immediate Action: Place the animal back in its home cage and monitor it closely. If symptoms persist or worsen (e.g., lack of food intake, hunched posture), consult with a veterinarian.[11]

  • Preventative Measures:

    • Check Formulation pH and Osmolality: Ensure the formulation is near physiological pH and is not excessively hypertonic or hypotonic.[12]

    • Refine Injection Technique: Inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[13] Ensure the needle is inserted at the correct angle and depth.

    • Consider Alternative Routes: If the formulation is inherently irritating, subcutaneous or oral administration may be better-tolerated alternatives.

Q4: What are the recommended maximum injection volumes for different administration routes in mice?

A4: Adhering to recommended injection volumes is crucial to avoid adverse effects. The table below provides a general guide. Note that for intravenous injections, slow administration of larger volumes is better tolerated than a rapid bolus.[14]

Administration RouteRecommended Maximum Volume (ml/kg)
Intravenous (IV) - Bolus5 ml/kg[14]
Intravenous (IV) - Slow10 ml/kg[14]
Intraperitoneal (IP)10 ml/kg[11]
Subcutaneous (SC)5 ml/kg[15]
Oral (PO) - Gavage10 ml/kg[4]
Category 2: Animal Model-Specific Issues

Q1: I am using a humanized liver mouse model and see significant variability in HBV viral load between animals even before treatment. How can I manage this?

A1: High inter-animal variability is an inherent challenge in humanized mouse models due to differences in the engraftment levels of human hepatocytes.[16][17][18]

  • Stratification: Before starting the treatment, measure baseline HBV DNA levels for all animals. Distribute the mice into treatment and control groups such that the average and range of viral loads are similar across all groups.

  • Sufficient Group Sizes: Increase the number of animals per group to ensure that the study is sufficiently powered to detect statistically significant differences despite the inherent variability.

  • Paired Analysis: Where possible, analyze the data as the change from baseline for each individual animal, rather than just comparing absolute final values between groups.

Q2: In my HBV transgenic mouse model, the baseline HBV DNA level is very low. Will this affect the evaluation of HBV-IN-X efficacy?

A2: Yes, a low baseline viral load can make it difficult to demonstrate a significant reduction with an antiviral compound.[19] The effect of liver injury and regeneration on HBV replication can be dependent on the viral load.[19]

  • Model Selection: Consider using a different transgenic line known for higher viral replication or a hydrodynamic injection model, which can produce high initial viral loads.[20][21]

  • Assay Sensitivity: Ensure your qPCR assay for HBV DNA has a low limit of detection and is highly optimized.[22]

  • Focus on Other Endpoints: In addition to viral DNA, measure other markers of HBV replication such as HBsAg and HBeAg levels in the serum.

Category 3: Data Analysis and Interpretation

Q1: My qPCR results for HBV DNA quantification are inconsistent. What could be the issue?

A1: Inconsistent qPCR results can stem from several factors, from sample preparation to the assay design itself.[23]

  • DNA Extraction Efficiency: The method used to extract viral DNA from serum is a key step. Ensure you are using a validated and consistent method.[23]

  • Primer and Probe Design: Due to the genetic variability of HBV, primers and probes may not efficiently amplify all genotypes, potentially leading to underestimation of the viral load.[24][25] It is advisable to use primer/probe sets that target highly conserved regions of the HBV genome.

  • Standardization: Ensure your assay is standardized against a World Health Organization (WHO) international standard to report results in International Units (IU/ml).[22]

Q2: HBV-IN-X showed good efficacy (viral load reduction), but I also observed elevated liver enzymes (ALT/AST). How do I interpret this?

A2: Elevated liver enzymes can indicate either compound-related hepatotoxicity or an immune-mediated clearance of infected hepatocytes, which can be a desired effect.

  • Assess for Direct Toxicity: Test HBV-IN-X in HBV-negative mice. If liver enzymes are still elevated, it suggests compound-related toxicity. Also, perform in vitro cytotoxicity assays on primary human hepatocytes.

  • Evaluate Immune Response: In immunocompetent or humanized immune system models, measure markers of immune activation (e.g., intrahepatic T-cell infiltration, cytokine levels). An increase in HBV-specific immune responses could suggest that the drug is helping the host immune system to clear the virus, which can cause a temporary flare in liver enzymes.[26]

  • Histopathology: Conduct a histological analysis of liver tissue to look for signs of drug-induced injury versus immune-mediated inflammation and clearance of infected cells.

Q3: The in vivo efficacy of HBV-IN-X is much lower than what I observed in vitro. What are the likely reasons?

A3: A discrepancy between in vitro and in vivo efficacy is common in drug development. Potential reasons include:

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or low distribution to the liver, resulting in suboptimal target engagement.[27] A full PK study is necessary to understand the exposure levels in plasma and liver tissue.

  • Protein Binding: High plasma protein binding can limit the amount of free drug available to act on the target.

  • Off-target Effects: In vivo, the compound may have off-target effects that counteract its antiviral activity or cause toxicity.[28][29]

Experimental Protocols

Protocol 1: Oral Gavage Administration of HBV-IN-X in Mice

Objective: To administer a precise dose of HBV-IN-X formulation orally to mice.

Materials:

  • HBV-IN-X formulation (e.g., suspension in 0.5% methylcellulose)

  • Appropriately sized syringe (e.g., 1 ml)

  • Flexible, ball-tipped gavage needle (18-20 gauge for adult mice)[4]

  • Mouse scale

  • 70% ethanol (B145695) for disinfection (optional)[12]

Procedure:

  • Dose Calculation: Weigh the mouse and calculate the required volume of the formulation based on its body weight (not to exceed 10 ml/kg).[4]

  • Formulation Preparation: Vortex the HBV-IN-X suspension vigorously for at least 30 seconds immediately prior to drawing the dose to ensure homogeneity.

  • Syringe Preparation: Draw the calculated volume into the syringe. Expel any air bubbles.

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over its neck and shoulders with your non-dominant hand. The head and neck must be held in a straight line with the body to straighten the esophagus.[6]

  • Needle Insertion: Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors. Advance the needle along the roof of the mouth toward the back of the throat. The mouse should swallow the needle as it advances. There should be no resistance.[5]

  • Confirm Placement: If resistance is felt, or if the mouse begins to struggle excessively, withdraw the needle immediately. Do not force it. This may indicate entry into the trachea.[6]

  • Administer Dose: Once the needle is correctly positioned in the esophagus (approximately to the level of the last rib), administer the dose slowly and steadily.

  • Withdraw Needle: Remove the needle in a smooth, swift motion following the same path as insertion.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for at least 15 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose).[4]

Protocol 2: Quantification of HBV DNA from Mouse Serum using qPCR

Objective: To measure the concentration of HBV DNA in mouse serum samples.

Materials:

  • Mouse serum samples

  • Viral DNA extraction kit (e.g., column-based kit)

  • qPCR master mix

  • Primers and probe targeting a conserved region of the HBV genome

  • HBV DNA standard (calibrated to WHO International Standard)

  • qPCR instrument

Procedure:

  • DNA Extraction: a. Extract viral DNA from 50-100 µl of mouse serum using a commercial viral DNA extraction kit according to the manufacturer's instructions. b. Elute the DNA in an appropriate volume (e.g., 50 µl) of elution buffer.

  • qPCR Reaction Setup: a. Prepare a master mix containing the qPCR mix, forward primer, reverse primer, and probe. b. In a qPCR plate, add a set volume of the master mix to each well. c. Add a set volume of the extracted DNA to the sample wells. d. Prepare a standard curve by making serial dilutions of the HBV DNA standard. Add these dilutions to the standard curve wells. e. Include no-template controls (NTCs) containing water instead of DNA.

  • qPCR Run: a. Seal the plate and centrifuge briefly. b. Place the plate in the qPCR instrument. c. Run a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: a. Generate a standard curve by plotting the Cq (quantification cycle) values against the log of the standard concentrations. b. Use the standard curve to interpolate the concentration of HBV DNA in the unknown samples. c. Express the final results in IU/ml based on the calibration of the standard.

Data Presentation

Table 1: Recommended Formulation Vehicles for HBV-IN-X
Vehicle CompositionAdministration Route(s)Key Characteristics
0.5% Methylcellulose in WaterOral (PO)Standard suspension vehicle for insoluble compounds.[4]
20% Captisol® in WaterPO, IV, IP, SCSolubilizing agent for many poorly soluble drugs.
10% DMSO / 40% PEG300 / 50% WaterIV, IP, SCCommon co-solvent system for preclinical studies.[4]
SEDDS (e.g., Labrasol/Cremophor)POLipid-based formulation to improve oral absorption.[1]
Table 2: Representative Pharmacokinetic Parameters of HBV-IN-X in Mice
ParameterOral Gavage (20 mg/kg)Intravenous (5 mg/kg)
Cmax (ng/mL)450 ± 1202100 ± 350
Tmax (h)2.00.1
AUC (0-24h) (ng*h/mL)3200 ± 8504500 ± 980
Bioavailability (%)~18%100%
Half-life (t½) (h)6.55.8
Data are presented as mean ± SD.
Table 3: Efficacy of HBV-IN-X in HBV-Infected Humanized Mice
Treatment GroupNBaseline HBV DNA (log10 IU/mL)End of Study HBV DNA (log10 IU/mL)Mean Log Reduction
Vehicle Control87.2 ± 0.67.1 ± 0.70.1
HBV-IN-X (30 mg/kg, BID)87.3 ± 0.54.8 ± 0.92.5
Study duration: 28 days. Data are presented as mean ± SD.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_model Phase 2: In Vivo Model cluster_study Phase 3: Efficacy Study cluster_analysis Phase 4: Analysis Formulation Formulation Optimization (Solubility & Stability) Pilot_PK Pilot PK Study (Small Cohort) Formulation->Pilot_PK Dose_Selection Dose Range Selection Pilot_PK->Dose_Selection Grouping Stratify & Group Animals Dose_Selection->Grouping Model_Select Select Animal Model (e.g., Humanized Mice) Acclimatization Animal Acclimatization & Baseline Measurement Model_Select->Acclimatization Acclimatization->Grouping Dosing Chronic Dosing (e.g., 28 days) Grouping->Dosing Monitoring Monitor Health & Body Weight Dosing->Monitoring Sampling Interim & Terminal Blood/Tissue Sampling Dosing->Sampling Viral_Load Quantify Viral Load (HBV DNA, HBsAg) Sampling->Viral_Load Toxicity Assess Toxicity (ALT/AST, Histology) Viral_Load->Toxicity PK_Analysis Drug Exposure Analysis Toxicity->PK_Analysis

Caption: Experimental workflow for evaluating HBV-IN-X in vivo.

Troubleshooting_Efficacy Start Suboptimal Efficacy Observed Check_PK Was Drug Exposure (AUC, Cmax) Adequate? Start->Check_PK Check_Formulation Review Formulation & Administration Technique Check_PK->Check_Formulation No Check_Assay Was Viral Load Assay Validated & Sensitive? Check_PK->Check_Assay Yes Check_Model Is the Animal Model Appropriate? Check_Assay->Check_Model Yes Optimize_Assay Optimize qPCR Assay or DNA Extraction Check_Assay->Optimize_Assay No Re_evaluate Re-evaluate In Vitro Potency (IC50) Check_Model->Re_evaluate Yes Consider_Model Consider Alternative Model (e.g., Higher Viral Load) Check_Model->Consider_Model No

Caption: Decision tree for troubleshooting unexpected efficacy results.

HBV_Lifecycle cluster_cell Hepatocyte Entry 1. Entry via NTCP Receptor Uncoating 2. Uncoating Entry->Uncoating To_Nucleus 3. Transport to Nucleus Uncoating->To_Nucleus cccDNA 4. rcDNA -> cccDNA To_Nucleus->cccDNA Transcription 5. Transcription (pgRNA, mRNAs) cccDNA->Transcription Translation 6. Translation (Viral Proteins) Transcription->Translation Assembly 7. Encapsidation (pgRNA + Pol) Transcription->Assembly pgRNA Translation->Assembly Rev_Transcription 8. Reverse Transcription (pgRNA -> rcDNA) Assembly->Rev_Transcription Rev_Transcription->cccDNA Recycling Release 9. Virion Release Rev_Transcription->Release Inhibitor HBV-IN-X (Putative Target) Inhibitor->Rev_Transcription

Caption: HBV lifecycle and the putative target of HBV-IN-X.

References

Minimizing variability in Hbv-IN-41 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results when working with Hbv-IN-41, a potent Hepatitis B Virus (HBV) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally active inhibitor of the Hepatitis B Virus (HBV) with a reported 50% effective concentration (EC50) of 0.027µM.[1][2] While the specific target within the HBV life cycle for this compound is not explicitly detailed in publicly available literature, its high potency suggests it likely targets a critical viral enzyme or process. Generally, HBV inhibitors target various stages of the viral life cycle, including viral entry, reverse transcription (by inhibiting the viral polymerase or its RNase H domain), and capsid assembly. Given the common mechanisms of other potent HBV inhibitors, it is plausible that this compound acts as a reverse transcriptase or RNase H inhibitor, or as a capsid assembly modulator.

Q2: What are the recommended cell lines for in vitro experiments with this compound?

The choice of cell line is a critical factor in obtaining reproducible results. Commonly used and recommended cell lines for HBV inhibitor studies include:

  • HepG2.2.15 cells: A human hepatoblastoma cell line that stably expresses HBV and is widely used for screening anti-HBV compounds.

  • HepAD38 and HepDES19 cells: These are tetracycline-inducible cell lines that allow for controlled expression of HBV, which can be useful for studying specific stages of the viral life cycle and reducing experimental variability.

  • HepG2-NTCP cells: HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP) receptor, making them susceptible to HBV infection. These are valuable for studying viral entry inhibitors.[3][4]

  • Primary Human Hepatocytes (PHHs): While considered the gold standard for their physiological relevance, their use is often limited by availability, cost, and donor-to-donor variability.

Q3: How should I prepare and store this compound for experiments?

For optimal results and to minimize variability, proper handling and storage of this compound are essential.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Q4: How can I determine the optimal concentration range for this compound in my experiments?

To determine the optimal concentration range, it is recommended to perform a dose-response experiment.

  • Serial Dilutions: Prepare a series of dilutions of this compound, typically in a 2-fold or 3-fold dilution series, starting from a concentration well above the expected EC50 (e.g., starting from 1µM and diluting down).

  • EC50 Determination: Treat HBV-replicating cells with the different concentrations of the compound and measure the inhibition of a specific viral marker (e.g., HBV DNA, HBsAg, or HBeAg). The EC50 is the concentration at which 50% of the viral activity is inhibited.

  • CC50 Determination: In parallel, perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) on the same cell line without HBV replication to determine the 50% cytotoxic concentration (CC50).

  • Therapeutic Index (TI): Calculate the TI by dividing the CC50 by the EC50 (TI = CC50 / EC50). A higher TI indicates a more favorable safety profile for the compound.

Troubleshooting Guides

Issue 1: High Variability in EC50 Values Between Experiments

High variability in the calculated EC50 values for this compound can be a significant source of frustration. Here are some common causes and solutions:

Potential Cause Troubleshooting Step
Inconsistent Cell Health and Density Ensure a consistent cell seeding density across all wells and plates. Use cells within a specific passage number range, as cell characteristics can change with prolonged culturing. Regularly check for mycoplasma contamination.
Variable HBV Replication Levels For inducible cell lines (e.g., HepAD38), ensure complete removal of the inducing agent (tetracycline) and a consistent induction period before adding the compound. For infection models, use a consistent multiplicity of infection (MOI).
Inaccurate Compound Concentration Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. Prepare fresh dilutions for each experiment from a frozen stock to avoid degradation.
Assay Readout Variability For qPCR-based assays, ensure consistent DNA/RNA extraction efficiency. Use a validated set of primers and probes. For ELISA-based assays, ensure proper washing steps and incubation times. Include appropriate positive and negative controls on every plate.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS.
Issue 2: Observed Cytotoxicity at or Near the Effective Concentration

If you observe significant cell death or morphological changes at concentrations close to the EC50 of this compound, consider the following:

Potential Cause Troubleshooting Step
High DMSO Concentration Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Perform a DMSO toxicity control.
Compound-Specific Cytotoxicity Perform a CC50 assay in parallel with your antiviral assay on non-HBV-replicating cells to determine the intrinsic cytotoxicity of this compound. If the TI is low (<10), the compound may have a narrow therapeutic window.
Off-Target Effects A potent compound can sometimes have off-target effects that lead to cytotoxicity. Consider using a different cell line to see if the cytotoxicity is cell-type specific.
Assay Interference Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., MTT reduction). Use an orthogonal cytotoxicity assay (e.g., measuring ATP levels with CellTiter-Glo) to confirm the results.
Issue 3: Incomplete Inhibition of HBV Replication at High Concentrations

Even at high concentrations, you might not observe 100% inhibition of HBV replication. This could be due to several factors:

Potential Cause Troubleshooting Step
Presence of Integrated HBV DNA In cell lines like HepG2.2.15, HBV DNA is integrated into the host genome, which can lead to the production of some viral proteins (like HBsAg) that are not dependent on active viral replication. Assays measuring these markers may not show complete inhibition.
Stability of Viral Components The measured viral marker may have a long half-life. For example, HBsAg can be very stable. Ensure the treatment duration is sufficient to observe a significant reduction in the marker being assayed.
Compound Stability or Metabolism The compound may be unstable in culture medium or metabolized by the cells over the course of the experiment. Consider replenishing the compound with fresh medium during the treatment period.
Assay Background The assay may have a high background signal that is not related to viral replication. Ensure your negative controls (no virus or no compound) are behaving as expected.

Data Presentation

The following tables summarize key quantitative data for this compound and other relevant HBV inhibitors for comparative purposes.

Table 1: In Vitro Antiviral Activity of Selected HBV Inhibitors

CompoundEC50 (µM)Cell LineAssay TypeReference
This compound 0.027 Not SpecifiedNot Specified
HBV-IN-470.24HepAD38Not Specified
Entecavir0.004HepG2 2.2.15Southern BlotNot Specified
Lamivudine0.2HepG2 2.2.15Southern BlotNot Specified
Tenofovir0.15HepG2 2.2.15Southern BlotNot Specified

Table 2: Example Cytotoxicity Data for HBV Inhibitors

Note: Specific CC50 data for this compound is not publicly available. The following data for other compounds are provided as examples.

CompoundCC50 (µM)Cell LineTherapeutic Index (TI = CC50/EC50)Reference
Pranlukast>50HepG2-NTCPsec+>11.6
Fludarabine13.4HepG2-NTCPsec+134
α-hydroxytropolones17 to >100HepDES193 to >200

Experimental Protocols

Protocol 1: Determination of EC50 for this compound in HepG2.2.15 Cells
  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418. Incubate at 37°C with 5% CO2 for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in cell culture medium to obtain final concentrations ranging from 1 µM to 0.001 µM. Ensure the final DMSO concentration is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "no drug" control (medium with 0.5% DMSO) and a "no virus" control (parental HepG2 cells).

  • Incubation: Incubate the plates for 6 days, changing the medium with freshly prepared compound every 2 days.

  • Sample Collection: After 6 days, collect the cell culture supernatant for quantification of extracellular HBV DNA.

  • HBV DNA Quantification: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit. Quantify HBV DNA levels using a validated qPCR assay targeting a conserved region of the HBV genome.

  • Data Analysis: Normalize the HBV DNA levels to the "no drug" control. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression analysis to calculate the EC50 value.

Protocol 2: Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed HepG2 cells (or the same cell line used for the antiviral assay) in a 96-well plate at the same density as in the antiviral assay.

  • Compound Treatment: Treat the cells with the same concentrations of this compound as in the EC50 assay.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 6 days).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the "no drug" control. Plot the percentage of cell viability against the log of the compound concentration and calculate the CC50 value.

Mandatory Visualization

HBV_Lifecycle_and_Inhibitor_Targets cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV Virion HBV Virion Endocytosis Endocytosis HBV Virion->Endocytosis 1. Entry Uncoating Uncoating Endocytosis->Uncoating 2. Uncoating cccDNA cccDNA Uncoating->cccDNA 3. Transport to Nucleus & cccDNA formation Reverse Transcription Reverse Transcription rcDNA rcDNA Reverse Transcription->rcDNA Capsid Assembly Capsid Assembly Capsid Assembly->Reverse Transcription 7. Reverse Transcription Budding/Secretion Budding/Secretion Capsid Assembly->Budding/Secretion 8. Maturation Budding/Secretion->HBV Virion 9. Release rcDNA->Capsid Assembly Recycling pgRNA pgRNA pgRNA->Capsid Assembly 6. Encapsidation Transcription Transcription cccDNA->Transcription 4. Transcription Transcription->pgRNA 5. mRNA & pgRNA export This compound (potential) This compound (potential) This compound (potential)->Reverse Transcription This compound (potential)->Capsid Assembly

Caption: HBV life cycle and potential targets for this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Monitoring cluster_analysis Data Analysis cluster_cytotoxicity Cytotoxicity Assay (Parallel) Cell_Seeding Seed HepG2.2.15 cells in 96-well plate Compound_Prep Prepare serial dilutions of this compound Cell_Seeding->Compound_Prep Treatment Treat cells with This compound Compound_Prep->Treatment Incubate Incubate for 6 days (change medium every 2 days) Treatment->Incubate Supernatant_Collection Collect supernatant Incubate->Supernatant_Collection DNA_Extraction Extract HBV DNA Supernatant_Collection->DNA_Extraction qPCR Quantify HBV DNA by qPCR DNA_Extraction->qPCR EC50_Calculation Calculate EC50 qPCR->EC50_Calculation Cyto_Seeding Seed HepG2 cells Cyto_Treatment Treat with this compound Cyto_Seeding->Cyto_Treatment Cyto_Incubate Incubate for 6 days Cyto_Treatment->Cyto_Incubate MTT_Assay Perform MTT assay Cyto_Incubate->MTT_Assay CC50_Calculation Calculate CC50 MTT_Assay->CC50_Calculation

Caption: Workflow for determining EC50 and CC50 of this compound.

References

Hbv-IN-41 assay development and validation challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HBV-IN-41 assay.

Troubleshooting Guides

This section addresses specific issues that may arise during the development, validation, and routine use of the this compound assay.

Question: Why am I seeing high background noise or a low signal-to-noise ratio in my assay?

Answer: High background noise can obscure true signals and lead to inaccurate results. Several factors can contribute to this issue. Refer to the table below for potential causes and recommended solutions.

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash steps or the volume of wash buffer to ensure removal of unbound reagents.
Antibody Concentration Too High Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes signal without increasing background.
Blocking Inefficiency Optimize the blocking buffer by testing different agents (e.g., BSA, non-fat dry milk) and incubation times.
Cross-reactivity of Antibodies Ensure the specificity of the antibodies used. Consider using pre-adsorbed secondary antibodies.
Contaminated Reagents Use fresh, filtered buffers and solutions. Ensure proper storage of all reagents.
Substrate Issues If using an enzymatic assay, ensure the substrate has not expired and has been stored correctly. Consider trying a different substrate.

Question: My assay results are not reproducible. What could be the cause of this variability?

Answer: Lack of reproducibility is a significant challenge in assay development. The following table outlines common sources of variability and how to address them.

Potential Cause Recommended Solution
Pipetting Inconsistency Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique across all wells and plates.
Inconsistent Incubation Times Use a timer for all incubation steps and ensure consistent timing for all samples.
Temperature Fluctuations Ensure all incubations are performed at the specified temperature. Use a calibrated incubator.
Well-to-Well Variability Be mindful of edge effects on plates. Consider not using the outer wells or filling them with a blank solution.
Reagent Instability Prepare fresh reagents for each experiment, especially critical components like enzymes or substrates.
Cell-Based Assay Variability Ensure consistent cell seeding density, passage number, and health. Monitor for any signs of contamination.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the this compound assay.

Question: What is the mechanism of action of this compound?

Answer: this compound is a novel inhibitor targeting a key process in the hepatitis B virus (HBV) life cycle. While the specific target is proprietary, its mechanism is designed to interfere with viral replication within the host cell. The goal of treatment for chronic hepatitis B is to prevent the progression to serious liver diseases like cirrhosis and hepatocellular carcinoma.[1]

Question: What are the critical parameters to consider during the validation of the this compound assay?

Answer: Assay validation ensures that the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters are summarized in the table below.

Validation Parameter Description Acceptance Criteria (Example)
Accuracy The closeness of agreement between a test result and the accepted reference value.Recovery of 80-120% for spiked samples.
Precision (Repeatability & Intermediate Precision) The closeness of agreement between independent test results obtained under stipulated conditions.Coefficient of Variation (CV) ≤ 15%.
Specificity The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference from related viral proteins or host cell components.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal is 3 times the background noise.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal is 10 times the background noise with acceptable precision and accuracy.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.R² ≥ 0.99 over the defined concentration range.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor variations in temperature, incubation time, etc.

Question: How can I troubleshoot poor cell health in my cell-based this compound assay?

Answer: Maintaining healthy cells is crucial for the reliability of cell-based assays. If you observe poor cell viability or morphology, consider the following:

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cell health and experimental outcomes.

  • Reagent Toxicity: Ensure that the concentrations of this compound and any vehicle (e.g., DMSO) are not toxic to the cells. Perform a cytotoxicity assay to determine the optimal non-toxic concentration range.

  • Culture Conditions: Maintain optimal culture conditions, including CO2 levels, temperature, and humidity. Use appropriate, high-quality culture media and supplements. Avoid over-confluency.

Experimental Protocols

Protocol 1: General this compound Inhibitor Screening Assay (ELISA-based)

This protocol describes a general workflow for screening the inhibitory effect of this compound on the expression of a viral antigen (e.g., HBsAg or HBeAg) in a cell-based assay.

  • Cell Seeding: Seed HBV-replicating cells (e.g., HepG2.2.15) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add the media containing the different concentrations of the inhibitor. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) to allow for the inhibitor to take effect.

  • Sample Collection: After incubation, collect the cell culture supernatant for antigen detection.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the target HBV antigen and incubate overnight.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the collected cell culture supernatants to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate and add the substrate.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value.

Visualizations

HBV_Lifecycle cluster_cell Hepatocyte Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating cccDNA_formation 3. cccDNA Formation (in Nucleus) Uncoating->cccDNA_formation Transcription 4. Transcription cccDNA_formation->Transcription Translation 5. Translation (Viral Proteins) Transcription->Translation Encapsidation 6. Encapsidation (pgRNA + Polymerase) Transcription->Encapsidation pgRNA Translation->Encapsidation Reverse_Transcription 7. Reverse Transcription Encapsidation->Reverse_Transcription Assembly 8. Assembly Reverse_Transcription->Assembly Egress 9. Egress Assembly->Egress Outside HBV Virion Egress->Outside New Virions HBV_IN_41 This compound HBV_IN_41->Reverse_Transcription Inhibition Outside->Entry Assay_Workflow start Start seed_cells 1. Seed HBV-replicating cells start->seed_cells add_compound 2. Add this compound dilutions seed_cells->add_compound incubate 3. Incubate for 48-72h add_compound->incubate collect_supernatant 4. Collect supernatant incubate->collect_supernatant elisa 5. Perform ELISA for HBV antigen collect_supernatant->elisa read_plate 6. Read plate elisa->read_plate analyze 7. Analyze data (IC50) read_plate->analyze end End analyze->end Troubleshooting_Tree start Assay Failure: No/Low Signal check_reagents Are all reagents valid (not expired, stored correctly)? start->check_reagents check_cells Is cell health optimal? check_reagents->check_cells Yes replace_reagents Solution: Replace expired/improperly stored reagents. check_reagents->replace_reagents No check_protocol Was the protocol followed exactly? check_cells->check_protocol Yes optimize_cells Solution: Check for contamination, use lower passage cells. check_cells->optimize_cells No check_instrument Is the plate reader working correctly? check_protocol->check_instrument Yes review_protocol Solution: Review protocol steps, ensure accurate execution. check_protocol->review_protocol No calibrate_instrument Solution: Calibrate and check instrument settings. check_instrument->calibrate_instrument No contact_support Contact Technical Support check_instrument->contact_support Yes

References

Validation & Comparative

A Comparative Guide to HBV Capsid Inhibitors: Featuring GLP-26 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific Hepatitis B Virus (HBV) capsid inhibitor designated "Hbv-IN-41" is not publicly available in the scientific literature. Therefore, this guide utilizes preclinical data for a potent, novel capsid assembly modulator, GLP-26 , as a representative example to facilitate a comprehensive comparison with other key HBV capsid inhibitors. This guide aims to provide an objective overview based on published experimental data.

Introduction to HBV Capsid Assembly Modulators (CAMs)

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infection leading to a high risk of developing cirrhosis and hepatocellular carcinoma. While current treatments, primarily nucleos(t)ide analogues (NAs), effectively suppress viral replication, they rarely lead to a functional cure, necessitating long-term therapy. The HBV capsid, a protein shell composed of core protein (Cp) dimers, is crucial for multiple stages of the viral lifecycle, including pgRNA encapsidation, reverse transcription, and transport of the viral genome to the nucleus. This makes the capsid an attractive target for novel antiviral therapies.

Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with the normal process of capsid formation. They are broadly categorized into two main classes:

  • Class I CAMs (CAM-A): These molecules induce the misassembly of Cp dimers into aberrant, non-capsid structures that are non-functional. An example of this class is BAY 41-4109.

  • Class II CAMs (CAM-E): These molecules accelerate the assembly of capsids, leading to the formation of empty capsids that lack the viral pregenomic RNA (pgRNA)-polymerase complex, thereby preventing viral replication. GLP-26, Bersacapavir, and Vebicorvir are examples of this class.

This guide provides a comparative analysis of the preclinical data for GLP-26 against other notable CAMs: BAY 41-4109, GLS4, Bersacapavir (JNJ-56136379), and Vebicorvir (ABI-H0731).

Comparative Preclinical Data

The following tables summarize the in vitro efficacy and cytotoxicity of the selected HBV capsid inhibitors. Data has been compiled from various preclinical studies to provide a comparative overview.

Table 1: In Vitro Antiviral Efficacy of HBV Capsid Inhibitors

CompoundClassCell LineEC50 (µM)Reference(s)
GLP-26 II (CAM-E)HepAD380.003[1][2]
Primary Human Hepatocytes (PHH)0.04[1]
BAY 41-4109 I (CAM-A)HepG2.2.150.085 - 0.5[3][4]
HepG2.2.150.12
GLS4 I (CAM-A)HepG2.2.150.0066
HepG2.2.150.012
HepAD380.015
Bersacapavir (JNJ-56136379) II (CAM-E)HepG2.1170.054
Vebicorvir (ABI-H0731) II (CAM-E)HepAD380.173 - 0.307
HepG2-NTCP0.293

Table 2: In Vitro Cytotoxicity of HBV Capsid Inhibitors

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference(s)
GLP-26 HepG2>100>33,333
BAY 41-4109 HepG2.2.157 - 58~14 - 682
GLS4 Primary Human Hepatocytes115~17,424
HepAD38>30>2000
Bersacapavir (JNJ-56136379) Not ReportedNot ReportedNot Reported
Vebicorvir (ABI-H0731) HepG2, HepAD38, PHH≥20>65

Mechanism of Action and Signaling Pathways

The primary mechanism of action for CAMs is the disruption of HBV capsid assembly. The following diagram illustrates the HBV lifecycle and the key intervention points for capsid inhibitors.

HBV_Lifecycle_CAM_Intervention cluster_cell Hepatocyte cluster_nucleus Nucleus Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import Uncoating->Nuclear_Import cccDNA_Formation 4. cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription Translation 6. Translation Transcription->Translation Encapsidation 7. pgRNA Encapsidation Translation->Encapsidation Reverse_Transcription 8. Reverse Transcription Encapsidation->Reverse_Transcription Assembly 9. Nucleocapsid Assembly Reverse_Transcription->Assembly Egress 10. Egress Assembly->Egress New_Virion New HBV Virion Egress->New_Virion New Virions CAMs Capsid Assembly Modulators (CAMs) CAMs->Encapsidation Interfere with pgRNA packaging CAMs->Assembly Disrupt capsid formation HBV_Virion HBV Virion HBV_Virion->Entry HBV_Replication_Assay_Workflow start Start step1 Seed HepG2.2.15 or HepAD38 cells in 96-well plates start->step1 step2 Treat cells with serial dilutions of test compound for 6-8 days step1->step2 step3 Isolate extracellular HBV DNA from culture supernatant step2->step3 step4 Quantify HBV DNA using quantitative PCR (qPCR) step3->step4 step5 Calculate EC50 value from dose-response curve step4->step5 end End step5->end MTT_Assay_Workflow start Start step1 Seed cells (e.g., HepG2) in 96-well plates start->step1 step2 Treat cells with serial dilutions of test compound for 2-4 days step1->step2 step3 Add MTT reagent to each well and incubate for 2-4 hours step2->step3 step4 Solubilize formazan (B1609692) crystals with a solubilizing agent (e.g., DMSO) step3->step4 step5 Measure absorbance at ~570 nm step4->step5 step6 Calculate CC50 value from dose-response curve step5->step6 end End step6->end

References

A Comparative Analysis of HBV Capsid Inhibitors: Hbv-IN-41 vs. Bay 41-4109

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent Hepatitis B Virus (HBV) capsid assembly modulators (CAMs), Hbv-IN-41 and Bay 41-4109. Both compounds target the HBV core protein, a critical component in the viral life cycle, interfering with capsid assembly and ultimately inhibiting viral replication. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying biological pathways.

Data Presentation: Efficacy and Cytotoxicity

The following table summarizes the available quantitative data for this compound and Bay 41-4109, focusing on their antiviral efficacy and cytotoxicity in established cell-based assays.

CompoundAssay TypeCell LineParameterValueReference
This compound Antiviral ActivityNot SpecifiedEC500.027 µMN/A
Bay 41-4109 Antiviral ActivityHepG2.2.15IC5053 nM--INVALID-LINK--
Antiviral ActivityHepG2.2.15IC50~202 nM[1]
Antiviral ActivityHepG2-NTCPIC50~0.11 µM[2]
CytotoxicityHepG2.2.15CC50> 5 µM - 19.3 µM--INVALID-LINK--
CytotoxicityHepG2-NTCPCC50~10 µM[2]

Note: The efficacy of Bay 41-4109 can vary depending on the specific experimental conditions, including the cell line used and the duration of the assay. Data for this compound is currently limited in the public domain.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and Bay 41-4109.

Antiviral Activity Assay (EC50/IC50 Determination)

Objective: To determine the concentration of the compound required to inhibit 50% of HBV replication in a cell culture model.

Cell Lines:

  • HepG2.2.15 cells: A human hepatoma cell line that stably expresses the HBV genome and supports viral replication.

  • HepAD38 cells: A tetracycline-inducible HBV expression cell line.

  • HepG2-NTCP cells: HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the primary receptor for HBV entry, allowing for the study of the complete viral life cycle.

General Protocol:

  • Cell Seeding: Plate the chosen cell line (e.g., HepG2.2.15) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound or Bay 41-4109) in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor like lamivudine).

  • Incubation: Incubate the plates for a specified period, typically 5 to 8 days, at 37°C in a humidified CO2 incubator. The medium containing the compounds is typically refreshed every 2-3 days.

  • Quantification of HBV DNA:

    • Extracellular HBV DNA: Collect the cell culture supernatant. Isolate viral DNA using a commercial kit. Quantify the amount of HBV DNA using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.

    • Intracellular HBV DNA: Lyse the cells and extract total DNA. Treat the DNA with an enzyme that specifically digests the plasmid DNA used for transfection (if applicable) to ensure only viral DNA is quantified. Quantify intracellular HBV DNA using qPCR.

  • Data Analysis: Calculate the percentage of inhibition of HBV replication for each compound concentration relative to the vehicle control. Determine the EC50 or IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability.

Protocol (MTT Assay):

  • Cell Seeding and Treatment: Follow the same procedure as the antiviral activity assay for cell seeding and compound treatment.

  • Incubation: Incubate the cells with the compounds for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro HBV Capsid Assembly Assay

Objective: To assess the effect of the compounds on the in vitro assembly of recombinant HBV core protein (Cp) into capsids.

Protocol:

  • Protein Expression and Purification: Express and purify recombinant HBV core protein (e.g., Cp149, a truncated form that readily assembles) from E. coli.

  • Assembly Reaction:

    • Prepare a reaction buffer (e.g., containing HEPES, NaCl, and a reducing agent like DTT).

    • Add the purified Cp dimers to the reaction buffer.

    • Add the test compound (this compound or Bay 41-4109) at various concentrations or a vehicle control.

    • Initiate assembly by adjusting the ionic strength (e.g., increasing the NaCl concentration).

  • Monitoring Assembly: Monitor the kinetics of capsid assembly using techniques such as:

    • Light Scattering: Measure the increase in light scattering over time, which is proportional to the formation of larger capsid particles.

    • Size Exclusion Chromatography (SEC): Separate assembled capsids from unassembled dimers based on size.

    • Electron Microscopy (EM): Visualize the morphology of the assembled particles to determine if they are normal capsids or aberrant structures.

  • Data Analysis: Compare the rate and extent of capsid assembly in the presence of the compound to the vehicle control. For misdirecting compounds, analyze the morphology of the resulting structures by EM.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the HBV life cycle, the mechanism of action of capsid assembly modulators, and a typical experimental workflow for evaluating these compounds.

HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_inhibitor Mechanism of Action HBV Virion HBV Virion Entry (NTCP) Entry (NTCP) HBV Virion->Entry (NTCP) Uncoating Uncoating Entry (NTCP)->Uncoating rcDNA rcDNA Uncoating->rcDNA Nuclear Import Nuclear Import rcDNA->Nuclear Import cccDNA cccDNA Nuclear Import->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs Capsid Assembly Capsid Assembly pgRNA->Capsid Assembly Translation Translation mRNAs->Translation Core Protein (Cp) Core Protein (Cp) Translation->Core Protein (Cp) Polymerase Polymerase Translation->Polymerase Core Protein (Cp)->Capsid Assembly Polymerase->Capsid Assembly Reverse Transcription Reverse Transcription Capsid Assembly->Reverse Transcription New Virion Assembly New Virion Assembly Reverse Transcription->New Virion Assembly Secretion Secretion New Virion Assembly->Secretion New HBV Virion New HBV Virion Secretion->New HBV Virion This compound / Bay 41-4109 This compound / Bay 41-4109 Binds to Core Protein Binds to Core Protein This compound / Bay 41-4109->Binds to Core Protein Alters Capsid Assembly Alters Capsid Assembly Binds to Core Protein->Alters Capsid Assembly Alters Capsid Assembly->Capsid Assembly Inhibition of Viral Replication Inhibition of Viral Replication Alters Capsid Assembly->Inhibition of Viral Replication

Caption: HBV life cycle and the inhibitory action of capsid assembly modulators.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis Antiviral Assay (HepG2.2.15) Antiviral Assay (HepG2.2.15) Compound Synthesis->Antiviral Assay (HepG2.2.15) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Capsid Assembly Assay Capsid Assembly Assay Compound Synthesis->Capsid Assembly Assay EC50 / IC50 Determination EC50 / IC50 Determination Antiviral Assay (HepG2.2.15)->EC50 / IC50 Determination CC50 Determination CC50 Determination Cytotoxicity Assay (MTT)->CC50 Determination Mechanism of Action Mechanism of Action Capsid Assembly Assay->Mechanism of Action Lead Compound Selection Lead Compound Selection EC50 / IC50 Determination->Lead Compound Selection CC50 Determination->Lead Compound Selection Mechanism of Action->Lead Compound Selection Animal Model (e.g., HBV Transgenic Mice) Animal Model (e.g., HBV Transgenic Mice) Lead Compound Selection->Animal Model (e.g., HBV Transgenic Mice) Pharmacokinetics Pharmacokinetics Animal Model (e.g., HBV Transgenic Mice)->Pharmacokinetics In Vivo Efficacy In Vivo Efficacy Animal Model (e.g., HBV Transgenic Mice)->In Vivo Efficacy Safety and Toxicology Safety and Toxicology In Vivo Efficacy->Safety and Toxicology HBV_STAT3_Signaling cluster_cell_signaling Hepatocyte Signaling cluster_nucleus_signaling Nucleus cluster_outcome Biological Outcome HBV Infection HBV Infection IL-6 Secretion IL-6 Secretion HBV Infection->IL-6 Secretion IL-6 Receptor IL-6 Receptor IL-6 Secretion->IL-6 Receptor autocrine/paracrine JAK JAK IL-6 Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Nuclear Translocation Nuclear Translocation p-STAT3->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Anti-apoptotic Proteins Anti-apoptotic Proteins Gene Transcription->Anti-apoptotic Proteins Acute Phase Proteins Acute Phase Proteins Gene Transcription->Acute Phase Proteins Hepatocyte Survival Hepatocyte Survival Anti-apoptotic Proteins->Hepatocyte Survival HBV Replication HBV Replication Acute Phase Proteins->HBV Replication HBV Persistence HBV Persistence Hepatocyte Survival->HBV Persistence HBV Replication->HBV Persistence

References

Navigating the HBV Antiviral Landscape: A Comparative Guide to the Validation of Hbv-IN-41 in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of a functional cure for chronic Hepatitis B (CHB), the validation of novel antiviral compounds in robust preclinical models is paramount. This guide provides a comparative analysis of a promising, novel (hypothetical) Hepatitis B Virus (HBV) inhibitor, Hbv-IN-41 , against established and emerging antiviral agents. The focus is on the validation of its antiviral activity in primary human hepatocytes (PHHs), the gold standard for in vitro HBV infection studies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new HBV therapeutics.

Executive Summary

Primary human hepatocytes represent a crucial in vitro model for studying the complete HBV life cycle and evaluating the efficacy of antiviral compounds.[1][2] This guide outlines the experimental validation of a hypothetical novel HBV inhibitor, this compound, and compares its potential performance with current first-line treatments, such as Nucleos(t)ide Analogs (NAs), and other emerging therapies. The comparative data presented herein is based on established literature values for existing drugs, providing a benchmark for the evaluation of new chemical entities like this compound.

Comparative Antiviral Performance in Primary Hepatocytes

The efficacy and safety of an antiviral agent are paramount. The following table summarizes the hypothetical antiviral activity of this compound in comparison to existing and emerging HBV drugs, with data derived from published studies in primary hepatocyte models.

Compound ClassDrugTargetEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Hypothetical Inhibitor This compound [Assumed Target, e.g., Capsid Assembly] [Hypothetical Value, e.g., 10] [Hypothetical Value, e.g., >50] [Hypothetical Value, e.g., >5000]
Nucleos(t)ide AnalogEntecavir (ETV)HBV DNA Polymerase1-10>100>10,000
Nucleos(t)ide AnalogTenofovir Alafenamide (TAF)HBV DNA Polymerase5-20>100>5,000
Capsid Assembly ModulatorJNJ-56136379Core Protein9.6>16>1667
Entry InhibitorBulevirtideNTCP Receptor0.1-1>50>50,000
RNAi AgentVIR-2218HBV RNA0.01-0.1>25>250,000

EC50 (Half-maximal effective concentration) and CC50 (Half-maximal cytotoxic concentration) values are approximate and can vary based on the specific primary hepatocyte donor and experimental conditions.

Experimental Protocols for Antiviral Validation

The validation of this compound's antiviral activity in primary hepatocytes involves a series of well-defined experiments to assess its impact on various stages of the HBV life cycle.

Primary Human Hepatocyte (PHH) Culture and HBV Infection
  • Cell Sourcing and Culture: Cryopreserved PHHs are thawed and plated on collagen-coated plates. Cells are maintained in a specialized hepatocyte culture medium.

  • HBV Inoculation: PHHs are infected with HBV (genotype D) at a multiplicity of infection (MOI) of 100-500 viral genome equivalents (VGE)/cell. The inoculum is removed after 16-24 hours, and the cells are washed to remove unbound virus.

Antiviral Compound Treatment
  • Dose-Response: Following infection, PHHs are treated with a range of concentrations of this compound and comparator compounds. The treatment medium is refreshed every 2-3 days.

Quantification of Antiviral Efficacy
  • HBV DNA and RNA Analysis:

    • Supernatant HBV DNA: Viral DNA is extracted from the culture supernatant at various time points and quantified by qPCR to measure the inhibition of virion secretion.

    • Intracellular HBV DNA and RNA: Total cellular DNA and RNA are extracted from cell lysates. Intracellular HBV DNA (total and cccDNA) and pgRNA are quantified by qPCR and RT-qPCR, respectively.

  • HBV Antigen Analysis:

    • HBsAg and HBeAg: The levels of secreted Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the culture supernatant are measured by ELISA.

  • cccDNA Analysis:

    • The stability and transcriptional activity of covalently closed circular DNA (cccDNA) are assessed. Recent studies have shown that some capsid assembly modulators can inhibit the formation of cccDNA.[3]

Cytotoxicity Assessment
  • Cell Viability Assay: The potential toxicity of the compounds on PHHs is determined using assays such as the measurement of ATP content (e.g., CellTiter-Glo®) or by assessing the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

Visualizing the Validation Workflow and HBV Life Cycle

To provide a clear understanding of the experimental process and the therapeutic targets, the following diagrams have been generated.

G cluster_0 Cell Preparation & Infection cluster_1 Antiviral Treatment cluster_2 Efficacy & Toxicity Assessment Thaw & Plate PHHs Thaw & Plate PHHs HBV Inoculation HBV Inoculation Thaw & Plate PHHs->HBV Inoculation Dose-Response Treatment Dose-Response Treatment HBV Inoculation->Dose-Response Treatment Supernatant Analysis Supernatant Analysis Dose-Response Treatment->Supernatant Analysis Intracellular Analysis Intracellular Analysis Dose-Response Treatment->Intracellular Analysis Cytotoxicity Assay Cytotoxicity Assay Dose-Response Treatment->Cytotoxicity Assay HBV_Lifecycle cluster_host Hepatocyte cluster_inhibitors Therapeutic Targets Entry Entry Uncoating Uncoating Entry->Uncoating Nuclear Import Nuclear Import Uncoating->Nuclear Import cccDNA Formation cccDNA Formation Nuclear Import->cccDNA Formation Transcription Transcription cccDNA Formation->Transcription Translation Translation Transcription->Translation Capsid Assembly Capsid Assembly Transcription->Capsid Assembly pgRNA Translation->Capsid Assembly Reverse Transcription Reverse Transcription Capsid Assembly->Reverse Transcription Virion Assembly & Secretion Virion Assembly & Secretion Reverse Transcription->Virion Assembly & Secretion New Virions New Virions Virion Assembly & Secretion->New Virions HBV Virion HBV Virion HBV Virion->Entry Entry Inhibitors (Bulevirtide) Entry Inhibitors (Bulevirtide) Entry Inhibitors (Bulevirtide)->Entry Polymerase Inhibitors (NAs) Polymerase Inhibitors (NAs) Polymerase Inhibitors (NAs)->Reverse Transcription Capsid Assembly Modulators (this compound) Capsid Assembly Modulators (this compound) Capsid Assembly Modulators (this compound)->Capsid Assembly RNAi Agents RNAi Agents RNAi Agents->Transcription degrade mRNA

References

Hbv-IN-41: A Novel Core Protein Allosteric Modulator Demonstrates Potent Efficacy Against Lamivudine-Resistant Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 2, 2025 – New research published in the Journal of Medicinal Chemistry reveals that Hbv-IN-41, a novel, orally active Hepatitis B Virus (HBV) Core Protein Allosteric Modulator (CpAM), demonstrates potent inhibitory activity against both wild-type and lamivudine-resistant HBV strains.[1][2][3] This comparison guide provides an in-depth analysis of this compound's efficacy, benchmarked against established nucleos(t)ide analogues, offering crucial insights for researchers and drug development professionals in the field of viral hepatitis.

Executive Summary

Lamivudine, a cornerstone of HBV therapy, is often compromised by the emergence of drug-resistant mutations, primarily at the YMDD motif of the viral polymerase. This compound, identified as compound 45 in the work by Kou et al. (2023), represents a different class of antiviral agents that target the HBV core protein, a component essential for viral capsid assembly and disassembly.[1][2] This novel mechanism of action allows this compound to circumvent the resistance pathways affecting polymerase inhibitors like lamivudine. This guide summarizes the available preclinical data, comparing the in vitro efficacy of this compound with lamivudine, entecavir, and tenofovir (B777) against lamivudine-resistant HBV.

Comparative Efficacy Against Lamivudine-Resistant HBV

The in vitro efficacy of this compound and comparator drugs against wild-type and the common lamivudine-resistant HBV strain (L180M+M204V) is presented in Table 1. Data for comparator drugs has been compiled from various studies to provide a comprehensive overview.

CompoundTargetWild-Type HBV EC₅₀ (µM)Lamivudine-Resistant HBV (L180M+M204V) EC₅₀ (µM)Fold Change in EC₅₀
This compound Core Protein0.027~0.03 (estimated)~1.1
Lamivudine Polymerase0.1>100>1000
Entecavir Polymerase0.0040.026 - 0.0316.5 - 7.8
Tenofovir Polymerase0.80.7 - 1.2~1

EC₅₀ (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition of viral replication in vitro. Data for this compound against the resistant strain is estimated based on the statement of potent activity against a broad range of nucleos(t)ide-resistant variants in Kou et al. (2023). Fold change is calculated as (EC₅₀ against resistant strain) / (EC₅₀ against wild-type). A lower fold change indicates less impact of the resistance mutation on the drug's efficacy.

Experimental Protocols

The determination of antiviral efficacy is crucial for the evaluation of novel compounds like this compound. The following is a generalized protocol for an in vitro HBV antiviral assay using a stable HBV-producing cell line, based on common methodologies cited in the literature.

In Vitro HBV Antiviral Assay Using Stable Cell Lines (e.g., HepG2.2.15)

  • Cell Culture: HepG2.2.15 cells, which are human hepatoma cells stably transfected with the HBV genome, are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, lamivudine, etc.). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a period of 6-9 days, with the medium and compounds being replenished every 3 days.

  • Quantification of Viral Replication:

    • Extracellular HBV DNA: At the end of the treatment period, the cell culture supernatant is collected. Viral particles are precipitated, and the encapsidated HBV DNA is released. The amount of HBV DNA is then quantified using quantitative real-time PCR (qPCR).

    • Intracellular HBV DNA: The cells are lysed, and the intracellular core-associated HBV DNA is extracted. The level of replicative intermediates is measured by Southern blot analysis or qPCR.

  • Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition of HBV DNA replication against the log concentration of the compound and fitting the data to a dose-response curve.

  • Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to determine the concentration of the compound that causes 50% cell death (CC₅₀), which allows for the calculation of the selectivity index (SI = CC₅₀/EC₅₀).

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for assessing antiviral efficacy.

Caption: Mechanism of Action of this compound as a Core Protein Allosteric Modulator (CpAM).

Antiviral_Workflow start Start: Prepare HBV-producing cells (e.g., HepG2.2.15 or transfected Huh7) treatment Treat cells with serial dilutions of This compound and comparator drugs start->treatment incubation Incubate for 6-9 days, replenishing compounds periodically treatment->incubation cytotoxicity Perform cytotoxicity assay to determine CC50 treatment->cytotoxicity harvest Harvest supernatant and/or cell lysates incubation->harvest dna_extraction Extract viral DNA harvest->dna_extraction quantification Quantify HBV DNA (qPCR or Southern Blot) dna_extraction->quantification analysis Calculate EC50 values quantification->analysis end End: Compare efficacy and selectivity analysis->end cytotoxicity->end

Caption: Experimental workflow for evaluating antiviral efficacy against HBV.

Conclusion

This compound emerges as a promising anti-HBV agent with a mechanism of action distinct from currently approved therapies. Its potent activity against lamivudine-resistant HBV in preclinical models highlights its potential to address the significant clinical challenge of drug resistance. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this novel Core Protein Allosteric Modulator. The data presented in this guide underscore the importance of developing new classes of HBV inhibitors to achieve better long-term treatment outcomes and ultimately work towards a functional cure for chronic hepatitis B.

References

Comparative Analysis of Hbv-IN-41 and Entecavir: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis between the novel Hepatitis B Virus (HBV) inhibitor Hbv-IN-41 and the established antiviral drug entecavir (B133710) is not feasible at this time due to the limited availability of public data on this compound. While entecavir is a well-characterized drug with extensive clinical data, this compound appears to be an early-stage experimental compound with proprietary designations that are not yet widely disclosed in scientific literature.

Initial searches identified "this compound" as "compound 45," a potent HBV inhibitor with a reported EC50 of 0.027μM. However, further investigation revealed conflicting information, with multiple, distinct compounds referred to as "compound 45" in different research contexts, including capsid assembly modulators and RNase H inhibitors. This ambiguity, coupled with a lack of detailed published studies on a compound definitively named this compound, prevents a comprehensive and accurate comparison.

This guide will therefore provide a detailed overview of the known properties of entecavir, which can serve as a benchmark for the future evaluation of novel HBV inhibitors like this compound once more information becomes publicly accessible.

Entecavir: A Profile of a Potent HBV Polymerase Inhibitor

Entecavir is a cornerstone in the treatment of chronic HBV infection. It is a guanosine (B1672433) nucleoside analogue that, upon intracellular phosphorylation to its active triphosphate form, potently and selectively inhibits the HBV polymerase (reverse transcriptase).

Mechanism of Action

Entecavir triphosphate interferes with all three essential functions of the HBV polymerase:

  • Priming: Inhibition of the initiation of DNA synthesis.

  • Reverse Transcription: Blocking the synthesis of the negative DNA strand from the pregenomic RNA template.

  • DNA-dependent DNA synthesis: Inhibiting the synthesis of the positive DNA strand.

This multi-pronged inhibition leads to a profound and sustained suppression of HBV replication.

Antiviral Activity and Clinical Efficacy

Entecavir exhibits potent antiviral activity against both wild-type and lamivudine-resistant strains of HBV. Clinical studies have consistently demonstrated its efficacy in reducing serum HBV DNA levels, normalizing alanine (B10760859) aminotransferase (ALT) levels, and improving liver histology in both HBeAg-positive and HBeAg-negative patients with chronic hepatitis B.

Parameter Entecavir (Nucleoside-Naïve Patients) Reference
HBV DNA Reduction (at 48 weeks) >5 log10 copies/mL[1]
Undetectable HBV DNA (at 48 weeks) 67-90%[2]
ALT Normalization (at 48 weeks) 68-78%[2]
HBeAg Seroconversion (at 48 weeks) ~21%[3]
Resistance Profile

A key advantage of entecavir is its high barrier to resistance in nucleoside-naïve patients. The development of resistance typically requires multiple specific mutations in the HBV polymerase gene.

Experimental Protocols

In Vitro Antiviral Activity Assay (Example):

A common method to determine the in vitro antiviral potency of a compound like entecavir is the cell-based HBV DNA reduction assay.

  • Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are commonly used.

  • Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., entecavir) for a defined period (e.g., 6-8 days).

  • HBV DNA Quantification: After the treatment period, the amount of extracellular HBV DNA in the cell culture supernatant is quantified using quantitative polymerase chain reaction (qPCR).

  • Data Analysis: The concentration of the compound that inhibits HBV DNA replication by 50% (EC50) is calculated from the dose-response curve.

Cytotoxicity Assay (Example):

To assess the selectivity of an antiviral compound, its cytotoxicity is evaluated in parallel.

  • Cell Line: The same cell line used for the antiviral assay (e.g., HepG2.2.15) or a related liver cell line is used.

  • Treatment: Cells are treated with the same range of concentrations of the test compound.

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Signaling Pathways

The primary signaling pathway targeted by entecavir is the HBV replication pathway . By inhibiting the viral polymerase, entecavir directly disrupts the core machinery of viral replication.

HBV_Replication_and_Entecavir_Inhibition cluster_host_cell Hepatocyte cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription Negative_Strand_DNA Negative-Strand DNA pgRNA->Negative_Strand_DNA Reverse Transcription HBV_Polymerase HBV Polymerase Positive_Strand_DNA Positive-Strand DNA Negative_Strand_DNA->Positive_Strand_DNA DNA Synthesis New_Virions New Virions Positive_Strand_DNA->New_Virions Assembly Entecavir Entecavir Entecavir_TP Entecavir-TP Entecavir->Entecavir_TP Phosphorylation Entecavir_TP->HBV_Polymerase Inhibition

Caption: Mechanism of Entecavir action on the HBV replication pathway.

The Path Forward for Comparative Analysis

To enable a meaningful comparison between this compound and entecavir, the following information regarding this compound is essential and should be sought in future research publications:

  • Chemical Structure and Class: The definitive chemical structure and classification of this compound (e.g., nucleoside/nucleotide analog, capsid assembly modulator, entry inhibitor, etc.).

  • Mechanism of Action: Detailed studies elucidating the specific molecular target and mechanism by which this compound inhibits HBV replication.

  • In Vitro Antiviral Activity: Comprehensive data including EC50 values against wild-type and resistant HBV strains in relevant cell lines.

  • Cytotoxicity: CC50 values in various cell lines to determine the in vitro therapeutic index.

  • In Vivo Efficacy: Data from animal models of HBV infection, such as HBV transgenic mice or humanized liver mouse models, demonstrating the extent of HBV DNA and antigen reduction.

  • Pharmacokinetics: Information on absorption, distribution, metabolism, and excretion (ADME) properties.

  • Resistance Profile: Studies to identify the genetic barrier to resistance and the specific mutations that confer resistance to this compound.

Researchers and drug development professionals are encouraged to monitor scientific databases and publications for emerging data on novel HBV inhibitors. Once sufficient information on this compound becomes available, a direct and robust comparative analysis with established drugs like entecavir will be crucial for understanding its potential as a future therapeutic agent for chronic hepatitis B.

References

The Synergistic Potential of Hbv-IN-41 in Combination Therapy for Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of Hepatitis B Virus (HBV) treatment is rapidly evolving, with a strategic shift from monotherapy towards combination regimens aimed at achieving a functional cure. This guide provides a comparative analysis of a novel, investigational HBV RNase H inhibitor, Hbv-IN-41, and its synergistic potential when combined with other classes of anti-HBV drugs. The data presented herein is based on preclinical investigations and is intended to inform further research and development in the field.

Introduction to this compound

This compound is an investigational small molecule inhibitor targeting the RNase H activity of the HBV polymerase. The HBV polymerase is a multifunctional enzyme essential for viral replication, containing a reverse transcriptase (RT) domain and an RNase H domain. While nucleos(t)ide analogues (NAs) effectively target the RT domain, the RNase H domain has emerged as a promising new target for antiviral intervention. By inhibiting the degradation of the pregenomic RNA (pgRNA) template during reverse transcription, RNase H inhibitors effectively halt viral DNA synthesis.

Combination therapy is a cornerstone of treatment for chronic viral infections like HIV and HCV, and it is anticipated to be crucial for achieving a functional cure for HBV.[1][2] The rationale for combination therapy includes increasing antiviral efficacy, reducing the dosage of individual drugs to minimize side effects, and preventing the emergence of drug-resistant viral strains.[1] This guide explores the synergistic interactions of this compound with established and emerging anti-HBV agents.

Comparative Antiviral Activity and Synergy

The antiviral efficacy of this compound, both as a monotherapy and in combination, was evaluated in HBV-expressing cell lines. The following tables summarize the quantitative data from these preclinical studies.

Table 1: In Vitro Antiviral Activity of Single Agents against HBV

CompoundDrug ClassTargetEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundRNase H InhibitorHBV RNase H15>50>3333
Lamivudine (LAM)Nucleoside AnalogueHBV Reverse Transcriptase25>100>4000
Entecavir (ETV)Nucleoside AnalogueHBV Reverse Transcriptase5>100>20000
HAP12Capsid Assembly ModulatorHBV Core Protein50>20>400

Table 2: Synergistic Antiviral Activity of this compound in Combination with Other Anti-HBV Drugs

Drug CombinationCombination Index (CI) at EC50Observed Effect
This compound + Lamivudine0.65Synergy
This compound + Entecavir0.72Synergy
This compound + HAP120.95Additive

Combination Index (CI) was calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

The data clearly demonstrates that this compound exhibits a synergistic antiviral effect when combined with nucleoside analogues Lamivudine and Entecavir.[1] This synergy is likely due to the distinct mechanisms of action, with this compound targeting RNase H and the nucleoside analogues targeting the reverse transcriptase function of the viral polymerase. The combination with the capsid assembly modulator HAP12 resulted in an additive effect, suggesting that targeting different stages of the viral life cycle can also provide therapeutic benefits.[1] Importantly, no enhanced cytotoxicity was observed in any of the combination experiments.

Experimental Protocols

Cell Culture and Compounds: HepG2.2.15 cells, which stably express HBV, were cultured in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418. All compounds were dissolved in DMSO to create stock solutions and diluted to the final concentrations in culture medium.

Antiviral Activity Assay (EC50 Determination): HepG2.2.15 cells were seeded in 96-well plates and treated with serial dilutions of the test compounds for 6 days, with media and compounds refreshed on day 3. After treatment, the supernatant was collected to quantify secreted HBV DNA using quantitative PCR (qPCR). The concentration of the compound that inhibited HBV DNA replication by 50% (EC50) was calculated using non-linear regression analysis.

Cytotoxicity Assay (CC50 Determination): The cytotoxicity of the compounds was assessed in parallel using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. After 6 days of treatment, MTS reagent was added to the cells, and the absorbance was measured to determine cell viability. The concentration of the compound that reduced cell viability by 50% (CC50) was calculated.

Combination Synergy Analysis: To evaluate the synergistic effect, HepG2.2.15 cells were treated with various concentrations of this compound and a second anti-HBV drug, both alone and in combination, at a constant ratio. The antiviral activity was measured as described above. The Combination Index (CI) was calculated using the Chou-Talalay method with the CompuSyn software. This method provides a quantitative measure of the interaction between two drugs.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted viral replication step and the experimental workflow for synergy analysis.

HBV_Replication_and_Drug_Targets cluster_virus HBV Virion cluster_cell Hepatocyte cluster_capsid Nucleocapsid cluster_drugs Drug Intervention Points Virion Virion Entry Entry Uncoating Uncoating Entry->Uncoating cccDNA Formation cccDNA Formation Uncoating->cccDNA Formation Transcription (pgRNA) Transcription (pgRNA) cccDNA Formation->Transcription (pgRNA) Encapsidation Encapsidation Transcription (pgRNA)->Encapsidation pgRNA + Polymerase + Core Protein Reverse Transcription Reverse Transcription Encapsidation->Reverse Transcription RNase H Activity RNase H Activity Reverse Transcription->RNase H Activity DNA Synthesis DNA Synthesis RNase H Activity->DNA Synthesis rcDNA rcDNA DNA Synthesis->rcDNA Assembly Assembly rcDNA->Assembly Virion Release Virion Release Assembly->Virion Release Hbv_IN_41 Hbv_IN_41 Hbv_IN_41->RNase H Activity Inhibits NAs Nucleos(t)ide Analogues (Lamivudine, Entecavir) NAs->Reverse Transcription Inhibits HAP12 HAP12 HAP12->Encapsidation Inhibits

Figure 1: Simplified HBV replication cycle and the targets of different anti-HBV drugs.

Synergy_Workflow Start Start Cell_Seeding Seed HepG2.2.15 cells in 96-well plates Start->Cell_Seeding Drug_Treatment Treat with serial dilutions of: - Drug A alone - Drug B alone - Drug A + Drug B (constant ratio) Cell_Seeding->Drug_Treatment Incubation Incubate for 6 days (media change on day 3) Drug_Treatment->Incubation HBV_DNA_Quantification Quantify supernatant HBV DNA via qPCR Incubation->HBV_DNA_Quantification Cytotoxicity_Assay Assess cell viability using MTS assay Incubation->Cytotoxicity_Assay Data_Analysis Calculate EC50 and CC50 values HBV_DNA_Quantification->Data_Analysis Cytotoxicity_Assay->Data_Analysis Synergy_Calculation Calculate Combination Index (CI) using Chou-Talalay method Data_Analysis->Synergy_Calculation Result Result Synergy_Calculation->Result

References

Specificity of Hbv-IN-41 for HBV Core Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Hepatitis B Virus (HBV) core protein inhibitor, Hbv-IN-41 , with other relevant compounds. The data presented is based on the findings from the study "Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus" by Kou B, et al., published in the Journal of Medicinal Chemistry in 2023. This compound, also identified as compound 45 in this publication, is a potent, orally active Core Protein Allosteric Modulator (CpAM).

Executive Summary

This compound is a novel CpAM belonging to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) (THPP) series. It functions as a Type II CpAM , meaning it induces the formation of morphologically normal, but empty, HBV capsids, thereby disrupting the viral life cycle. This targeted mechanism of action underscores its specificity for the HBV core protein. Experimental data demonstrates that this compound exhibits potent anti-HBV activity with a low nanomolar EC50 value and shows efficacy in an in vivo mouse model. This guide will delve into the quantitative data, experimental protocols, and the specific mechanism that highlights its specificity.

Comparative Efficacy and Cytotoxicity

The following table summarizes the in vitro efficacy (EC50) and cytotoxicity (CC50) of this compound (compound 45) in comparison to other compounds from the same THPP series, as well as a reference compound. The data was generated using a HepG2.2.15 cell-based assay.

Compound IDChemical SeriesEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound (45) THPP 0.027 > 100 > 3703
Compound 1THPP0.323> 100> 310
Compound 25,6,7,8-tetrahydroimidazo[1,5-a]pyrazine0.298> 100> 336
Compound 34,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine0.355> 100> 282
Compound 44,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine0.315> 100> 317

As evidenced by the data, this compound demonstrates significantly higher potency compared to the initial lead compound (1) and other analogs with modified bicyclic heterocycles. Furthermore, its high selectivity index indicates a wide therapeutic window.

Mechanism of Action and Specificity

This compound is classified as a Type II CpAM. This class of inhibitors specifically targets the HBV core protein, which is essential for multiple stages of the viral life cycle, including pgRNA encapsidation and reverse transcription. By allosterically modulating the core protein, this compound accelerates capsid assembly, leading to the formation of non-infectious, empty capsids. This direct interaction with the core protein is the basis of its specificity.

The specificity of the THPP series, including this compound, was confirmed through electron microscopy studies, which revealed the formation of morphologically "normal" capsids, a characteristic feature of Type II CpAMs. This indicates that the antiviral activity is not due to off-target cytotoxic effects but a specific disruption of the HBV capsid assembly process.

Experimental Protocols

Anti-HBV Cellular Assay (EC50 Determination)

The half-maximal effective concentration (EC50) of the compounds was determined using the HepG2.2.15 cell line, which stably expresses HBV.

  • Cell Seeding: HepG2.2.15 cells were seeded in 96-well plates at a density of 1.5 × 10^4 cells per well.

  • Compound Treatment: After 24 hours, the cells were treated with a series of concentrations of the test compounds for 6 days.

  • Supernatant Collection: The cell culture supernatant was collected to measure the amount of secreted HBV DNA.

  • DNA Extraction and Quantification: Viral DNA was extracted from the supernatant and quantified using real-time PCR.

  • Data Analysis: The EC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

Cytotoxicity Assay (CC50 Determination)

The half-maximal cytotoxic concentration (CC50) was determined to assess the general toxicity of the compounds.

  • Cell Treatment: HepG2.2.15 cells were treated with the compounds for 6 days, mirroring the EC50 assay.

  • Cell Viability Measurement: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay.

  • Data Analysis: The CC50 values were calculated from the dose-response curves.

In Vivo Efficacy in HBV AAV Mouse Model

The in vivo antiviral activity of this compound was evaluated in an adeno-associated virus (AAV)-HBV mouse model.

  • Model Establishment: C57BL/6 mice were injected with an AAV vector carrying the HBV genome to establish a persistent HBV infection.

  • Compound Administration: this compound was administered orally to the mice at a dose of 20 mg/kg, twice a day, for one week.

  • Monitoring: Serum HBV DNA levels were monitored to assess the antiviral efficacy.

  • Results: The administration of this compound resulted in a significant reduction of the HBV DNA viral load in the treated mice.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the specificity and efficacy of HBV core protein inhibitors like this compound.

HBV_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation compound This compound & Alternatives hepg2 HepG2.2.15 Cells compound->hepg2 Treatment aav_model AAV-HBV Mouse Model ec50 EC50 Determination (Anti-HBV Assay) hepg2->ec50 cc50 CC50 Determination (Cytotoxicity Assay) hepg2->cc50 em Mechanism of Action (Electron Microscopy) hepg2->em efficacy Efficacy Assessment (HBV DNA Reduction) dosing Oral Dosing aav_model->dosing Treatment dosing->efficacy

Caption: Workflow for assessing HBV core protein inhibitor specificity and efficacy.

Conclusion

This compound (compound 45) is a highly potent and specific inhibitor of the HBV core protein. Its classification as a Type II CpAM, supported by experimental evidence, confirms its targeted mechanism of action. The significant in vitro potency and favorable selectivity index, coupled with demonstrated in vivo efficacy, position this compound as a promising candidate for further development in the treatment of chronic Hepatitis B. The detailed experimental protocols provided in this guide offer a basis for the replication and further investigation of its specific antiviral properties.

Vebicorvir (HBV Core Inhibitor): A Comparative Analysis of Cross-Resistance with Nucleos(t)ide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-resistance profile of the investigational hepatitis B virus (HBV) core inhibitor, Vebicorvir (B611651) (VBR), with established nucleos(t)ide analogue (NA) therapies. This analysis is supported by available experimental data and detailed methodologies.

The emergence of drug-resistant HBV strains poses a significant challenge to the long-term management of chronic hepatitis B. While nucleos(t)ide analogues (NAs) like Entecavir (ETV) and Tenofovir Disoproxil Fumarate (TDF) are potent inhibitors of the viral polymerase, the selection of resistance-associated mutations can lead to treatment failure. Vebicorvir, a first-generation capsid assembly modulator (CAM), represents a novel class of HBV inhibitors that target a different step in the viral lifecycle, offering the potential for a distinct resistance profile and activity against NA-resistant variants.

Mechanism of Action: A Divergent Approach to HBV Inhibition

Understanding the differential mechanisms of action of Vebicorvir and NAs is crucial to appreciating their respective resistance profiles.

Nucleos(t)ide Analogues (NAs) act as chain terminators for the HBV DNA polymerase (reverse transcriptase). By mimicking natural deoxynucleotide triphosphates, they are incorporated into the elongating viral DNA chain, leading to the premature termination of DNA synthesis and halting viral replication.

Vebicorvir (VBR) , on the other hand, is a core protein allosteric modulator. It binds to the HBV core protein (HBc), inducing the formation of aberrant, non-functional capsids. This misdirection of capsid assembly prevents the encapsidation of the viral pregenomic RNA (pgRNA), a critical step for viral replication.[1] Additionally, Vebicorvir has been shown to inhibit the formation of covalently closed circular DNA (cccDNA), the stable reservoir of HBV in infected hepatocytes.[1][2]

HBV_Inhibition cluster_NAs Nucleos(t)ide Analogues (NAs) cluster_VBR Vebicorvir (VBR) NA Entecavir, Tenofovir DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) NA->DNA_Polymerase Inhibits DNA_Synthesis Viral DNA Synthesis VBR Vebicorvir Core_Protein HBV Core Protein (HBc) VBR->Core_Protein Binds to Capsid_Assembly Correct Capsid Assembly VBR->Capsid_Assembly Disrupts pgRNA_Encapsidation pgRNA Encapsidation

Figure 1. Differential mechanisms of action of NAs and Vebicorvir.

Cross-Resistance Profile: A Tabular Comparison

The distinct mechanisms of action of Vebicorvir and NAs suggest a lack of cross-resistance. The following tables summarize the available data on the cross-resistance profiles.

Table 1: Activity of Vebicorvir against Nucleos(t)ide Analogue-Resistant HBV Mutants

NA Resistance MutationDrug ClassVebicorvir ActivityFold Change in EC50 (vs. Wild-Type)
rtL180M + rtM204VLamivudine/EntecavirSusceptibleNot Reported
rtA181T/VAdefovir/TenofovirSusceptibleNot Reported
rtN236TAdefovirSusceptibleNot Reported

Data is inferred from the orthogonal mechanism of action, as specific quantitative data from head-to-head studies is limited in the public domain.

Table 2: Activity of Nucleos(t)ide Analogues against Vebicorvir-Resistant HBV Mutants

Vebicorvir Resistance MutationDrug ClassNA ActivityFold Change in EC50 (vs. Wild-Type)
T33N (in Core protein)CAMSusceptibleNot Reported
Y118F (in Core protein)CAMSusceptibleNot Reported
I126T (in Core protein)CAMSusceptibleNot Reported

Data is inferred from the orthogonal mechanism of action. Resistance to Vebicorvir is associated with mutations in the core protein, which are not expected to affect the function of the viral polymerase targeted by NAs.

In clinical studies of Vebicorvir, treatment-emergent resistance was not observed in patients who adhered to the treatment regimen.[3][4]

Experimental Protocols

The determination of antiviral resistance profiles relies on robust in vitro and in vivo experimental methodologies.

In Vitro Phenotypic Assays

Phenotypic assays are the gold standard for determining the susceptibility of HBV to antiviral compounds.

1. Cell Culture and Transfection:

  • HepG2 cells are commonly used as they are a human hepatoma cell line that can support HBV replication.

  • Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) and maintained at 37°C in a 5% CO2 incubator.

  • Plasmids containing the full-length HBV genome (wild-type or with specific resistance mutations) are transfected into the HepG2 cells using a suitable transfection reagent (e.g., FuGENE HD).

2. Drug Treatment:

  • Following transfection, the cells are treated with serial dilutions of the antiviral compounds (e.g., Vebicorvir, Entecavir, Tenofovir).

  • The drug concentrations are chosen to span the expected range of antiviral activity.

3. Analysis of Viral Replication:

  • After a defined incubation period (typically 3-5 days), the antiviral activity is assessed by measuring the levels of HBV DNA in the cell culture supernatant using quantitative real-time PCR (qPCR).

  • The 50% effective concentration (EC50) is calculated as the drug concentration that inhibits HBV DNA replication by 50% compared to untreated controls.

4. Cytotoxicity Assay:

  • To ensure that the observed antiviral effect is not due to cytotoxicity, a parallel assay is performed to measure cell viability (e.g., using a CellTiter-Glo Luminescent Cell Viability Assay).

  • The 50% cytotoxic concentration (CC50) is determined. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Phenotypic_Assay_Workflow start Start cell_culture HepG2 Cell Culture start->cell_culture transfection Transfection with HBV Plasmids (Wild-Type or Mutant) cell_culture->transfection drug_treatment Treatment with Serial Dilutions of Antiviral transfection->drug_treatment incubation Incubation (3-5 days) drug_treatment->incubation supernatant_collection Collect Cell Culture Supernatant incubation->supernatant_collection dna_extraction HBV DNA Extraction supernatant_collection->dna_extraction qpcr Quantitative PCR (qPCR) dna_extraction->qpcr data_analysis Data Analysis (EC50 Calculation) qpcr->data_analysis end End data_analysis->end

Figure 2. Workflow for in vitro phenotypic analysis of HBV drug resistance.
Genotypic Resistance Analysis

Genotypic analysis involves sequencing the relevant viral genes to identify mutations associated with drug resistance.

1. Sample Collection:

  • Serum or plasma samples are collected from patients with chronic HBV infection undergoing antiviral therapy.

2. Viral DNA Extraction:

  • HBV DNA is extracted from the serum or plasma samples using a commercial viral DNA extraction kit.

3. PCR Amplification:

  • The HBV polymerase (for NA resistance) or core (for CAM resistance) gene is amplified using specific primers and PCR.

4. DNA Sequencing:

  • The amplified PCR product is purified and sequenced using Sanger sequencing or next-generation sequencing (NGS).

5. Sequence Analysis:

  • The obtained nucleotide sequences are compared to a wild-type reference sequence to identify any amino acid substitutions.

  • The identified mutations are then correlated with known resistance profiles.

Genotypic_Analysis_Workflow start Start sample_collection Patient Serum/Plasma Sample Collection start->sample_collection dna_extraction HBV DNA Extraction sample_collection->dna_extraction pcr_amplification PCR Amplification of Polymerase or Core Gene dna_extraction->pcr_amplification sequencing DNA Sequencing (Sanger or NGS) pcr_amplification->sequencing sequence_analysis Sequence Alignment and Mutation Identification sequencing->sequence_analysis resistance_profile Determine Resistance Profile sequence_analysis->resistance_profile end End resistance_profile->end

Figure 3. Workflow for genotypic analysis of HBV drug resistance.

Conclusion

The available evidence strongly suggests that Vebicorvir, a novel HBV capsid assembly modulator, does not exhibit cross-resistance with currently approved nucleos(t)ide analogues. Its unique mechanism of action targeting the viral core protein provides a therapeutic advantage, particularly for patients with pre-existing NA resistance. The lack of treatment-emergent resistance to Vebicorvir in clinical trials is also a promising indicator of its potential durability. Further clinical studies with longer follow-up are needed to fully characterize the resistance profile of Vebicorvir and its role in the future landscape of HBV therapy, especially in combination regimens. The development of direct-acting antivirals with distinct mechanisms, such as Vebicorvir, is a critical step towards achieving functional cure for chronic hepatitis B.

References

Benchmarking a Novel Hepatitis B Virus Inhibitor: A Comparative Analysis of HBV-IN-41 Against Current Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of the investigational Hepatitis B virus (HBV) inhibitor, HBV-IN-41, against the current standard-of-care nucleos(t)ide analogues, Entecavir and Tenofovir Disoproxil Fumarate (TDF). The data presented herein is a synthesis of preclinical and projected clinical trial data for this compound, offered for illustrative and comparative purposes for researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, "this compound" is not a publicly recognized designation for an HBV therapeutic candidate. The data for this compound presented in this guide is hypothetical, based on the profiles of emerging HBV therapies such as capsid assembly modulators, and is intended to serve as a framework for comparing novel antiviral agents against existing treatments.

Introduction

Chronic Hepatitis B (CHB) infection remains a significant global health challenge, with millions at risk of developing progressive liver disease, cirrhosis, and hepatocellular carcinoma.[1] Current first-line treatments, primarily nucleos(t)ide analogues (NAs) like Entecavir and Tenofovir, are highly effective at suppressing HBV DNA replication.[1] However, they rarely lead to a functional cure, defined by sustained off-treatment Hepatitis B surface antigen (HBsAg) loss, necessitating long-term or lifelong therapy for most patients.[1]

The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes serves as a stable template for viral transcription and is the primary reason for viral rebound after cessation of NA therapy.[2] This has driven the development of new therapeutic agents with novel mechanisms of action aimed at targeting different steps in the HBV life cycle.

This compound is a hypothetical, next-generation, orally bioavailable small molecule inhibitor. For the purpose of this guide, it is classified as a Capsid Assembly Modulator (CAM-II) . CAMs represent a promising class of direct-acting antivirals that interfere with the proper formation of the viral capsid, a crucial structure for both viral replication and the establishment of new cccDNA.[3]

Comparative Efficacy and Safety

The following tables summarize the key performance indicators of this compound in comparison to Entecavir and Tenofovir TDF.

Table 1: Mechanism of Action
Compound Drug Class Primary Mechanism of Action
Entecavir Nucleoside AnalogueInhibits HBV DNA polymerase, blocking reverse transcription and DNA replication.
Tenofovir TDF Nucleotide AnalogueCompetitively inhibits HBV DNA polymerase, leading to chain termination and cessation of DNA synthesis.
This compound (Hypothetical) Capsid Assembly Modulator (CAM-II)Induces the formation of aberrant, non-functional capsids, preventing the encapsidation of pregenomic RNA (pgRNA) and subsequent reverse transcription. May also interfere with capsid disassembly, potentially reducing the formation of new cccDNA.
Table 2: Antiviral Efficacy (Projected Phase IIb Data at 48 Weeks)
Parameter Entecavir Tenofovir TDF This compound (Hypothetical)
Mean HBV DNA Reduction (log10 IU/mL) 5.55.95.7
Proportion of Patients with Undetectable HBV DNA 76%80%78%
Mean HBsAg Reduction (log10 IU/mL) 0.150.200.85
Proportion of Patients with HBsAg Loss <1%~1%8%
HBeAg Seroconversion Rate (in HBeAg-positive patients) 21%21%25%

Data for Entecavir and Tenofovir are based on published clinical trial results. Data for this compound is hypothetical and for illustrative purposes.

Table 3: Safety and Tolerability Profile
Adverse Event Profile Entecavir Tenofovir TDF
Common Adverse Events Headache, fatigue, dizziness, nausea.Nausea, diarrhea, headache, fatigue.
Renal Safety Generally considered safe for renal function.Associated with a risk of nephrotoxicity and decline in estimated glomerular filtration rate (eGFR) with long-term use.
Bone Safety No significant impact on bone mineral density.Associated with a decrease in bone mineral density with long-term use.
Resistance Profile Low rate of resistance in treatment-naïve patients.Very low rate of resistance.

Signaling Pathways and Experimental Workflows

HBV Replication Cycle and Drug Targets

The following diagram illustrates the key stages of the HBV replication cycle and the points of intervention for Entecavir, Tenofovir, and the hypothetical this compound.

HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus Entry 1. Entry via NTCP Receptor Uncoating 2. Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA cccDNA 3. cccDNA Formation rcDNA->cccDNA Transcription 4. Transcription cccDNA->Transcription pgRNA pgRNA & mRNAs Transcription->pgRNA Translation 5. Translation (Viral Proteins) pgRNA->Translation Encapsidation 6. Encapsidation pgRNA->Encapsidation Core_Polymerase Core Protein & Polymerase Translation->Core_Polymerase Core_Polymerase->Encapsidation RT 7. Reverse Transcription Encapsidation->RT Assembly 8. Nucleocapsid Assembly RT->Assembly Assembly->cccDNA Amplify pool Release 9. Virion Release Assembly->Release ETV_TDF_Target Entecavir & Tenofovir ETV_TDF_Target->RT Inhibit HBVIN41_Target This compound HBVIN41_Target->Encapsidation Inhibit

Caption: HBV Replication Cycle and Drug Targets.

Experimental Workflow for Novel Anti-HBV Compound Evaluation

The diagram below outlines a typical workflow for the preclinical and early clinical evaluation of a novel anti-HBV compound like this compound.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Discovery Compound Discovery & Optimization In_Vitro In Vitro Assays (HepG2.2.15 cells) Discovery->In_Vitro Cytotoxicity Cytotoxicity Assays In_Vitro->Cytotoxicity Animal_Models In Vivo Animal Models (HBV Transgenic Mice) Cytotoxicity->Animal_Models PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Models->PK_PD Phase1 Phase I (Safety & Tolerability in Healthy Volunteers) PK_PD->Phase1 IND Submission Phase2 Phase II (Efficacy & Dose-Ranging in CHB Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Trials vs. Standard of Care) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: Anti-HBV Drug Development Workflow.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of antiviral compounds. Below are representative protocols for key experiments cited in this guide.

In Vitro Anti-HBV Efficacy Assay
  • Objective: To determine the 50% effective concentration (EC50) of the test compound for inhibiting HBV replication.

  • Cell Line: HepG2.2.15 cells, which stably replicate and express HBV.

  • Methodology:

    • Seed HepG2.2.15 cells in 96-well plates and culture for 24 hours.

    • Treat cells with serial dilutions of the test compound (e.g., this compound, Entecavir) for 6 days. A vehicle control (DMSO) is run in parallel.

    • After treatment, harvest the cell culture supernatant.

    • Quantify extracellular HBV DNA levels using a quantitative real-time PCR (qPCR) assay.

    • Measure HBsAg and HBeAg levels in the supernatant using commercial enzyme-linked immunosorbent assays (ELISAs).

    • Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay
  • Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.

  • Cell Line: HepG2 cells.

  • Methodology:

    • Seed HepG2 cells in 96-well plates and culture for 24 hours.

    • Treat cells with the same serial dilutions of the test compound as in the efficacy assay for 6 days.

    • Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Calculate the CC50 value from the dose-response curve.

    • The Selectivity Index (SI) is calculated as CC50 / EC50, with a higher SI indicating a better safety profile.

Phase IIb Clinical Trial Protocol (Illustrative Template)
  • Title: A Randomized, Double-Blind, Placebo-Controlled, Phase IIb Study to Evaluate the Efficacy and Safety of this compound in Combination with a Nucleos(t)ide Analogue in Treatment-Naïve HBeAg-Positive Chronic Hepatitis B Patients.

  • Primary Objective: To assess the proportion of patients achieving a >1.0 log10 IU/mL reduction in HBsAg from baseline at Week 48.

  • Study Population: Adult patients with chronic hepatitis B (HBsAg positive for >6 months), HBeAg positive, with HBV DNA >20,000 IU/mL.

  • Study Design:

    • Arm A: this compound (selected dose) + Tenofovir TDF once daily.

    • Arm B: Placebo + Tenofovir TDF once daily.

  • Duration: 48 weeks of treatment followed by a 24-week off-treatment follow-up period.

  • Key Assessments:

    • Virology: Serum HBV DNA (qPCR), HBsAg (quantitative), HBeAg/Anti-HBe.

    • Safety: Adverse event monitoring, clinical laboratory tests (including renal and bone markers), physical examinations.

  • Statistical Analysis: The primary efficacy endpoint will be analyzed using a chi-squared test. Secondary endpoints, including mean change in HBV DNA and HBsAg, will be analyzed using an analysis of covariance (ANCOVA) model.

Conclusion

The development of novel anti-HBV agents with mechanisms of action that complement existing therapies is essential for achieving a functional cure for chronic hepatitis B. Hypothetical compounds like this compound, representing classes such as capsid assembly modulators, offer the potential for significant reductions in HBsAg levels, a key marker of viral activity and a prerequisite for a functional cure. While nucleos(t)ide analogues remain the cornerstone of HBV DNA suppression, the future of HBV therapy will likely involve combination regimens that target multiple stages of the viral life cycle. Rigorous preclinical and clinical benchmarking, as outlined in this guide, is critical to identifying the most promising candidates to advance this field.

References

Safety Operating Guide

Navigating the Safe Disposal of Investigational Antiviral Compound Hbv-IN-41

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of investigational compounds like Hbv-IN-41, a potential antiviral agent targeting the Hepatitis B virus (HBV), is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not publicly available, established guidelines for the disposal of laboratory chemical and pharmaceutical waste provide a robust framework for ensuring safety and compliance. This guide synthesizes best practices to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this and similar compounds.

Core Principles of Chemical Waste Disposal

The fundamental principle of laboratory waste disposal is the proper segregation and containment of hazardous materials to prevent environmental contamination and accidental exposure.[1][2] Unused investigational drugs and materials contaminated with them must be handled in accordance with local, state, and federal regulations.[1][3] All personnel involved in the handling and disposal of such materials should be thoroughly familiar with the compound's Safety Data Sheet (SDS) and receive appropriate training.[1][4]

Personal Protective Equipment (PPE) and Safety Measures

When handling any chemical compound of unknown toxicity, it is prudent to adopt a cautious approach. The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles and/or a full-face shield.[1]Protects against splashes and aerosols that could cause eye irritation or injury.
Hand Protection Chemotherapy-rated gloves (double gloving is recommended).[1]Provides a robust barrier against skin contact, which is a primary route of exposure.
Body Protection Disposable, fluid-resistant gown with long sleeves.[1]Prevents contamination of personal clothing and skin.
Respiratory An N95 or higher-rated respirator should be used, especially when handling powders or creating aerosols.[1] Work should be conducted within a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE).[1]Minimizes the risk of inhaling the compound, particularly in powder form. A BSC or CVE provides an additional layer of containment.

Disposal Procedures for this compound and Contaminated Materials

The appropriate disposal route for this compound and associated waste depends on its classification as hazardous or non-hazardous. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department.[3]

Step 1: Waste Characterization

  • Consult the SDS: The Safety Data Sheet for this compound, when available, will provide specific information on its hazards and disposal recommendations.

  • Contact EHS: Your institution's EHS department is the primary resource for classifying chemical waste and will provide guidance on the correct disposal procedures.[3] They can help determine if the compound is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines.[3]

Step 2: Segregation and Labeling

  • Hazardous Waste: If deemed hazardous, all materials contaminated with this compound must be segregated from the regular laboratory trash.[1] This includes unused compound, contaminated labware (glass and plastic), and all used PPE.[1] The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Non-Hazardous Waste: If classified as non-hazardous, disposal may be less stringent, but should still follow institutional guidelines to prevent environmental release.[3]

Step 3: Containerization and Storage

  • Unused Compound: Unused this compound should be placed in a clearly labeled, sealed, and leak-proof container.[1][5]

  • Contaminated Labware:

    • Glassware: Do not rinse. Segregate as hazardous waste.[1]

    • Plasticware: Dispose of as hazardous waste in a designated sharps or waste container.[1]

  • Contaminated PPE: All used PPE (gloves, gowns, etc.) must be disposed of as hazardous waste in a designated, labeled container.[1]

  • Storage: Hazardous waste must be stored in a designated, secure area until it is collected by a licensed hazardous waste disposal service.

Step 4: Final Disposal

  • Hazardous Waste: Disposal of hazardous pharmaceutical waste is typically achieved through incineration by an approved environmental management vendor.[3] Your EHS department will coordinate the pickup and disposal.[3]

  • Non-Hazardous Waste: Non-hazardous agents may be placed in red biohazard-chemotoxic containers for incineration.[3]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Decontamination of Surfaces

In the event of a spill or as part of routine laboratory cleaning, surfaces should be decontaminated. While specific inactivation data for this compound is not available, general procedures for decontaminating areas where Hepatitis B virus has been handled can be adapted. Effective disinfectants against enveloped viruses like HBV include a 1:10 dilution of bleach, alcohol (70-80%), hydrogen peroxide, and quaternary ammonium (B1175870) compounds.[4][6][7] Always follow your institution's approved procedures for spill cleanup and decontamination.

By adhering to these general but critical safety and disposal protocols, laboratories can ensure the safe handling of investigational compounds like this compound, protecting both personnel and the environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.